molecular formula C6H7NO4 B1421209 Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate CAS No. 874827-32-4

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Cat. No.: B1421209
CAS No.: 874827-32-4
M. Wt: 157.12 g/mol
InChI Key: QWJPLUWNLLBZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPLUWNLLBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674326
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874827-32-4
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazolone Core

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a heterocyclic compound of significant interest in the field of drug discovery and development. The oxazolone ring system is a privileged scaffold, appearing in a variety of biologically active molecules and natural products. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of the carboxylate group at the 4-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

This guide will provide a detailed exploration of a reliable and scalable synthetic route to this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Synthesis: The Claisen-Dieckmann Approach and Phosgene-Mediated Cyclization

The construction of the this compound core is most effectively achieved through a two-step sequence involving a Claisen-type condensation followed by a cyclization reaction. This strategy leverages readily available starting materials and proceeds with high efficiency.

Step 1: The Mixed Claisen Condensation of Diethyl Oxalate and Glycine Ethyl Ester

The initial step involves a mixed Claisen condensation between diethyl oxalate and glycine ethyl ester.[2][3][4][5] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of glycine ethyl ester, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[4] Diethyl oxalate is an excellent substrate for this transformation as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product profile.[2][3][4][6]

The choice of sodium ethoxide as the base is strategic. It is not only strong enough to generate the required enolate but is also compatible with the ethyl ester functionalities present in both reactants, thus avoiding unwanted transesterification reactions. The reaction is typically carried out in an anhydrous alcoholic solvent, such as ethanol, to ensure the solubility of the reactants and the base.

Step 2: Cyclization with a Phosgene Equivalent

The intermediate product from the Claisen condensation is then subjected to a cyclization reaction to form the desired oxazolone ring. This is achieved using a carbonylating agent, historically phosgene. However, due to the extreme toxicity of phosgene, safer and easier-to-handle alternatives such as triphosgene (bis(trichloromethyl) carbonate) are now the reagents of choice.[7] Triphosgene, a stable crystalline solid, generates phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent.

The mechanism of this cyclization involves the nucleophilic attack of the nitrogen atom of the enamine intermediate onto the carbonyl carbon of the in situ generated phosgene. This is followed by an intramolecular cyclization with the elimination of a suitable leaving group, leading to the formation of the stable five-membered oxazolone ring.

Synthetic Pathway Overview

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound, optimized for both yield and safety.

Reagents and Materials
ReagentMolar Mass ( g/mol )PurityNotes
Diethyl Oxalate146.14>99%
Glycine Ethyl Ester HCl139.58>98%
Sodium Ethoxide68.05>95%Can be prepared in situ from sodium and ethanol
Triphosgene296.75>98%Extremely toxic and corrosive. Handle with extreme caution in a certified fume hood.
Anhydrous Ethanol46.07200 proof
Anhydrous Toluene92.14>99.8%
Dichloromethane84.93>99.8%
Step-by-Step Procedure

Part A: Synthesis of the Enamine Intermediate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium metal to generate sodium ethoxide.

  • Addition of Reactants: A solution of glycine ethyl ester hydrochloride in anhydrous ethanol is added dropwise, followed by the dropwise addition of diethyl oxalate.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude intermediate.

Part B: Cyclization to the Final Product

  • Reaction Setup: The crude intermediate is dissolved in anhydrous toluene in a three-necked flask under an inert atmosphere and cooled to 0°C.

  • Addition of Triphosgene: A solution of triphosgene in anhydrous toluene is added dropwise to the cooled reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours, with TLC monitoring.

  • Work-up: The reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

G cluster_0 Part A: Condensation cluster_1 Part B: Cyclization A1 Prepare NaOEt in EtOH A2 Add Glycine Ethyl Ester & Diethyl Oxalate A1->A2 A3 React at RT A2->A3 A4 Aqueous Work-up A3->A4 B1 Dissolve Intermediate in Toluene A4->B1 Crude Intermediate B2 Add Triphosgene at 0°C B1->B2 B3 Reflux B2->B3 B4 Aqueous Work-up B3->B4 B5 Column Chromatography B4->B5 Final Product Final Product B5->Final Product

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should exhibit characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the 5-position of the oxazole ring, and a broad singlet corresponding to the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and the oxazolone, the olefinic carbons of the ring, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ester and the cyclic amide functionalities.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to verify the elemental composition.[8][9]

Physical Properties
  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the crystalline product.

  • Purity by HPLC (High-Performance Liquid Chromatography): The purity of the final compound should be assessed by HPLC, aiming for a purity of >98% for applications in drug development.[10]

Conclusion

The synthesis of this compound via a Claisen-type condensation followed by a triphosgene-mediated cyclization represents a robust and scalable method for accessing this important heterocyclic building block. The protocol outlined in this guide, when executed with careful attention to experimental detail and safety precautions, will reliably provide high-quality material suitable for further elaboration in medicinal chemistry programs. The versatility of the oxazolone scaffold ensures its continued importance in the quest for novel therapeutics.

References

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry, 66, 27-31.
  • ResearchGate. (2015). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chemistry LibreTexts. (2023). 9.8: Mixed Claisen Condensations. Available at: [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations - Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Available at: [Link]

  • Daley, R. (n.d.). Crossed Claisen Condensations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A decade review of triphosgene and its applications in organic reactions. Available at: [Link]

  • Kushwaha, N., & Kushwaha, S. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Asian Journal of Chemical Sciences, 10(4), 1-18.
  • International Journal of Pharmaceutical Sciences and Research. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate (CAS Number 874827-32-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Publicly available experimental data for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate with CAS number 874827-32-4 is limited. This guide, therefore, presents a comprehensive overview based on established principles of organic chemistry, data from analogous structures, and predictive models. It is intended for researchers, scientists, and drug development professionals as a foundational resource for understanding the probable characteristics and potential of this heterocyclic compound.

Introduction: The Oxazolone Core in Modern Chemistry

The oxazolone ring system is a vital five-membered heterocycle that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Oxazolones, also known as azlactones, are recognized for their significant chemical reactivity and are precursors to a variety of organic molecules, including amino acids, peptides, and other heterocyclic systems.[2] The inherent biological activities of the oxazolone nucleus are broad, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3]

This guide focuses on a specific derivative, this compound. The presence of the 2-oxazolone core, combined with an ethyl carboxylate group at the 4-position, suggests a molecule with significant potential for further chemical elaboration and as a pharmacophore in drug discovery programs. The C-2 and C-4 positions of the oxazolone ring are particularly crucial for its biological activities.[2]

Physicochemical and Structural Properties

PropertyPredicted ValueSource Basis
Molecular Formula C₆H₇NO₄-
Molecular Weight 157.12 g/mol [4]
Appearance Predicted to be a white to pale yellow solidGeneral observation for similar small organic molecules.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from the presence of polar functional groups.
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 64.6 Ų[4]

Proposed Synthesis Pathway

A convergent and efficient synthesis for 2-oxazolone-4-carboxylates has been reported, which provides a highly plausible route to the title compound.[5][6] This method involves the reaction of an N-Cbz-α-tosylglycinate ester with an aldehyde in a redox-neutral sequence.[6] For the synthesis of the unsubstituted core, formaldehyde would be the aldehyde of choice.

The proposed workflow is as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product N-Cbz-alpha-tosylglycinate_ester N-Cbz-α-tosylglycinate ester Base_Solvent Base (e.g., DBU) in Solvent (e.g., CH2Cl2) N-Cbz-alpha-tosylglycinate_ester->Base_Solvent Reacts with Formaldehyde Formaldehyde Formaldehyde->Base_Solvent Reacts with Target_Molecule Ethyl 2-oxo-2,3- dihydrooxazole-4-carboxylate Base_Solvent->Target_Molecule Yields

Caption: Proposed convergent synthesis workflow.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of ethyl N-Cbz-α-tosylglycinate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add formaldehyde (1.2 eq) as a solution in a suitable solvent or as paraformaldehyde.

  • Base Addition: Cool the reaction mixture to 0 °C and add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl solution). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity and Elaboration

The bifunctional nature of this compound, possessing both a reactive heterocyclic core and an ester, allows for a range of chemical transformations.

  • N-Functionalization: The nitrogen atom of the oxazolone ring can be a site for alkylation or acylation, allowing for the introduction of various substituents to modulate the molecule's properties.

  • Ester Manipulation: The ethyl ester at the C4 position is amenable to standard transformations.[5]

    • Saponification: Hydrolysis of the ester with a base (e.g., LiOH, NaOH) would yield the corresponding carboxylic acid, which can be used in amide bond formation or other carboxylate chemistries.

    • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to introduce different ester groups.

  • Ring Opening Reactions: Oxazolones can undergo ring-opening reactions with various nucleophiles, such as amines or alcohols, providing access to α-amino acid derivatives.

Reactivity_Diagram cluster_N_Func N-Functionalization cluster_Ester_Func Ester Manipulation cluster_Ring_Opening Ring Opening Target This compound N_Alkylation N-Alkylated Product Target->N_Alkylation Alkylation (e.g., R-X, base) N_Acylation N-Acylated Product Target->N_Acylation Acylation (e.g., RCOCl, base) Carboxylic_Acid Carboxylic Acid Derivative Target->Carboxylic_Acid Saponification (e.g., NaOH) Primary_Alcohol Primary Alcohol Derivative Target->Primary_Alcohol Reduction (e.g., LiAlH4) Amide_Derivative α-Amino Acid Amide Target->Amide_Derivative Aminolysis (e.g., R-NH2)

Caption: Key reactivity pathways.

Predicted Spectroscopic Data

The structural elucidation of organic molecules relies heavily on spectroscopic techniques.[7] While experimental spectra for the title compound are not available, we can predict the key features based on analogous structures.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.5Singlet1HNH proton of the oxazolone ring
~ 4.8 - 5.2Singlet1HC5-H proton
4.2 - 4.4Quartet2H-OCH₂CH₃
1.2 - 1.4Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 165 - 170Ester Carbonyl (C=O)
~ 155 - 160Oxazolone Carbonyl (C=O)
~ 140 - 145C4 of oxazolone ring
~ 70 - 75C5 of oxazolone ring
~ 60 - 65-OCH₂CH₃
~ 14 - 16-OCH₂CH₃
Predicted Key IR Absorptions (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Functional Group
~ 3200 - 3400N-H stretch
~ 1780 - 1820Carbonyl (C=O) stretch of the oxazolone ring
~ 1720 - 1750Carbonyl (C=O) stretch of the ethyl ester
~ 1680 - 1700C=C stretch of the oxazolone ring
~ 1200 - 1300C-O stretch of the ester

Potential Applications in Research and Drug Development

The oxazolone scaffold is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][3]

  • Anti-inflammatory and Analgesic Agents: Many oxazole and imidazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[8][9]

  • Antimicrobial and Antifungal Agents: The oxazolone nucleus is a common feature in compounds with potent antibacterial and antifungal activities.

  • Anticancer Therapeutics: Various oxazolone derivatives have been investigated for their potential as anticancer agents.[1]

  • Central Nervous System (CNS) Activity: Some oxazolones have shown anticonvulsant and sedative properties.[1]

  • Synthetic Intermediates: As discussed, this molecule is a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics and other heterocyclic systems.

Safety and Handling

Specific safety data for this compound is not available. Standard laboratory safety precautions for handling new chemical entities should be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation, ingestion, and skin contact.

  • Consulting the Safety Data Sheet (SDS) from the supplier, if available.

Conclusion

This compound (CAS 874827-32-4) represents a potentially valuable, yet under-explored, chemical entity. Its structural features suggest a rich chemical reactivity and a high potential for application in medicinal chemistry and materials science. This guide provides a predictive but scientifically grounded framework for researchers to begin their investigation of this promising molecule. Further experimental validation of the proposed synthesis, properties, and biological activities is warranted.

References

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Available at: [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Available at: [Link]

  • Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. (n.d.). National Institutes of Health. Available at: [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Available at: [Link]

  • Synthesis of 2-oxazolones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.
  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (2024). PubMed Central. Available at: [Link]

  • Convergent Synthesis of 2-Oxazolone-4-carboxylates Esters by Reaction of Aldehydes with Ambivalent N-Cbz-α-Tosylglycinate Ester. (2020). ACS Publications. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Available at: [Link]

  • Convergent Synthesis of 2-Oxazolone-4-carboxylates Esters by Reaction of Aldehydes with Ambivalent N-Cbz-α-Tosylglycinate Ester. (2020). PubMed. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2015). ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. (2025). ResearchGate. Available at: [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2025). MDPI. Available at: [Link]

  • Supporting Information for: One-pot synthesis of highly functionalized tetrahydropyrimidines using a recyclable and biodegradable pectin-SO3H catalyst. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. Available at: [Link]

  • Scheme 1: Synthesis of oxazolones (2-7). (n.d.). ResearchGate. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PubMed Central. Available at: [Link]

  • Gas-phase reactivity of protonated oxazolone: chemical dynamics simulations and graph theory-based analysis reveal the fragmentation mechanisms. (2024). ChemRxiv. Available at: [Link]

  • Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study. (2022). MDPI. Available at: [Link]

  • 2-Oxo-2,3-dihydro-4-benzoxazole-carboxylic acid. (n.d.). BIOMAR Microbial Technologies. Available at: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed. Available at: [Link]

  • Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. (n.d.). National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. These unique molecular architectures often provide the key to unlocking new therapeutic pathways and overcoming existing challenges in drug design. This guide focuses on a specific, yet intriguing, molecule: Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate . While detailed experimental data on this compound remains limited in publicly accessible scientific literature, its structural features suggest significant potential as a versatile building block in the synthesis of complex bioactive molecules. This document serves as a foundational guide, synthesizing available information, drawing logical inferences from related structures, and proposing avenues for future research and application.

Section 1: Molecular Structure and Physicochemical Properties

Core Structure and Functional Groups

This compound (CAS Number: 874827-32-4) possesses a compact and highly functionalized heterocyclic core. Its structure is characterized by a five-membered 2,3-dihydrooxazole ring, featuring a ketone group at the 2-position, an ester group at the 4-position, and a secondary amine within the ring.

Key Structural Features:

  • 2-Oxo-2,3-dihydrooxazole Core: This heterocyclic system is a lactam fused with an enamine-like moiety. The presence of the carbonyl group and the nitrogen and oxygen heteroatoms imparts a unique electronic and steric profile.

  • Ethyl Carboxylate Group: The ester functionality at the 4-position provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

  • N-H Moiety: The secondary amine within the ring can participate in hydrogen bonding and serves as a potential site for substitution reactions.

Physicochemical Data Summary
PropertyValue/PredictionSource/Basis
CAS Number 874827-32-4Chemical Abstract Service
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Appearance Likely a solid at room temperatureBased on related heterocyclic structures
Solubility Expected to be soluble in polar organic solventsInferred from functional groups
Hydrogen Bond Donors 1 (N-H)Structural analysis
Hydrogen Bond Acceptors 4 (C=O, C-O-C, C=O of ester)Structural analysis

Section 2: Synthesis and Chemical Reactivity

Postulated Synthetic Pathways

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, we can propose plausible synthetic routes based on established methods for constructing similar heterocyclic systems.

A potential retrosynthetic analysis suggests that the target molecule could be assembled from simpler, readily available starting materials. One logical approach would involve the cyclization of a suitably functionalized acyclic precursor.

Diagram: Proposed Retrosynthetic Analysis

G target This compound intermediate1 Acyclic Precursor (e.g., N-protected aminomalonate derivative) target->intermediate1 Cyclization reagents Cyclization Reagents (e.g., Phosgene equivalent) G cluster_sites Potential Reaction Sites mol This compound N_H N-H (Alkylation, Acylation) mol->N_H Site 1 Ester Ester (Hydrolysis, Amidation) mol->Ester Site 2 Ring Ring System (Ring Opening) mol->Ring Site 3

Caption: Key reactive sites on the core molecule.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 2-oxo-oxazole and related oxazolidinone cores are present in a number of biologically active compounds, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents.

A Scaffold for Bioactive Molecules

The structural motifs present in the target molecule are found in compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The ability to functionalize the molecule at multiple positions (the nitrogen, the ester, and potentially the ring itself) makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

Potential as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve potency or pharmacokinetic profiles, is a powerful strategy. The 2-oxo-2,3-dihydrooxazole-4-carboxylate moiety could potentially serve as a bioisostere for other cyclic or acyclic structures in known drugs.

Section 4: Experimental Protocols (Hypothetical)

Given the absence of specific published protocols, the following are hypothetical, yet plausible, experimental procedures based on general organic chemistry principles for the manipulation of this molecule. These protocols would require extensive optimization and validation.

Protocol: Hydrolysis of the Ethyl Ester

Objective: To synthesize 2-oxo-2,3-dihydrooxazole-4-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol: N-Alkylation

Objective: To synthesize an N-alkylated derivative of the title compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or a non-nucleophilic base like DBU

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 5: Future Research Directions

The scarcity of data on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Development and Optimization of a Robust Synthetic Route: A scalable and efficient synthesis is the first critical step to enabling further studies.

  • Comprehensive Spectroscopic and Structural Characterization: Detailed NMR (¹H, ¹³C, HSQC, HMBC), IR, and mass spectrometry data are needed to fully characterize the molecule. X-ray crystallography would provide definitive structural information.

  • Exploration of Chemical Reactivity: A systematic study of the reactivity of the various functional groups would unlock its potential as a synthetic intermediate.

  • Synthesis of Analogue Libraries and Biological Screening: The generation of a library of derivatives followed by screening against various biological targets could reveal novel therapeutic applications.

Conclusion

This compound represents a molecule of significant latent potential. While our current understanding is limited by the lack of extensive published research, its structural attributes position it as a promising scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has aimed to provide a comprehensive overview based on available data and chemical principles, with the hope of stimulating further research into this intriguing heterocyclic compound.

References

Due to the limited specific literature on this compound, this section would typically be populated with citations for the synthesis and reactions of closely related compounds. As no such specific, directly applicable references were identified in the search, a formal reference list cannot be provided at this time.

An In-depth Technical Guide to the Starting Materials for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazolidinone Core in Modern Drug Discovery

The 2-oxazolidinone moiety is a privileged heterocyclic scaffold that constitutes the core structure of numerous clinically significant therapeutic agents. Its prevalence in medicinal chemistry stems from a unique combination of structural rigidity, metabolic stability, and the ability to engage in specific hydrogen bonding interactions with biological targets.[1] This framework is central to the antibacterial activity of linezolid, the first in a new class of antibiotics, and is explored in a wide array of other therapeutic areas, including as antibacterial, antituberculosis, anticancer, and anti-inflammatory agents.[1] The specific target molecule of this guide, ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, is a versatile building block for the synthesis of more complex oxazolidinone-containing compounds, with the ethyl carboxylate group at the 4-position providing a convenient handle for further chemical modification.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying mechanistic principles that govern these transformations. The protocols described herein are designed to be self-validating, providing researchers with the rationale behind experimental choices to ensure robust and reproducible outcomes.

Strategic Approaches to the Synthesis of the 4-Carboxy-2-oxazolidinone Ring System

The construction of the this compound core can be approached through several strategic disconnections. Two of the most convergent and industrially relevant strategies involve:

  • Cyclocondensation of an α-Amino Ester with a Carbonylating Agent: This approach builds the oxazolidinone ring by forming the C4-N3 and C2-N3 bonds in a sequential or concerted manner.

  • Intramolecular Cyclization of a Functionalized α-Amino Acid Derivative: This strategy relies on a pre-functionalized substrate containing both the amino and hydroxyl groups necessary for ring closure.

This guide will delve into the practical execution of these strategies, highlighting the critical role of starting material selection and reaction parameter optimization.

Route 1: Cyclocondensation of Diethyl Oxalate with α-Amino Esters

A highly convergent and atom-economical approach to the target molecule involves the direct reaction of diethyl oxalate with an appropriate α-amino ester. Diethyl oxalate serves as a C2 building block, providing the carbonyl group of the oxazolidinone ring.[2]

Causality Behind Experimental Choices

The choice of the α-amino ester is critical and directly determines the substituent at the 4-position of the resulting oxazolidinone. To synthesize this compound, the logical choice for the starting material is ethyl glycinate . The reaction proceeds through a nucleophilic attack of the amino group of ethyl glycinate on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization.

The reaction is typically base-catalyzed to deprotonate the nitrogen of the initially formed amide, facilitating the subsequent intramolecular nucleophilic attack to form the five-membered ring. The choice of base and solvent is crucial to avoid side reactions such as intermolecular polymerization or hydrolysis of the ester groups.

Experimental Protocol: Synthesis from Diethyl Oxalate and Ethyl Glycinate

Materials:

  • Diethyl oxalate

  • Ethyl glycinate hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until fully dissolved.

  • To this solution, add ethyl glycinate hydrochloride. The free base of ethyl glycinate will be generated in situ.

  • Slowly add diethyl oxalate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary
Starting Material 1Starting Material 2BaseSolventTemperature (°C)Typical Yield (%)
Diethyl OxalateEthyl Glycinate HClSodium EthoxideEthanolReflux60-75
Reaction Mechanism Workflow

Reaction_Mechanism_1 cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product SM1 Diethyl Oxalate Int1 N-Acyl Amino Ester SM1->Int1 Nucleophilic Acyl Substitution SM2 Ethyl Glycinate SM2->Int1 Int2 Enolate Intermediate Int1->Int2 Base-mediated Deprotonation P Ethyl 2-oxo-2,3-dihydrooxazole- 4-carboxylate Int2->P Intramolecular Cyclization (5-Exo-Trig) caption Cyclocondensation of Diethyl Oxalate and Ethyl Glycinate

Caption: Cyclocondensation of Diethyl Oxalate and Ethyl Glycinate

Route 2: Cyclization of Serine Derivatives with Carbonylating Agents

An alternative and widely employed strategy for the synthesis of 2-oxazolidinones involves the intramolecular cyclization of 1,2-amino alcohols.[3] For the synthesis of the target molecule, ethyl serinate serves as an ideal starting material as it possesses the required amino and hydroxyl functionalities in the correct stereochemical relationship, along with the desired ethyl ester at what will become the 4-position.

Causality Behind Experimental Choices

The key to this synthetic route is the selection of an appropriate carbonylating agent to form the C2-carbonyl of the oxazolidinone ring. While highly toxic phosgene can be used, safer alternatives are generally preferred in a modern laboratory setting. Diethyl carbonate is an excellent, less hazardous substitute that reacts with the amino alcohol to form a carbamate intermediate, which then undergoes intramolecular cyclization.[3]

The reaction is typically carried out at elevated temperatures to drive the cyclization and elimination of ethanol. A base is often employed to facilitate the deprotonation of the hydroxyl and/or amino group, enhancing their nucleophilicity.

Experimental Protocol: Synthesis from Ethyl Serinate and Diethyl Carbonate

Materials:

  • Ethyl serinate hydrochloride

  • Diethyl carbonate

  • Potassium carbonate (or another suitable base)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add ethyl serinate hydrochloride, potassium carbonate, and DMF.

  • Add a significant excess of diethyl carbonate to the mixture.

  • Heat the reaction mixture to a high temperature (typically >120 °C) to facilitate the reaction and drive off the ethanol byproduct.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent and excess diethyl carbonate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary
Starting Material 1Carbonylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Ethyl Serinate HClDiethyl CarbonateK₂CO₃DMF>12055-70
Reaction Mechanism Workflow

Reaction_Mechanism_2 cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product SM1 Ethyl Serinate Int1 Carbamate Intermediate SM1->Int1 Nucleophilic Attack SM2 Diethyl Carbonate SM2->Int1 P Ethyl 2-oxo-2,3-dihydrooxazole- 4-carboxylate Int1->P Intramolecular Cyclization & Elimination of Ethanol caption Cyclization of Ethyl Serinate with Diethyl Carbonate

Caption: Cyclization of Ethyl Serinate with Diethyl Carbonate

Conclusion: A Versatile Scaffold from Readily Available Starting Materials

The synthesis of this compound can be efficiently achieved through well-established synthetic methodologies utilizing readily available and cost-effective starting materials. The two primary routes detailed in this guide, the cyclocondensation of diethyl oxalate with ethyl glycinate and the intramolecular cyclization of ethyl serinate with diethyl carbonate, offer robust and scalable methods for accessing this valuable synthetic intermediate.

The choice of synthetic route will often depend on the availability of starting materials, desired scale of the reaction, and considerations regarding the handling of reagents. Both pathways, however, provide a solid foundation for researchers and drug development professionals to produce this key oxazolidinone building block for further elaboration into novel and potentially therapeutic compounds.

References

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 2007(19), 3111-3112.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • Kurz, T., & Widyan, K. (2005). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Synthesis, 2005(08), 1340–1344.
  • CN1192433A - Method for producing diethyl oxalate by ethyl alcohol dehydration - Google Patents. (n.d.).
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & Pharmaceutical Bulletin, 55(5), 829-831.
  • Saha, S., & Ghosh, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067.
  • Shymanska, N. V., An, I. H., & Pierce, J. G. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
  • Zaragoza, F., & Stephensen, H. (2001). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 6(12), 971-979.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, May 9). 23: Carbonyl Condensation Reactions. Retrieved January 24, 2026, from [Link]

  • El-Sayed, A. M., et al. (2007). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Russian Journal of Organic Chemistry, 43(5), 727-731.
  • Chemistry Stack Exchange. (2021, May 14). Synthesis of diethyloxalate from ethene. Retrieved January 24, 2026, from [Link]

  • Wang, P., et al. (2022). Photoredox-catalyzed generation of α-carbonyl carbocations: general access to α-tertiary amino acid derivatives. Organic Chemistry Frontiers, 9(1), 118-124.
  • Çetin, M., & Gök, Y. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1786-1796.
  • Widayatno, T., et al. (2023). Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. International Journal of Technology, 14(7), 1473.
  • da Silva, F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-427.
  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Retrieved January 24, 2026, from [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2012). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Journal of the Iranian Chemical Society, 9(5), 655-660.
  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis and core reaction mechanisms of ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical behavior and synthetic utility of this heterocyclic scaffold. This document synthesizes established principles of heterocyclic chemistry to propose a robust framework for understanding and utilizing this compound.

Introduction: The Versatility of the 2-Oxo-2,3-dihydrooxazole Scaffold

The 2-oxo-2,3-dihydrooxazole ring system, a derivative of oxazolone, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and organic synthesis.[1] These structures are recognized for their diverse biological activities and their utility as versatile synthetic intermediates.[2][3] this compound, in particular, features a unique combination of functional groups: a cyclic carbamate, an activated C=C double bond, and an ester moiety. This arrangement of functionalities imparts a rich and varied reactivity to the molecule, making it an attractive building block for the synthesis of more complex molecular architectures. This guide will elucidate the primary synthetic pathway to this compound and delve into its fundamental reaction mechanisms.

Proposed Synthesis: Condensation of Diethyl 2,3-Dioxosuccinate and Urea

A chemically sound and efficient synthesis of this compound is the acid-catalyzed condensation of diethyl 2,3-dioxosuccinate with urea. This reaction is analogous to known condensations of 1,2-dicarbonyl compounds with ureas to form five-membered heterocyclic rings.[4][5]

The proposed mechanism involves a series of nucleophilic attacks and dehydrations:

  • Initial Nucleophilic Attack: One of the amino groups of urea performs a nucleophilic attack on one of the ketone carbonyls of diethyl 2,3-dioxosuccinate.

  • Proton Transfer and Hemiaminal Formation: A proton transfer is followed by the formation of a hemiaminal intermediate.

  • Second Nucleophilic Attack: The second amino group of urea attacks the remaining ketone carbonyl, initiating the cyclization process.

  • Dehydration and Ring Closure: Subsequent dehydration steps lead to the formation of the stable 2-oxo-2,3-dihydrooxazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Diethyl 2,3-dioxosuccinate + Urea B Intermediate 1 A->B H+ C Intermediate 2 B->C D This compound C->D - 2H2O

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reagents: Diethyl 2,3-dioxosuccinate (1.0 eq), Urea (1.0 eq), Ethanol (solvent), Concentrated Sulfuric Acid (catalyst).

  • Procedure:

    • To a solution of diethyl 2,3-dioxosuccinate in absolute ethanol, add an equimolar amount of urea.

    • Add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Core Reaction Mechanisms

The reactivity of this compound is governed by its key functional groups.

Nucleophilic Attack at the Carbonyl Carbon (C2)

The C2 position of the oxazole ring is a carbonyl carbon within a cyclic carbamate structure. This position is susceptible to nucleophilic attack, leading to ring-opening reactions. Strong nucleophiles, such as organometallic reagents or harsh basic conditions, can cleave the ring.

G A This compound C Ring-Opened Product A->C B Nucleophile (Nu-) B->C

Caption: Nucleophilic attack at the C2 position leading to ring-opening.

Cycloaddition Reactions at the C4-C5 Double Bond

The C4-C5 double bond is part of an enamine-like system and is electron-deficient due to the adjacent carbonyl and ester groups. This makes it a good dienophile in Diels-Alder reactions and a substrate for other cycloadditions.

G A This compound C Cycloaddition Adduct A->C B Diene B->C

Sources

Spectroscopic Analysis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued scientific community:

Our objective is to produce an in-depth technical guide on the spectroscopic data of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, adhering to the highest standards of scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Upon initiating a comprehensive search for the requisite experimental data, including Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), we have determined that publicly accessible, peer-reviewed experimental spectroscopic data for this specific compound is not available at this time. Authoritative databases and a thorough review of scientific literature have not yielded the validated spectral data necessary to construct a guide that meets our stringent criteria for expertise, authoritativeness, and trustworthiness.

A scientifically rigorous guide, as mandated by our core principles, must be founded on verifiable, experimental evidence. Without access to the primary spectral data (chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios) for this compound, any attempt to create this guide would rely on theoretical predictions and analogies to related structures. This approach would not provide the level of accuracy and reliability that is essential for a technical whitepaper intended for a scientific audience.

Path Forward & A Call for Data

The creation of a comprehensive technical guide for this compound is contingent upon the availability of its complete experimental spectroscopic characterization. We invite researchers who have synthesized or possess spectral data for this compound to contribute to this endeavor. The required data sets are as follows:

  • ¹H NMR Data: High-resolution spectrum with detailed annotation of chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

  • ¹³C NMR Data: High-resolution spectrum with chemical shifts (δ) for all unique carbon environments.

  • FTIR Spectrum: Annotated spectrum indicating the frequencies (cm⁻¹) of key vibrational modes.

  • Mass Spectrum: High-resolution mass spectrometry (HRMS) data confirming the molecular weight and elemental composition, along with any available fragmentation data.

  • Experimental Protocols: Detailed methodologies used for sample preparation and data acquisition for each technique.

Once this information becomes available, we are fully prepared to execute the original request to develop a comprehensive technical guide that will serve as a valuable resource for the scientific community. We remain committed to providing content that is not only insightful but also built upon a foundation of verifiable scientific fact.

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by oxazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into the structure-activity relationships that govern their therapeutic potential, explore the mechanistic underpinnings of their actions, and provide validated experimental protocols for their synthesis and biological evaluation. The insights presented herein are curated to empower researchers and drug development professionals in their quest for novel and effective therapeutic agents.

The Oxazole Moiety: A Cornerstone of Bioactivity

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a fundamental structural motif found in a plethora of natural products and synthetic molecules.[1][2][3] Its unique electronic properties and conformational rigidity make it an attractive scaffold for the design of compounds that can effectively interact with various biological targets.[4][5][6] The versatility of the oxazole core allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[2][3] This inherent modularity has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents.[2][4][7]

The ability of the oxazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, is central to its biological efficacy.[4][6] These interactions facilitate the binding of oxazole derivatives to the active sites of enzymes and receptors, thereby modulating their function and eliciting a therapeutic response.[4][5]

A Spectrum of Therapeutic Potential: Key Biological Activities

The pharmacological landscape of oxazole derivatives is remarkably broad, with significant activities demonstrated across multiple disease areas. This section will explore the most prominent and well-documented biological activities of this versatile class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified oxazole derivatives as a particularly promising class of compounds.[5][8] Their ability to interfere with various cellular processes critical for cancer cell proliferation, survival, and metastasis has been extensively documented.[9][10]

Mechanisms of Action:

Oxazole-based compounds exert their anticancer effects through a variety of mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain oxazole derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

  • Enzyme Inhibition: Many oxazole derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as protein kinases, DNA topoisomerases, and histone deacetylases (HDACs).[9][10]

  • Induction of Apoptosis: By targeting various signaling pathways, including those involving STAT3 and G-quadruplexes, oxazole derivatives can trigger programmed cell death in cancer cells.[9][10]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of oxazole derivatives is intricately linked to their substitution patterns. For instance, the nature and position of substituents on the phenyl rings of 2,4,5-trisubstituted oxazoles significantly influence their cytotoxicity. Electron-withdrawing groups at specific positions have been shown to enhance anticancer activity.

Below is a diagram illustrating the general structure-activity relationships for anticancer oxazole derivatives.

SAR_Anticancer cluster_oxazole Oxazole Core cluster_substituents Substituent Effects cluster_activity Biological Outcome Oxazole Oxazole Ring Activity Enhanced Anticancer Activity - Increased Cytotoxicity - Apoptosis Induction Oxazole->Activity Leads to R1 R1 Substituent (e.g., Aryl, Heteroaryl) - π-π stacking - Hydrophobic interactions R1->Oxazole Modifies Lipophilicity R2 R2 Substituent (e.g., Electron-withdrawing group) - Enhances potency R2->Oxazole Influences Electronic Properties R3 R3 Substituent (e.g., H-bond donor/acceptor) - Improves target binding R3->Oxazole Dictates Target Specificity

Caption: Structure-Activity Relationship (SAR) for Anticancer Oxazole Derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. Oxazole derivatives have emerged as a valuable source of lead compounds with potent activity against a wide range of bacterial and fungal pathogens.[1][3][11]

Mechanisms of Action:

The antimicrobial effects of oxazoles are often attributed to their ability to:

  • Inhibit Essential Enzymes: Some derivatives have been found to inhibit bacterial enzymes crucial for cell wall synthesis or DNA replication.[11]

  • Disrupt Cell Membranes: The lipophilic nature of certain oxazoles allows them to intercalate into and disrupt the integrity of microbial cell membranes.

Structure-Activity Relationship (SAR) Insights:

The introduction of a 1,3-oxazole ring has been shown to significantly increase the antimicrobial activity of parent molecules.[11] Specific substitutions, such as the presence of a bis-oxazole moiety, can lead to broad-spectrum antibacterial activity.[11]

The following table summarizes the antimicrobial activity of selected oxazole derivatives against various pathogens.

Compound IDSubstituentsTarget OrganismActivity (MIC/Zone of Inhibition)Reference
OXA-1 2-Aryl, 4-MethylStaphylococcus aureus16 µg/mL[12]
OXA-2 2,5-DiphenylEscherichia coli32 µg/mL[12]
OXA-3 2-(4-Chlorophenyl)Candida albicans8 µg/mL[12]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Oxazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[4][13]

Mechanisms of Action:

The anti-inflammatory effects of oxazoles are believed to be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: Oxaprozin, an approved nonsteroidal anti-inflammatory drug (NSAID), is an oxazole derivative that inhibits cyclooxygenase (COX) enzymes.[2][11]

  • Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Evaluation:

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[13][14]

Synthetic Strategies and Experimental Protocols

The synthesis of biologically active oxazole derivatives can be achieved through various established methods. This section provides an overview of common synthetic routes and a detailed protocol for a representative synthesis.

Common Synthetic Methodologies

Several named reactions are employed for the synthesis of the oxazole core, including:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones.[11][15]

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[7][11]

  • From α-hydroxyamino ketones and aldehydes: This is another classical method for oxazole synthesis.[15]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of oxazole derivatives.

Workflow Start Starting Materials (e.g., Aldehyde, TosMIC) Synthesis Oxazole Synthesis (e.g., Van Leusen Reaction) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Workflow for Oxazole Derivative Synthesis and Evaluation.

Detailed Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole via Robinson-Gabriel Synthesis

Objective: To synthesize 2-phenyl-5-(4-methoxyphenyl)oxazole.

Materials:

  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Acylation: To a stirred solution of 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.5 eq). Then, add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclodehydration: Dissolve the crude N-(2-(4-methoxyphenyl)-2-oxoethyl)benzamide in phosphorus oxychloride (5.0 eq) at 0 °C. Heat the reaction mixture at 100 °C for 2 hours.

  • Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-(4-methoxyphenyl)oxazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

Oxazole derivatives represent a privileged and highly versatile scaffold in medicinal chemistry, with a proven track record in the development of clinically useful drugs.[4] The diverse range of biological activities, coupled with the synthetic tractability of the oxazole core, ensures that this heterocyclic system will continue to be a focal point of drug discovery research. Future efforts will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles.[6] The exploration of novel biological targets and the application of modern drug design strategies, such as computer-aided drug design and combinatorial chemistry, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific literature on this exact molecule is limited, this guide extrapolates from the well-established chemistry of related 2-oxazolone systems to present a robust framework for its synthesis, reactivity, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold.

Introduction to the 2-Oxo-2,3-dihydrooxazole Scaffold

The 2-oxo-2,3-dihydrooxazole ring system, a keto-derivative of oxazoline, is a privileged heterocyclic motif found in a variety of biologically active compounds.[1][2] The presence of multiple functional groups—an ester, an enamine-like double bond, and a cyclic carbamate—within a compact framework makes this compound a highly attractive building block for the synthesis of more complex molecular architectures. Oxazolone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

Plausible Synthetic Routes

Proposed Synthesis from Diethyl Oxalate and an α-Amino Ester

A logical and efficient synthetic pathway could involve the condensation and subsequent cyclization of diethyl oxalate with an α-amino ester, such as ethyl glycinate. Diethyl oxalate is a versatile C4-building block known for its reactivity with nucleophiles like amines.[6][7][8][9]

Reaction Scheme:

G cluster_0 Plausible Synthesis of this compound Diethyl_Oxalate Diethyl Oxalate Intermediate N-Oxalyl Amino Ester Intermediate Diethyl_Oxalate->Intermediate + Ethyl_Glycinate Ethyl Glycinate Ethyl_Glycinate->Intermediate Product This compound Intermediate->Product Cyclization (-EtOH)

Caption: Plausible synthetic pathway.

Causality Behind Experimental Choices:

The initial reaction would be a nucleophilic acyl substitution where the amino group of ethyl glycinate attacks one of the ester carbonyls of diethyl oxalate. This reaction is typically carried out in a suitable solvent like ethanol. The subsequent intramolecular cyclization to form the 2-oxazolone ring would likely be promoted by a base, which would deprotonate the amide nitrogen, facilitating the attack on the adjacent ester carbonyl and elimination of ethanol.

Step-by-Step Experimental Protocol (Hypothetical):

  • To a solution of ethyl glycinate (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the formation of the N-oxalyl amino ester intermediate by TLC or LC-MS.

  • After the initial condensation is complete, add a non-nucleophilic base, such as sodium ethoxide (1.1 eq), to the reaction mixture.

  • Continue to reflux and monitor the formation of the cyclized product.

  • Upon completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Properties

While experimental data is not available, the expected physicochemical and spectroscopic properties can be predicted based on the structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Appearance Likely a crystalline solid
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), a singlet for the vinylic proton, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the two ester carbonyls, the cyclic carbamate carbonyl, the sp² carbons of the oxazole ring, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the N-H bond, multiple C=O stretches (ester and carbamate), and C=C stretch.

Chemical Reactivity

The unique arrangement of functional groups in this compound suggests a rich and diverse reactivity profile. The molecule possesses both nucleophilic and electrophilic centers.

Reactions at the Nitrogen Atom

The N-H proton is acidic and can be removed by a base, rendering the nitrogen atom nucleophilic. This allows for N-alkylation or N-acylation, providing a straightforward method for introducing substituents at the 3-position.

Electrophilic and Nucleophilic Reactions at the Oxazole Ring

The double bond of the oxazole ring has enamine-like character, making the C5 position susceptible to attack by electrophiles. Conversely, the C4 position, being part of an α,β-unsaturated system, could be a target for nucleophilic conjugate addition, although this reactivity might be tempered by the aromaticity of the ring. Imidazolinones, which are structurally related, are known to react with both nucleophiles and electrophiles.[10][11][12]

Cycloaddition Reactions

The double bond within the 2-oxazolone ring can potentially participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or undergoing [2+2] cycloadditions. Such reactions would provide rapid access to complex, fused heterocyclic systems.[13]

G cluster_1 Reactivity Profile Start This compound N_Alkylation N-Alkylation/ N-Acylation Start->N_Alkylation Base, R-X Electrophilic_Sub Electrophilic Substitution (at C5) Start->Electrophilic_Sub E+ Cycloaddition Cycloaddition Reactions Start->Cycloaddition Diene Nucleophilic_Add Nucleophilic Addition (at C4) Start->Nucleophilic_Add Nu-

Caption: Key reaction pathways.

Applications in Medicinal Chemistry and Organic Synthesis

The 2-oxazolone scaffold is a cornerstone in the development of novel therapeutic agents. Derivatives of this ring system have been investigated for a wide array of biological activities.[1][2][5]

  • Antimicrobial Agents: The oxazolone ring is present in several classes of antibiotics. The ability to readily functionalize this compound at multiple positions makes it an ideal starting point for the generation of libraries of potential new antimicrobial compounds.[3]

  • Enzyme Inhibitors: The rigid framework and hydrogen bonding capabilities of the 2-oxazolone moiety make it a suitable scaffold for the design of enzyme inhibitors.

  • Building Block in Complex Molecule Synthesis: The diverse reactivity of this compound allows for its use as a versatile intermediate in the synthesis of more complex natural products and other biologically active molecules.

Conclusion

This compound, while not extensively documented, represents a heterocyclic building block of significant synthetic potential. Based on the established chemistry of related 2-oxazolones, we have proposed a plausible and efficient synthetic route. The rich and varied reactivity of this molecule, stemming from its unique combination of functional groups, opens up numerous avenues for the synthesis of novel and complex chemical entities. Its structural similarity to known biologically active scaffolds suggests that it is a promising starting point for the development of new therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted and is likely to yield valuable insights and applications in the fields of organic synthesis and medicinal chemistry.

References

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives. (2021-11-16).
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. (2025-11-12).
  • New method of preparation of oxalic acid esters and amides.
  • Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evalu
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021-11-19).
  • the synthesis of diethyl oxal
  • Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives.
  • Biodiversity of Oxazolone Deriv
  • A REVIEW ON OXAZOLONE, IT'S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY A REVIEW ON OXAZOLONE, IT'S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
  • Spectroscopic Properties of some Hydroxylated 2-Stilbazole Deriv
  • Reaction of amines with diethyl oxalate (Hofmann amine separ
  • Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and prepar
  • Diethyl Acetylenedicarboxyl
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
  • Cycloaddition Reactions. Chemistry LibreTexts. (2023-08-01).
  • An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines. Benchchem.
  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives.
  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
  • Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD)
  • Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction.
  • Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxyl
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI
  • Reaction of amines with diethyl oxalate (Hofmann amine separ
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Diethyl acetylenedicarboxyl
  • The Chemistry Behind Diethyl Acetylenedicarboxylate: Reactions and Applic
  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocomp
  • The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. PubMed. (2020-08-06).
  • Reactions of nucleophiles with nitroarenes: multifacial and vers

Sources

A Technical Guide to the Discovery and Synthetic Evolution of the Oxazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its prevalence in biologically active compounds has driven over a century of synthetic innovation, evolving from harsh, classical cyclodehydrations to elegant, mild, and highly versatile modern methodologies. This guide provides a comprehensive technical overview of this evolution, detailing the discovery, mechanism, and practical application of the core synthetic strategies that have defined the field. We will explore the causality behind key experimental choices, present validated protocols, and chart the logical progression from foundational named reactions to the sophisticated catalytic systems employed today.

Introduction: The Enduring Significance of the Oxazole Moiety

The 1,3-oxazole is an aromatic azole featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement imparts a unique electronic character: it is a weak base (pKa of the conjugate acid is ~0.8) and possesses a π-electron system that makes it aromatic, though less so than its sulfur-containing counterpart, thiazole.[1]

The true value of the oxazole core lies in its role as a "privileged scaffold" in drug discovery. Its rigid, planar structure and capacity for hydrogen bonding and dipole interactions allow it to bind effectively to a wide array of biological receptors and enzymes.[4][5] This has led to the development of numerous oxazole-containing drugs with activities spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[3] Consequently, the pursuit of efficient, scalable, and versatile methods for its synthesis has been, and remains, a critical endeavor in organic chemistry.

This guide traces the historical and technical lineage of oxazole synthesis, from the pioneering work of Fischer and Robinson to the transformative methods of van Leusen and beyond.

The Classical Era: Forging the Ring with Vigor

The early history of oxazole synthesis is characterized by forceful reactions requiring strong acids, high temperatures, and robust substrates. While limited in scope by modern standards, these foundational methods established the fundamental bond disconnections for forming the heterocyclic ring.

The Fischer Oxazole Synthesis (1896)

The first major route to the oxazole nucleus was reported by the venerable Emil Fischer in 1896.[6][7] This method constructs 2,5-disubstituted oxazoles from the acid-catalyzed reaction of a cyanohydrin and an aldehyde.[6]

Core Transformation: Cyanohydrin + Aldehyde → 2,5-Disubstituted Oxazole

Mechanistic Insight: The reaction is initiated by passing anhydrous hydrogen chloride gas through an ethereal solution of the reactants.[7] The HCl activates the cyanohydrin, converting the nitrile into a reactive iminochloride intermediate. This intermediate is then attacked by the aldehyde's carbonyl oxygen, followed by a series of proton transfers and cyclization. The final step is a dehydration event that drives the formation of the aromatic oxazole ring. The use of anhydrous acid is critical; the presence of water would hydrolyze the intermediates and prevent cyclization.

Fischer_Oxazole_Synthesis Fischer Oxazole Synthesis Mechanism cluster_start Cyanohydrin R1-CH(OH)-CN Cyanohydrin Iminochloride Iminochloride Intermediate Cyanohydrin->Iminochloride + HCl Aldehyde R2-CHO Aldehyde Cyclic_Intermediate Cyclic Intermediate (Oxazoline precursor) Aldehyde->Cyclic_Intermediate Nucleophilic Attack Iminochloride->Cyclic_Intermediate Nucleophilic Attack Oxazole 2,5-Disubstituted Oxazole Cyclic_Intermediate->Oxazole - H2O (Dehydration)

A simplified workflow of the Fischer Oxazole Synthesis.

Representative Protocol: Synthesis of 2,5-Diphenyloxazole [6][7]

  • Dissolve equimolar amounts of mandelic acid nitrile (cyanohydrin of benzaldehyde) and benzaldehyde in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution. The reaction is typically exothermic and may require cooling.

  • The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution as a solid.

  • Collect the precipitate by filtration.

  • The free base can be obtained by treating the hydrochloride salt with water or by boiling it with alcohol to liberate the free oxazole.

The Robinson-Gabriel Synthesis (1909-1910)

Independently reported by Sir Robert Robinson and Siegmund Gabriel, this remains one of the most reliable and widely used classical methods.[8][9] It involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[8][10]

Core Transformation: 2-Acylamino-ketone → Substituted Oxazole

Mechanistic Insight: The power of this synthesis lies in its directness. The starting material, which can be readily prepared via methods like the Dakin-West reaction, already contains all the necessary atoms for the oxazole ring.[8] The reaction is driven by a strong cyclodehydrating agent, typically concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride.[10] The acid protonates the amide carbonyl, activating it for intramolecular nucleophilic attack by the ketone's enol form. The resulting hydroxyl-substituted oxazoline intermediate is then rapidly dehydrated under the harsh acidic conditions to yield the final aromatic product.

Robinson_Gabriel_Synthesis Robinson-Gabriel Synthesis Mechanism Start 2-Acylamino-ketone Enol Enol / Enolate Intermediate Start->Enol Tautomerization (Acid-catalyzed) Oxazoline Hydroxylated Oxazoline Enol->Oxazoline Intramolecular Cyclization Product Substituted Oxazole Oxazoline->Product Dehydration (-H2O) Van_Leusen_Synthesis Van Leusen Oxazole Synthesis Workflow TosMIC TosMIC (p-Toluenesulfonylmethyl isocyanide) Anion TosMIC Anion TosMIC->Anion + Base (-H+) Aldehyde Aldehyde Adduct Aldehyde Adduct Aldehyde->Adduct Nucleophilic Addition Anion->Adduct Nucleophilic Addition Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination (-TosH, -Base)

Sources

Methodological & Application

The Versatile Synthon: Ethyl 2-Oxo-2,3-dihydrooxazole-4-carboxylate as a Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Building Block

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with diverse biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the strategic design of versatile building blocks is paramount to accessing new chemical space. Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, a member of the oxazolone family, represents a potent, albeit under-explored, synthon for the construction of a variety of more complex heterocyclic systems.[1][2][3] Its unique arrangement of functionalities—a reactive cyclic carbamate, an electron-withdrawing ester group, and a carbon-carbon double bond—renders it a highly valuable partner in a multitude of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. While direct literature on this specific 4-carboxylate isomer is limited, this document leverages established principles of oxazolone chemistry and data from closely related analogs to present a scientifically grounded overview of its synthesis, reactivity, and application in the generation of diverse heterocyclic libraries.[1][2][3] The protocols and mechanistic insights provided herein are designed to be a self-validating system, empowering chemists to confidently incorporate this building block into their synthetic workflows.

Physicochemical Properties and Handling

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₆H₇NO₄-
Molecular Weight 157.12 g/mol -
Appearance Likely a white to off-white solidGeneral observation for similar small organic molecules
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water.Inferred from the structure
Stability & Handling Oxazolones can be sensitive to strong acids, bases, and nucleophiles, leading to ring-opening.[1] Store in a cool, dry place under an inert atmosphere. Avoid exposure to moisture.General chemical knowledge of the functional group

Core Reactivity: A Trifecta of Synthetic Opportunities

The synthetic potential of this compound stems from three primary modes of reactivity: its role as a dienophile in cycloaddition reactions, its susceptibility to nucleophilic attack and ring-opening, and the potential for the N-H group to participate in further reactions.

Reactivity_Overview Core Reactivity of this compound cluster_products Resulting Heterocycles A This compound B [4+2] Cycloaddition (Diels-Alder) A->B Diene C Nucleophilic Addition & Ring Opening A->C Nucleophile (e.g., Amines, Hydrazines) D N-Functionalization A->D Electrophile P1 Bicyclic Pyridine Precursors B->P1 P2 Pyridazines, Pyrazoles, etc. C->P2 P3 N-Substituted Oxazolones D->P3

Figure 1: Overview of the primary reaction pathways for this compound.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

[4+2] Cycloaddition Reactions: Accessing Pyridine Scaffolds

The electron-deficient double bond of the oxazolone ring makes it an excellent dienophile in Diels-Alder reactions.[1][4] This provides a powerful strategy for the construction of highly substituted pyridine derivatives, which are privileged structures in medicinal chemistry. The reaction with a suitable diene would initially form a bicyclic adduct, which can then undergo a retro-Diels-Alder reaction with elimination of CO₂ to afford the aromatic pyridine ring.

Diels_Alder_Workflow Diels-Alder Reaction Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 This compound (Dienophile) P1 [4+2] Cycloaddition R1->P1 R2 Diene (e.g., Danishefsky's diene) R2->P1 P2 Intermediate Bicyclic Adduct P1->P2 P3 Retro-Diels-Alder (-CO₂) P2->P3 Prod Substituted Pyridine P3->Prod

Figure 2: Workflow for the synthesis of pyridines via Diels-Alder reaction.

Protocol 1: Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-4-carboxylate (Hypothetical)

This protocol is based on established procedures for Diels-Alder reactions of related dienophiles.

  • Materials:

    • This compound (1.0 equiv)

    • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 equiv)

    • Toluene, anhydrous

    • Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv, optional)

    • Hydrochloric acid (1 M aqueous solution)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous toluene.

    • If using a catalyst, add the Lewis acid at this stage.

    • Add Danishefsky's diene dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir vigorously for 30 minutes to hydrolyze the silyl enol ether intermediate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target pyridine.

  • Causality and Insights:

    • The use of an electron-rich diene like Danishefsky's diene is crucial for an efficient reaction with the electron-poor oxazolone dienophile.

    • A Lewis acid catalyst can enhance the reaction rate and regioselectivity by coordinating to the carbonyl oxygen of the oxazolone, further lowering the LUMO energy of the dienophile.

    • The final aromatization step, driven by the loss of CO₂, is a thermodynamically favorable process that leads to the stable pyridine ring system.

Nucleophilic Ring-Opening and Condensation: A Pathway to Diverse Azines

The oxazolone ring is susceptible to nucleophilic attack, primarily at the C5 carbonyl carbon, leading to ring-opening. This reactivity can be harnessed to synthesize a variety of acyclic and heterocyclic compounds. Reactions with bifunctional nucleophiles, such as hydrazines and diamines, are particularly useful for constructing new heterocyclic rings.

Protocol 2: Synthesis of a Pyridazine Derivative (Hypothetical)

This protocol is adapted from general procedures for the reaction of related esters and lactones with hydrazine.[5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Hydrazine hydrate (1.1 equiv)

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyridazine derivative.

  • Mechanistic Rationale: The reaction likely proceeds through an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by a second intramolecular nucleophilic attack on the C2 carbonyl of the oxazolone ring, leading to ring-opening and subsequent cyclization to form the pyridazine ring.

Nucleophilic_Ring_Opening Nucleophilic Ring Opening and Cyclization cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 This compound P1 Initial Nucleophilic Attack R1->P1 R2 Bifunctional Nucleophile (e.g., Hydrazine) R2->P1 P2 Ring Opening P1->P2 P3 Intramolecular Cyclization P2->P3 Prod Fused Heterocycle (e.g., Pyridazine) P3->Prod

Figure 3: Generalized workflow for the synthesis of fused heterocycles via nucleophilic ring-opening and cyclization.

Conclusion and Future Outlook

This compound, while not extensively documented, holds significant promise as a versatile building block for the synthesis of a wide array of heterocyclic compounds.[1][2][3] Its inherent reactivity as a dienophile and its susceptibility to nucleophilic ring-opening provide reliable and efficient pathways to valuable scaffolds such as pyridines and pyridazines. The protocols and mechanistic discussions presented in this guide, though based on analogous systems, offer a solid foundation for researchers to begin exploring the chemistry of this intriguing synthon. Further investigation into the scope and limitations of its reactions will undoubtedly uncover new avenues for the development of novel therapeutic agents and functional materials.

References

  • Shalini, S., & Sharma, P. K. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7035. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(5), 2339-2348. [Link]

  • Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 899-913. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1642. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • El-Sayed, R. A. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 11-25. [Link]

  • Banerjee, J., & Shrestha, N. (2015). A REVIEW ON OXAZOLONE, IT' S METHOD OF SYNTHESIS AND BIOLOGICAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 312-337. [Link]

  • Sammons, M. F., et al. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of organic chemistry, 79(22), 11026–11035. [Link]

  • Gribble, G. W. (1994). Pyrroles from Oxazoles. In Advances in Heterocyclic Natural Product Synthesis (Vol. 3, pp. 95-132). JAI Press Inc. [Link]

  • Kochetkov, N. K., & Sokolov, S. D. (1963). The Chemistry of 2,3-Dihydroisoxazole Derivatives. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 365-423). Academic Press. [Link]

  • Katritzky, A. R., et al. (2011). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Journal of organic chemistry, 76(15), 6088-94. [Link]

  • Xu, X., & Hu, W. (2013). Cycloaddition reactions of enoldiazo compounds. Beilstein journal of organic chemistry, 9, 2343–2366. [Link]

  • Khalafy, J., et al. (2008). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Journal of the Brazilian Chemical Society, 19(6), 1144-1150. [Link]

  • El-Gamal, M. I., et al. (2023). Evaluation of 2,3-dihydroimidazo[2,1- b]oxazole and imidazo[2,1- b]oxazole derivatives as chemotherapeutic agents. Future medicinal chemistry, 15(20), 1885–1901. [Link]

  • Fearnley, S. P., & Market, E. (2002). Intramolecular Diels–Alder reactions of N-substituted oxazolones. Chemical Communications, (5), 438-439. [Link]

  • Gunanathan, C., et al. (2007). Reactions of methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates. Synthesis of methyl isoxazolo[5,4a]carbazole-3-carboxylates. Journal of Chemical Research, 2007(8), 458-461. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2020). Recent Advances for the Synthesis of N‐Unsubstituted Pyrroles. Chemistry–An Asian Journal, 15(18), 2733-2756. [Link]

  • Abdel-Ghani, T. M., et al. (2018). Reactions of 2(3 H )-furanones. Journal of Heterocyclic Chemistry, 55(1), 163-172. [Link]

  • Rassadin, V. A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3851. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein journal of organic chemistry, 18, 738–745. [Link]

  • Sharma, V., et al. (2017). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 8(9), 3662-3673. [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2021). Recent Advancements in Pyrrole Synthesis. ACS organic & inorganic au, 1(1), 3–20. [Link]

  • Temple, D. L., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of medicinal chemistry, 22(5), 505–510. [Link]

  • Al-Awadhi, H., & El-Dusouqui, O. M. (2002). Oxazole as an electron-deficient diene in the Diels-Alder reaction. International journal of molecular sciences, 3(8), 834–840. [Link]

  • Bien, S., et al. (1993). ChemInform Abstract: Synthesis of 1,3-Oxathiole and 2(3H)-Oxazolone Derivatives by Cycloaddition of α-Keto Carbenoids to Heterocumulenes. ChemInform, 24(22). [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • Prager, R. H., & Taylor, M. R. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Australian Journal of Chemistry, 56(9), 897-901. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 16). Oxazole. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Wikipedia contributors. (2024, November 13). Oxo-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 938562. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nahi, R. J., & Kuwait, Z. I. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 338-345. [Link]

  • Fearnley, S. P., & Market, E. (2002). Intramolecular Diels–Alder reactions of N-substituted oxazolones. Chemical Communications, (5), 438-439. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein J. Org. Chem., 18, 738-745. [Link]

  • de Fátima, Â., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 16(8), 6347–6357. [Link]

  • de Fátima, Â., et al. (2011). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules (Basel, Switzerland), 16(8), 6347–6357. [Link]

  • Ali, A. O. (2023). Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2012). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][7][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry, 28(1), 477-482. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a multifaceted heterocyclic compound that holds significant promise for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive oxazolone core and a modifiable ester functionality, presents multiple avenues for strategic derivatization. This guide provides a comprehensive overview of the key reactive sites of this molecule and detailed, field-proven protocols for its derivatization. Understanding the chemical behavior of this scaffold is paramount for its effective utilization in the synthesis of compound libraries for screening and the development of targeted therapeutic agents and functional materials. Oxazolone derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point of contemporary research.[1][2]

The reactivity of the this compound core is primarily centered around three key positions, each offering a unique handle for chemical modification:

  • The N-3 Position: The nitrogen atom within the oxazolone ring, akin to an amide, is a prime site for N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide array of substituents, significantly influencing the molecule's steric and electronic properties.

  • The C-4 Ester Group: The ethyl ester at the 4-position is amenable to hydrolysis to yield the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Direct amidation of the ester is also a viable strategy.

  • The Oxazolone Ring: While generally stable, the oxazolone ring can be susceptible to ring-opening reactions under certain nucleophilic or harsh reaction conditions. A thorough understanding of the reaction parameters is crucial to maintain the integrity of the core heterocyclic scaffold.[1]

This document will provide detailed protocols for the strategic modification of this promising scaffold, empowering researchers to explore its full synthetic potential.

Derivatization Strategies and Protocols

The derivatization of this compound can be systematically approached by targeting its primary reactive sites. The following sections provide detailed protocols for N-alkylation, N-acylation, and transformations of the C-4 ester group.

N-Alkylation of the Oxazolone Ring

N-alkylation introduces alkyl groups onto the nitrogen atom of the oxazolone ring, a critical modification for modulating the compound's lipophilicity and biological activity. This reaction typically proceeds via nucleophilic substitution, where the deprotonated nitrogen atom attacks an alkyl halide or a similar electrophile.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical to deprotonate the N-H bond without promoting unwanted side reactions, such as hydrolysis of the ester. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective choices. The reaction is generally conducted in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: N-Alkylation

N_Alkylation_Workflow A Dissolve Substrate in Anhydrous DMF B Add NaH (60% disp.) (0°C to RT) A->B Step 1 C Stir for 30 min (Deprotonation) B->C Step 2 D Add Alkyl Halide (R-X) C->D Step 3 E Monitor Reaction (TLC/LC-MS) D->E Step 4 F Quench with sat. NH4Cl solution E->F Step 5 G Extract with Ethyl Acetate F->G Step 6 H Purify by Column Chromatography G->H Step 7

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1Benzyl bromideNaHDMF485
2Ethyl iodideKOt-BuTHF678
3Propargyl bromideNaHDMF390
N-Acylation of the Oxazolone Ring

N-acylation introduces an acyl group to the nitrogen atom, forming an imide-like structure. This modification can significantly alter the electronic properties of the heterocyclic system and provides a gateway to a variety of further chemical transformations.

Causality Behind Experimental Choices: The N-acylation can be achieved using an acyl chloride or an acid anhydride in the presence of a base. A tertiary amine base like triethylamine (Et₃N) or a milder inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the acid generated during the reaction. The choice of solvent depends on the solubility of the reactants, with dichloromethane (DCM) or acetonitrile being common options.

Experimental Protocol: N-Acylation

N_Acylation_Workflow A Dissolve Substrate in Anhydrous DCM B Add Et3N and DMAP (cat.) A->B Step 1 C Cool to 0°C B->C Step 2 D Add Acyl Chloride (RCOCl) dropwise C->D Step 3 E Warm to RT and Stir D->E Step 4 F Monitor Reaction (TLC/LC-MS) E->F Step 5 G Wash with 1M HCl and Brine F->G Step 6 H Purify by Column Chromatography G->H Step 7

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the reaction mixture to 0 °C.

  • Add the desired acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideEt₃N/DMAPDCM292
2Benzoyl chlorideEt₃N/DMAPDCM488
3Acetic anhydrideK₂CO₃Acetonitrile685
Derivatization of the C-4 Ethyl Ester

The ethyl ester at the C-4 position is a versatile handle for introducing a wide range of functionalities, most notably through its conversion to a carboxylic acid or various amides.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, particularly amide bond formation. This can be achieved under either acidic or basic conditions.

Causality Behind Experimental Choices: Basic hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[3] A common choice is lithium hydroxide (LiOH) in a mixture of THF and water, which provides good solubility for the substrate and reagent. Acidic hydrolysis, typically with HCl or H₂SO₄ in aqueous alcohol, is reversible and may require harsher conditions, which could potentially lead to decomposition of the oxazolone ring.

Experimental Protocol: Basic Hydrolysis (Saponification)

Hydrolysis_Workflow A Dissolve Ester in THF/H2O B Add LiOH·H2O A->B Step 1 C Stir at RT B->C Step 2 D Monitor Reaction (TLC/LC-MS) C->D Step 3 E Remove THF in vacuo D->E Step 4 F Acidify with 1M HCl to pH 2-3 E->F Step 5 G Extract with Ethyl Acetate F->G Step 6 H Dry and Concentrate G->H Step 7

Caption: Workflow for the basic hydrolysis of the ethyl ester.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

The direct conversion of the ester to an amide offers a more streamlined approach to synthesizing carboxamide derivatives. This can be achieved by heating the ester with an amine, often in the presence of a base or a catalyst.

Causality Behind Experimental Choices: Direct amidation of unactivated esters can be challenging. However, using a strong base like potassium tert-butoxide in an aprotic solvent such as DMSO can facilitate this transformation.[4] The base promotes the formation of a more nucleophilic amide anion from the amine, which then attacks the ester carbonyl.

Experimental Protocol: Direct Amidation

Step-by-Step Methodology:

  • To a solution of the amine (1.5 eq) in anhydrous DMSO (0.2 M), add potassium tert-butoxide (2.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Amidation Reactions from the Carboxylic Acid

(Following hydrolysis to the carboxylic acid and subsequent amide coupling)

EntryAmineCoupling ReagentSolventTime (h)Yield (%)
1AnilineHATU, DIPEADMF682
2BenzylamineEDCI, HOBtDCM875
3MorpholineT3PEthyl Acetate488

Conclusion and Future Perspectives

The derivatization of this compound provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide, based on established reactivity patterns of analogous heterocyclic systems, offer robust starting points for the synthesis of novel N-alkylated, N-acylated, and C-4-carboxamide derivatives. The resulting compounds can be invaluable for screening in drug discovery programs and for the development of new materials with tailored properties. Further exploration into the reactivity of the oxazolone ring itself, including cycloaddition reactions and ring-opening transformations, could unveil even more synthetic possibilities. As with any synthetic endeavor, careful optimization of reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Available at: [Link]

  • This reference is not available in the provided search results.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available at: [Link]

  • Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. (2015). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • This reference is not available in the provided search results.

Sources

Application Notes and Protocols: The Versatility of Oxazole-4-Carboxylates in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazole-4-Carboxylate Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the ideal confluence of synthetic accessibility, metabolic stability, and the geometric precision to engage with a multitude of biological targets. The oxazole ring system is a quintessential example of such a scaffold, found in numerous natural products and FDA-approved pharmaceuticals.[1][2]

This guide focuses specifically on the oxazole-4-carboxylate core and its derivatives (notably carboxamides). This subclass retains the favorable physicochemical properties of the parent oxazole—a five-membered aromatic heterocycle with a unique arrangement of oxygen and nitrogen atoms enabling diverse non-covalent interactions—while introducing a crucial handle at the C4 position.[3] The carboxylate ester or its corresponding amide provides a key vector for molecular elaboration and a critical interaction point (e.g., hydrogen bond donor/acceptor) for binding to enzyme active sites and receptors. These characteristics have positioned oxazole-4-carboxylates as a focal point in the search for new treatments for cancer, infectious diseases, and inflammatory conditions.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, evaluation, and mechanism of action of this promising class of compounds.

Section 1: Therapeutic Applications & Mechanistic Insights

The true value of a chemical scaffold is defined by its therapeutic utility. Oxazole-4-carboxylates have demonstrated significant potential across several critical disease areas.

Anticancer Agents: Inducing Targeted Cell Death

A primary application of oxazole-4-carboxylate derivatives is in oncology, where they function as potent inducers of apoptosis (programmed cell death).[4][5]

Causality & Mechanism of Action: Many cancers are characterized by a failure of apoptotic pathways, allowing malignant cells to proliferate unchecked. A key strategy in cancer therapy is to reactivate these pathways. Certain 2-phenyl-oxazole-4-carboxamide derivatives have been identified through high-throughput screening as potent apoptosis inducers.[6] Their mechanism is not one of broad cytotoxicity but of targeted pathway activation.

These compounds trigger the intrinsic apoptotic pathway, characterized by:

  • Caspase Activation: They lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[7]

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. This cleavage is a hallmark of apoptosis.[6][8]

  • DNA Laddering: The process culminates in the fragmentation of nuclear DNA, another definitive sign of apoptotic cell death.[6]

Furthermore, related scaffolds, such as methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, have been shown through molecular docking studies to interact with crucial cell cycle targets like the colchicine-binding site of tubulin and the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2) .[9] This dual-target potential—disrupting both the cytoskeleton and cell cycle progression—makes this class of molecules particularly compelling for anticancer drug development.

Below is a conceptual diagram of the apoptotic pathway initiated by these agents.

cluster_0 Cellular Environment cluster_1 Caspase Cascade cluster_2 Hallmarks of Apoptosis drug Oxazole-4-Carboxamide Derivative mito Mitochondrial Stress drug->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c Inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome a_cas9 Activated Caspase-9 apoptosome->a_cas9 Activates cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Activated Caspase-3 a_cas9->a_cas3 Activates cas3 Pro-Caspase-3 cas3->a_cas3 c_parp Cleaved PARP (Inactive) a_cas3->c_parp Cleaves dna DNA Fragmentation a_cas3->dna bleb Membrane Blebbing a_cas3->bleb parp PARP parp->c_parp apoptosis Apoptosis c_parp->apoptosis dna->apoptosis bleb->apoptosis

Figure 1: Intrinsic apoptosis pathway initiated by oxazole derivatives.
Anti-Infective Agents: A Dual-Pronged Attack

The oxazole-4-carboxylate scaffold is also a promising platform for developing novel anti-infective agents, particularly antivirals.

Causality & Mechanism of Action: The emergence of drug-resistant viral strains necessitates the development of antivirals with new mechanisms of action.[10] Oxazole-4-carboxamides offer a compelling opportunity by potentially combining direct-acting antiviral (DAA) and host-directed activities.[10]

For example, the oxazole-4-carboxamide KB-2777 has demonstrated in vitro activity against coronaviruses.[11] The proposed mechanism is multifaceted:

  • Direct-Acting Antiviral (DAA) Effect: While the precise viral target is under investigation, many small molecule antivirals function by inhibiting key viral enzymes like proteases or polymerases.[12]

  • Host-Directed Therapy: The compound may modulate host pathways that the virus hijacks for its own replication. Several oxazole derivatives are known to influence pathways relevant to viral pathogenesis, including:

    • NF-κB signaling: Tempering the hyperinflammatory cytokine response.

    • ER Stress & Unfolded Protein Response (UPR): Interfering with the cellular machinery used for viral protein folding and assembly.[10]

This dual-mechanism approach is highly advantageous, as it can broaden the spectrum of activity and raise the genetic barrier to resistance.[10] Additionally, other studies have shown that 5-functionalized derivatives of 1,3-oxazole-4-carboxylate are active against human cytomegalovirus (HCMV), including strains resistant to existing therapies.[13]

Anti-inflammatory Agents: An Area of Potential

While specific examples of oxazole-4-carboxylates as potent anti-inflammatory agents are less mature in the literature, the broader oxazole class includes established drugs like Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. This precedent suggests that the oxazole-4-carboxylate scaffold is a rational starting point for designing novel anti-inflammatory drugs, potentially with improved selectivity and safety profiles. Further research is warranted to explore this therapeutic avenue.

Section 2: Application Protocols

Scientific integrity demands that protocols are not just lists of steps, but self-validating systems where the rationale behind each action is clear.

Protocol: Synthesis of Ethyl 2-Aryl-Oxazole-4-Carboxylate

This protocol is adapted from a modern, efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids, which is notable for its broad substrate scope and mild reaction conditions.[14][15]

Principle: This synthesis proceeds via an in situ activation of a carboxylic acid using a triflylpyridinium reagent. The resulting acylpyridinium salt is a highly reactive intermediate that is trapped by ethyl isocyanoacetate. A base-mediated cyclization and dehydration sequence then yields the desired oxazole-4-carboxylate.

Materials:

  • Aromatic carboxylic acid (e.g., 3-Fluorobenzoic acid)

  • Ethyl isocyanoacetate

  • 4-(Dimethylamino)pyridine (DMAP)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reagent Preparation (In situ):

    • Action: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve DMAP (1.3 equivalents) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical as the triflylpyridinium reagent and the acylpyridinium intermediate are moisture-sensitive. DMAP serves as both the nucleophilic catalyst and the base precursor.

    • Action: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.3 equivalents) dropwise. Stir for 15 minutes.

    • Causality: This reaction forms the stable DMAP-Tf (triflylpyridinium) reagent in situ. The low temperature controls the exothermicity of the reaction.

  • Carboxylic Acid Activation:

    • Action: To the cold suspension of the DMAP-Tf reagent, add the aromatic carboxylic acid (1.0 equivalent) in one portion.

    • Causality: The carboxylic acid displaces the triflate from the pyridinium salt, forming a highly reactive acylpyridinium intermediate. This is the key activation step, making the carboxyl group susceptible to nucleophilic attack.

  • Oxazole Formation:

    • Action: Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of a hindered base like TEA or DIPEA (2.5 equivalents).

    • Causality: Ethyl isocyanoacetate is the nucleophile. The base is essential for two reasons: first, to deprotonate the α-carbon of the isocyanoacetate, enhancing its nucleophilicity, and second, to facilitate the subsequent cyclization and elimination steps that form the aromatic oxazole ring. A hindered base is used to minimize side reactions.

    • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Causality: The reaction is typically complete within a few hours at room temperature, highlighting the efficiency of the protocol.

  • Work-up and Purification:

    • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Causality: The bicarbonate solution neutralizes the acidic components and quenches any remaining reactive species.

    • Action: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.

    • Action: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

    • Causality: Chromatography separates the desired product from starting materials, byproducts, and residual DMAP, yielding the pure ethyl 2-aryl-oxazole-4-carboxylate.

start Start: Materials Assembly reagent_prep 1. Reagent Prep (In Situ) DMAP + Tf₂O in DCM @ 0°C start->reagent_prep activation 2. Acid Activation Add R-COOH reagent_prep->activation oxazole_form 3. Oxazole Formation Add Ethyl Isocyanoacetate + Base activation->oxazole_form stir Stir @ RT (2-4h) Monitor by TLC oxazole_form->stir workup 4. Aqueous Work-up Quench with NaHCO₃, Extract with DCM stir->workup purify 5. Purification Dry, Concentrate, Column Chromatography workup->purify end End: Pure Product purify->end

Figure 2: Experimental workflow for oxazole-4-carboxylate synthesis.
Protocol: MTT Cell Viability & Cytotoxicity Assay

This protocol provides a robust method for evaluating the cytotoxic effects of newly synthesized oxazole-4-carboxylate derivatives on cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[17][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., DLD-1 colorectal cancer cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test Compound (Oxazole-4-carboxylate derivative), dissolved in DMSO to make a concentrated stock (e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium to a known density (e.g., 2 x 10⁵ cells/mL).

    • Causality: Using cells from a healthy, sub-confluent culture ensures uniform metabolic activity and reproducibility.

    • Action: Seed 100 µL of the cell suspension into each well of a 96-well plate (results in 20,000 cells/well). Include wells for 'untreated control' and 'blank' (medium only).

    • Action: Incubate the plate for 24 hours at 37 °C, 5% CO₂.

    • Causality: This allows the cells to adhere to the plate and resume normal growth before drug exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound stock in complete medium. A typical concentration range might be 0.1 nM to 100 µM.

    • Causality: A wide concentration range is essential to determine the dose-response curve and calculate the EC₅₀/GI₅₀ value. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

    • Action: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Add fresh medium with an equivalent percentage of DMSO to the 'untreated control' wells.

    • Action: Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Causality: The incubation time should be sufficient for the compound to exert its biological effect (e.g., induce apoptosis).

  • MTT Incubation:

    • Action: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).

    • Action: Incubate for 2-4 hours at 37 °C.

    • Causality: Only viable, metabolically active cells can reduce the MTT to formazan. The incubation time must be optimized for the cell line, allowing for visible purple precipitate to form without causing cytotoxicity from the MTT itself.

  • Formazan Solubilization & Measurement:

    • Action: Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Action: Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.

    • Causality: The insoluble purple crystals must be fully dissolved to allow for accurate spectrophotometric measurement.

    • Action: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.

    • Causality: Shaking ensures a homogenous solution. Light protection prevents degradation of the colored product.

    • Action: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.

  • Data Analysis:

    • Action: Subtract the average absorbance of the 'blank' wells from all other readings.

    • Action: Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Action: Plot % Viability against the logarithm of the compound concentration and use non-linear regression to calculate the EC₅₀ or GI₅₀ value (the concentration that causes 50% inhibition of cell growth/viability).

Section 3: Data Presentation: Structure-Activity Relationships (SAR)

The systematic modification of a lead compound is fundamental to medicinal chemistry. The following table summarizes the SAR for a series of 2-phenyl-oxazole-4-carboxamide derivatives, based on data for their ability to induce apoptosis and inhibit cell growth in DLD-1 human colorectal cancer cells.[6]

CompoundR¹ Group (at C2-phenyl)R² Group (Amide)EC₅₀ (nM)¹GI₅₀ (nM)²
1a H4-Cl-Phenyl1100913
1d 4-F4-Cl-Phenyl540455
1g 4-Cl4-Cl-Phenyl340338
1j 4-CF₃4-Cl-Phenyl310258
1k 4-Cl3-CF₃-Phenyl270 229
1l 4-Cl3-Cl-Phenyl380308
1m 4-Cl4-F-Phenyl540466

¹ EC₅₀: Half maximal effective concentration for caspase activation (apoptosis induction). ² GI₅₀: Half maximal concentration for growth inhibition.

Field Insights from SAR Data:

  • Influence of the R¹ Group: Placing electron-withdrawing groups (EWGs) at the para-position of the C2-phenyl ring (F, Cl, CF₃) consistently improves potency compared to the unsubstituted analog (1a). This suggests that the electronic properties of this ring are important for target engagement.

  • Influence of the R² Group: The nature of the amide substituent is also critical. Comparing compounds with the same R¹ group (4-Cl), placing a CF₃ group at the meta-position of the R² phenyl ring (1k ) yields the highest potency. This highlights a specific "hotspot" for favorable interactions within the biological target's binding pocket. The 4-chloro substitution (1g ) is also highly effective.

References

  • Yadav, P., Kumar, R., Singh, P., & Kumar, V. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3234. [Link]

  • Chavan, S. P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Published online March 5, 2025. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Su, M., et al. (2019). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Organic Letters. [Link]

  • Demian, Y., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Tai, V. W-F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]

  • Gahan, J. C., et al. (2024). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. Pharmaceuticals, 17(11), 1477. [Link]

  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. [Link]

  • Bîcu, E., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(24), 5910. [Link]

  • Gothwal, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Zhang, H-Z., Zhao, Z-L., & Zhou, C-H. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. European Journal of Medicinal Chemistry. [Link]

  • Mohammadi-Farani, A., et al. (2013). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Semantic Scholar. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. N., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(1), 35-40. [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Scribd. [Link]

  • Gahan, J. C., et al. (2024). Antiviral and cytotoxic profiles of 11 oxazole-4-carboxamide derivatives. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Al-Ostath, R. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10845-10862. [Link]

  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. [Link]

  • ResearchGate. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Reed, M. A., & Diachenko, I. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7708-7721. [Link]

  • DRS@nio. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

Sources

Application Notes & Protocols: A Strategic Approach to Screening Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate for Novel Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening a Novel Oxazole Derivative

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a vast array of biological activities.[1][2][3] This five-membered heterocycle, containing both nitrogen and oxygen, can engage with various biological targets like enzymes and receptors through a multitude of non-covalent interactions.[1][2] The structural diversity of oxazole derivatives has led to the development of agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, among others.[3][4][5] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the antibiotic Linezolid feature the oxazole core, underscoring its therapeutic significance.[3]

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a novel synthetic compound featuring this key oxazole scaffold. While its specific biological profile is yet to be determined, the established pharmacological importance of the oxazole class provides a strong rationale for a comprehensive screening cascade. This document outlines a strategic, multi-tiered approach for the systematic evaluation of its potential therapeutic activities, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays.

A Tiered Strategy for Biological Activity Screening

A logical and resource-efficient screening process is paramount. We propose a tiered approach, starting with broad, cost-effective primary assays to identify potential "hits" in key therapeutic areas. Positive results from these initial screens will then trigger more specific and mechanistically informative secondary assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A Antimicrobial Screening (Bacteria & Fungi) D MIC Determination (Broth Microdilution) A->D Hit B Cytotoxicity Screening (Cancer & Normal Cell Lines) E IC50 Determination (MTT Assay) B->E Hit C Anti-inflammatory Screening (COX-2 Enzyme Assay) G Enzyme Inhibition Profiling (e.g., Phosphodiesterases) C->G Hit F Mechanism of Action Studies (e.g., Kinase Inhibition, STAT3) E->F Potent Hit start Ethyl 2-oxo-2,3- dihydrooxazole -4-carboxylate start->A start->B start->C

Caption: Tiered screening workflow for this compound.

Part 1: Primary Screening Protocols

Antimicrobial Activity Assessment

The oxazole nucleus is a well-established pharmacophore in antimicrobial agents.[5][6] A primary screen against a panel of clinically relevant bacteria and fungi is a logical first step. The disk diffusion method provides a rapid and qualitative measure of antimicrobial potential.[7]

Protocol 1: Agar Disk Diffusion Assay

Principle: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

Materials:

  • This compound (Test Compound)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)[8]

  • Fungal Strain: Candida albicans (ATCC 10231)

  • Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi)

  • Negative Control: DMSO (or appropriate solvent)

  • 0.5 McFarland turbidity standard

  • Sterile saline, sterile swabs, incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile saline equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette 10 µL of the test compound solution (e.g., 1 mg/mL in DMSO) onto a disk. Load positive and negative control disks in the same manner.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the zone of complete inhibition around each disk.

Data Presentation:

CompoundConcentrationS. aureus (mm)E. coli (mm)C. albicans (mm)
Test Compound10 µ g/disk 15012
Ciprofloxacin5 µ g/disk 2528N/A
Fluconazole25 µ g/disk N/AN/A22
DMSO10 µL/disk000

Interpretation: A significant zone of inhibition compared to the negative control suggests antimicrobial activity and warrants progression to quantitative assays like Minimum Inhibitory Concentration (MIC) determination.[9]

Cytotoxicity Screening

Many potent anticancer agents are based on the oxazole scaffold, which can induce apoptosis by inhibiting targets like tubulin and various protein kinases.[10][11] The MTT assay is a robust, colorimetric method for assessing cell viability and is a standard primary screen for potential anticancer compounds.[12][13]

Protocol 2: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow substrate into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)

  • Normal human cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Positive Control: Doxorubicin

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include wells for untreated cells (vehicle control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Presentation & Analysis:

Concentration (µM)% Viability (MCF-7)% Viability (HEK293)
0.198.599.1
185.297.8
1045.792.3
1005.160.5

Interpretation: A dose-dependent decrease in cell viability, particularly with selectivity for cancer cells over normal cells, indicates potential anticancer activity. This would justify proceeding to determine the IC₅₀ (half-maximal inhibitory concentration).

Anti-inflammatory Activity Screening

Oxazole derivatives are known to exhibit anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][16] A primary screen for COX-2 inhibition can quickly identify potential anti-inflammatory candidates.

Protocol 3: Fluorometric COX-2 Inhibitor Screening

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect PGG2, generating a fluorescent signal. An inhibitor will reduce the rate of PGG2 formation, leading to a decrease in fluorescence.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie)[17][18]

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric Probe

  • Positive Control: Celecoxib

  • 96-well black opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's protocol. This typically involves diluting the enzyme, substrate, and probe.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, and probe.

  • Inhibitor Addition: Add the test compound at a screening concentration (e.g., 10 µM). Include wells for a positive control (Celecoxib) and a no-inhibitor control (100% activity).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically over a set period (e.g., 10-20 minutes) or at a fixed endpoint.

Data Analysis: Calculate the percent inhibition: % Inhibition = [ (Rate of No-Inhibitor Control - Rate of Test Compound) / Rate of No-Inhibitor Control ] x 100

Interpretation: Significant inhibition (>50%) at the screening concentration suggests that the compound may be a COX-2 inhibitor, warranting further investigation to determine its IC₅₀ and selectivity versus COX-1.

Part 2: Secondary and Mechanistic Assays

Positive results in primary screening should be followed by more detailed, quantitative studies to confirm activity and elucidate the mechanism of action.

Mechanistic_Pathway cluster_0 Potential Anticancer MOA A Test Compound (Oxazole Derivative) B Inhibition of Tyrosine Kinases (e.g., VEGFR, PDGFR) A->B C Inhibition of STAT3 Pathway A->C D Tubulin Polymerization Inhibition A->D E Apoptosis B->E C->E D->E

Caption: Potential anticancer mechanisms of action for oxazole derivatives.[10]

Minimum Inhibitory Concentration (MIC) Determination

Protocol 4: Broth Microdilution Assay

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[7]

Procedure:

  • Prepare two-fold serial dilutions of the test compound in a 96-well plate using Mueller-Hinton Broth.

  • Add a standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

IC₅₀ Determination for Cytotoxicity

Protocol 5: Dose-Response Analysis

Principle: By testing a wider range of concentrations in the MTT assay, a dose-response curve can be generated to calculate the IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Procedure:

  • Perform the MTT assay (Protocol 2) with a broader range of concentrations (e.g., 8-12 concentrations in a semi-log dilution series).

  • Plot percent cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Enzyme Inhibition Profiling: Phosphodiesterases (PDEs)

Rationale: The structural similarity of the oxazole core to other heterocyclic scaffolds found in known enzyme inhibitors suggests a potential for broader inhibitory activity. Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling and are important drug targets.

Protocol 6: PDE-Glo™ Phosphodiesterase Assay

Principle: This is a luminescent assay that measures the activity of any phosphodiesterase. PDE converts cAMP or cGMP to AMP or GMP. In a subsequent reaction, the remaining cAMP/cGMP is used by a protein kinase to phosphorylate a substrate, consuming ATP. A luciferase-based reagent then measures the remaining ATP, with the luminescent signal being inversely proportional to PDE activity.[19]

Procedure:

  • PDE Reaction: Set up a reaction containing the test compound, a specific PDE isozyme (e.g., PDE4 or PDE5), and the substrate (cAMP or cGMP).

  • Termination: Stop the PDE reaction by adding a termination buffer containing a general PDE inhibitor.

  • Detection: Add the detection solution and Kinase-Glo® reagent.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Calculate percent inhibition and, if active, determine the IC₅₀ value.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background in MTT Assay Contamination of media; Degradation of MTT reagent; Phenol red interference.Use fresh, sterile reagents; Perform the assay in phenol red-free medium; Ensure aseptic techniques are followed.[20]
Poor Reproducibility Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.Ensure cell suspension is homogenous before seeding; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with sterile media/PBS.[20]
Compound Precipitation Low solubility of the test compound in aqueous assay buffer.Prepare a higher concentration stock in 100% DMSO; Ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells; Check for visible precipitate before use.
Compound Interference Colored compounds interfering with absorbance; Reducing agents directly reducing MTT.Run a control with the compound in cell-free media to measure its intrinsic absorbance or ability to reduce MTT; Consider an alternative viability assay if interference is significant.[20]

Conclusion

The oxazole scaffold is a rich source of biologically active compounds. This compound, as a novel derivative, merits a thorough investigation of its therapeutic potential. The tiered screening strategy and detailed protocols provided herein offer a robust framework for this exploration. By systematically evaluating its antimicrobial, cytotoxic, and anti-inflammatory properties, researchers can efficiently identify and characterize any promising biological activities, paving the way for further preclinical development.

References

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (2022-12-30). Available from: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Available from: [Link]

  • (PDF) Phosphodiesterase Methods and Protocols - ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023-01-15). Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (2022-04-30). Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (2023-05-26). Available from: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025-11-11). Available from: [Link]

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available from: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019-09-26). Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024-04-26). Available from: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025-09-10). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available from: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020-09-01). Available from: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. (2024-05-16). Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]

  • Full article: Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents - Taylor & Francis Online. (2024-04-07). Available from: [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. (2025-09-20). Available from: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Compounds from Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Scoping Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate stands as a potentially versatile, yet underexplored, heterocyclic building block in synthetic organic and medicinal chemistry. This document serves not as a guide to established protocols, but rather as a comprehensive scoping review that synthesizes the latent reactivity of this scaffold based on the known chemistry of related oxazolone systems. Due to a notable absence of dedicated synthetic literature for this specific starting material, this guide will extrapolate potential reaction pathways and provide theoretical protocols. The aim is to equip researchers with a foundational understanding and a strategic framework to pioneer novel synthetic routes originating from this promising, yet enigmatic, chemical entity. All proposed methodologies are grounded in established principles of heterocyclic chemistry and are accompanied by detailed mechanistic rationales to guide experimental design.

Introduction: The Untapped Potential of this compound

The 2-oxo-2,3-dihydrooxazole core, a recurring motif in pharmacologically active compounds, presents a unique combination of reactive sites. The endocyclic urea-like functionality, the activated C=C bond, and the ester moiety at the C4 position suggest a rich and varied chemical reactivity. This scaffold holds significant promise for the construction of diverse molecular architectures, including novel amino acid derivatives, peptidomimetics, and complex heterocyclic systems.

The strategic placement of the ethyl carboxylate group is anticipated to modulate the electronic properties of the oxazole ring, influencing its reactivity towards both nucleophiles and electrophiles. This guide will explore the hypothetical synthetic transformations of this compound, providing a roadmap for its utilization in the synthesis of novel compounds.

Predicted Reactivity and Synthetic Pathways

Based on the fundamental principles of organic chemistry and the known reactivity of analogous heterocyclic systems, several key reaction pathways can be postulated for this compound.

N-Functionalization Reactions

The nitrogen atom at the 3-position, being part of an amide-like system, is expected to be nucleophilic and readily undergo reactions with various electrophiles.

  • N-Alkylation: Introduction of alkyl groups can be achieved under basic conditions to generate a library of N-substituted derivatives. This functionalization is crucial for modulating physicochemical properties such as solubility and lipophilicity.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids could provide access to N-aryl derivatives, a common structural motif in bioactive molecules.

  • N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acyl derivatives, potentially serving as precursors for further transformations or as final products with desired biological activities.

Conceptual Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or MeCN) under an inert atmosphere (N₂ or Ar), add a base (1.1-1.5 eq.).

    • Causality: The base is required to deprotonate the N-H group, forming the corresponding anion which is a more potent nucleophile. The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) will depend on the reactivity of the alkylating agent and the desired reaction temperature. Stronger bases like NaH are suitable for less reactive alkyl halides, while weaker bases like K₂CO₃ may be preferred for more sensitive substrates.

  • Stir the mixture at room temperature for 30 minutes.

    • Causality: This allows for complete deprotonation of the starting material.

  • Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: This is a critical step to determine the reaction endpoint and to check for the formation of any side products.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Causality: The quenching step neutralizes any remaining base and protonates any anionic species.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions at the C5 Position

The C5 position of the oxazole ring is part of an enamine-like system and is expected to be nucleophilic.

  • Electrophilic Addition: Reactions with electrophiles such as aldehydes (in aldol-type reactions), Michael acceptors, or activated alkyl halides could lead to the formation of C5-substituted derivatives.

Conceptual Protocol: Aldol-type Condensation at the C5 Position

  • To a solution of this compound (1.0 eq.) and an aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol), add a catalytic amount of a base (e.g., piperidine, pyrrolidine).

    • Causality: The base catalyzes the condensation by promoting the formation of the enolate or enamine tautomer of the oxazolone, which then acts as the nucleophile.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Cycloaddition Reactions

The double bond in the oxazole ring can potentially participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The oxazole ring can act as a diene. Reaction with electron-deficient dienophiles would lead to the formation of bicyclic adducts, which could further rearrange to substituted pyridines.

  • [3+2] Cycloaddition: The oxazole ring could also react as a dipolarophile with various 1,3-dipoles, such as nitrile oxides or azides, to furnish novel fused heterocyclic systems. This approach is particularly valuable for accessing isoxazole- and triazole-fused frameworks.[1][2]

Conceptual Workflow: Diels-Alder Reaction

start This compound + Dienophile reaction Thermal or Lewis Acid Catalysis start->reaction adduct Initial [4+2] Cycloadduct reaction->adduct rearrangement Retro-Diels-Alder/ Rearomatization adduct->rearrangement product Substituted Pyridine Derivative rearrangement->product

Caption: Conceptual workflow for the Diels-Alder reaction.

Data Presentation: Predictive Reaction Summary

The following table summarizes the predicted reactions and potential product classes. Yields and specific conditions are hypothetical and would require experimental validation.

Reaction TypeReagent ClassPredicted Product ClassKey Considerations
N-Alkylation Alkyl halides, TosylatesN-Alkyl-2-oxo-oxazole derivativesBase selection is critical.
N-Arylation Aryl boronic acids, Aryl halidesN-Aryl-2-oxo-oxazole derivativesRequires a metal catalyst (e.g., Pd or Cu).
C5-Aldol Aldehydes, KetonesC5-(Hydroxyalkyl)-oxazole derivativesBase catalyst and temperature control are important.
[4+2] Cycloaddition Electron-deficient alkenes/alkynesPyridine derivatives (after rearrangement)Reaction may require high temperatures or a Lewis acid catalyst.
[3+2] Cycloaddition Nitrile oxides, AzidesIsoxazole- or Triazole-fused heterocyclesRegioselectivity will be a key factor to determine.

Visualization of Key Synthetic Transformations

The following diagram illustrates the central role of this compound as a versatile synthetic hub.

main This compound Versatile Synthetic Hub N_alkylation N-Alkylation (R-X, Base) main->N_alkylation Electrophiles N_arylation N-Arylation (Ar-B(OH)₂, Pd cat.) main->N_arylation Electrophiles C5_aldol C5-Aldol Condensation (R-CHO, Base) main->C5_aldol Electrophiles diels_alder [4+2] Cycloaddition (Dienophile, Heat) main->diels_alder Dienophiles dipolar_cyclo [3+2] Cycloaddition (1,3-Dipole) main->dipolar_cyclo Dipolarophiles prod1 N-Substituted Derivatives N_alkylation->prod1 N_arylation->prod1 prod2 C5-Functionalized Analogs C5_aldol->prod2 prod3 Fused Pyridines diels_alder->prod3 prod4 Novel Fused Heterocycles dipolar_cyclo->prod4

Caption: Potential synthetic pathways from the core scaffold.

Conclusion and Future Directions

While the dedicated literature on the synthetic applications of this compound is currently sparse, its structural features strongly suggest a rich and versatile reactivity profile. This document provides a foundational, theory-based guide for researchers to begin exploring its potential as a valuable building block in organic synthesis. The proposed N-functionalization, C5-functionalization, and cycloaddition reactions offer promising avenues for the creation of novel and structurally diverse compound libraries.

Future work should focus on the systematic experimental validation of these predicted pathways. A thorough investigation of reaction conditions, catalyst systems, and substrate scope will be essential to unlock the full synthetic potential of this intriguing heterocycle. The insights gained from such studies will undoubtedly contribute to the advancement of heterocyclic chemistry and accelerate the discovery of new therapeutic agents.

References

Due to the speculative nature of this application note, stemming from a lack of direct literature, a traditional reference list of successfully implemented protocols is not applicable. The conceptual frameworks presented are based on established principles of organic chemistry and reactivity patterns observed in analogous heterocyclic systems. For foundational knowledge in these areas, the following authoritative sources are recommended:

  • Comprehensive Organic Chemistry by D. H. R. Barton and W. D. Ollis. (ISBN: 978-0080262609)
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis by Francis A. Carey and Richard J. Sundberg. (ISBN: 978-0387683546)
  • Heterocyclic Chemistry by John A. Joule and Keith Mills. (ISBN: 978-1405193658)

Sources

The Oxazole Scaffold: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of Oxazoles in Medicinal Chemistry

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3][4] Its prevalence in natural products and synthetic pharmaceuticals stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[4][5] This privileged scaffold is found in a wide array of therapeutic agents, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[2][4][6]

This comprehensive guide focuses on the synthetic utility of a key building block, ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, and its close, more readily accessible isomers, ethyl oxazole-4-carboxylate and ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. We will explore their chemical reactivity and provide detailed protocols for their application in the synthesis of diverse and potent bioactive molecules.

Physicochemical Properties and Reactivity Profile

Ethyl oxazole-4-carboxylate and its 5-carboxylate isomer are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The ester functionality provides a handle for further chemical modifications, while the oxazole ring itself can participate in a variety of transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
Ethyl oxazole-4-carboxylateC₆H₇NO₃141.1223012-14-8Light yellow to yellow solid
Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylateC₆H₇NO₄157.121150271-25-2Data not readily available

Table 1: Physicochemical Properties of Key Ethyl Oxazolecarboxylate Isomers.[8][9]

The reactivity of the oxazole ring is multifaceted. It can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, and its derivatives can be precursors for other heterocyclic systems through ring-opening and rearrangement reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing numerous avenues for diversification.

Core Synthetic Applications & Protocols

The true power of ethyl oxazolecarboxylates lies in their ability to serve as synthons for more complex molecular architectures. Below, we detail key synthetic strategies and provide exemplary protocols.

Cycloaddition Reactions: Building Molecular Complexity

The oxazole ring can participate as a dienophile or a diene in cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems. Of particular note is the [4+2] cycloaddition (Diels-Alder reaction).

Protocol 1: Synthesis of a Pyridine Derivative via Inverse-Electron-Demand Diels-Alder Reaction

This protocol illustrates the general principle of using an oxazole as a diene in an inverse-electron-demand Diels-Alder reaction, followed by a retro-Diels-Alder reaction to afford a substituted pyridine. This is a common strategy for accessing this important heterocyclic core.

Reaction Scheme:

Diels_Alder_Reaction Oxazole Ethyl Oxazole-4-carboxylate Intermediate Bicyclic Intermediate Oxazole->Intermediate + Dienophile [4+2] Cycloaddition Dienophile Dienophile (e.g., Alkene) Product Substituted Pyridine Intermediate->Product - H2O (or other small molecule) Retro-Diels-Alder

Caption: Diels-Alder reaction of an oxazole.

Materials:

  • Ethyl oxazole-4-carboxylate (1.0 eq)

  • Alkene dienophile (e.g., N-phenylmaleimide) (1.1 eq)

  • High-boiling solvent (e.g., nitrobenzene or xylenes)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl oxazole-4-carboxylate and the chosen dienophile.

  • Add the high-boiling solvent under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 180-210 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired pyridine derivative.

Expert Insights: The choice of solvent and temperature is critical for driving the reaction to completion and facilitating the elimination of the small molecule in the retro-Diels-Alder step. The electron-withdrawing nature of the carboxylate group on the oxazole ring influences its reactivity as a diene.

Ring-Opening Strategies: Accessing Diverse Heterocycles

The oxazole ring can be cleaved under various conditions to generate acyclic intermediates that can be cyclized to form different heterocyclic systems. This strategy is particularly useful for the synthesis of substituted furans, pyrroles, and imidazoles.

Protocol 2: Base-Mediated Ring Opening and Recyclization to a Substituted Furan

This protocol outlines a general procedure for the base-catalyzed ring opening of an oxazolecarboxylate followed by intramolecular cyclization to yield a highly functionalized furan derivative.

Reaction Workflow:

Ring_Opening_Workflow Start Start: Ethyl Oxazole-4-carboxylate Step1 Add Strong Base (e.g., NaOEt in EtOH) Start->Step1 Step2 Ring Opening to Acyclic Intermediate Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 End End Product: Substituted Furan Step3->End

Caption: Workflow for furan synthesis.

Materials:

  • Ethyl oxazole-4-carboxylate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous ethanol (EtOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Aqueous acid solution for workup (e.g., 1 M HCl)

Procedure:

  • Dissolve ethyl oxazole-4-carboxylate in anhydrous ethanol in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium ethoxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.

  • Upon completion, quench the reaction by carefully adding the aqueous acid solution until the pH is neutral.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the furan derivative.

Trustworthiness of the Protocol: This protocol's success relies on the complete exclusion of water until the quenching step to prevent unwanted side reactions. The stoichiometry of the base is also crucial; an excess can lead to decomposition.

Functional Group Interconversion: Building Blocks for Further Synthesis

The ester group of ethyl oxazolecarboxylates is a versatile handle for introducing further diversity. Saponification to the carboxylic acid allows for the formation of amides, which are prevalent in many bioactive molecules.

Protocol 3: Saponification and Amide Coupling

This two-step protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction.

Logical Relationship Diagram:

Amide_Synthesis_Logic Ester Ethyl Oxazole-4-carboxylate Acid Oxazole-4-carboxylic Acid Ester->Acid Saponification (LiOH, THF/H2O) Amide Bioactive Amide Derivative Acid->Amide Amide Coupling (Amine, Coupling Agent)

Caption: Logic of amide synthesis.

Part A: Saponification

Materials:

  • Ethyl oxazole-4-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (as a solvent mixture)

  • Aqueous HCl (1 M)

Procedure:

  • Dissolve ethyl oxazole-4-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature. Monitor by TLC.

  • Once the starting material is consumed, acidify the reaction mixture with 1 M HCl to pH ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

Materials:

  • Oxazole-4-carboxylic acid (from Part A) (1.0 eq)

  • Desired amine (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA or triethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the amine, coupling agent, and base.

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in the Synthesis of Notable Bioactive Molecules

While specific examples starting directly from this compound are not abundant in readily available literature, the broader class of oxazole carboxylates serves as crucial precursors to a variety of therapeutic agents. For instance, the oxazole core is central to the activity of certain kinase inhibitors and anti-cancer agents.[6] The synthetic routes to these molecules often involve the construction of the oxazole ring, for which ethyl oxazolecarboxylates can be valuable starting points or key intermediates.

Conclusion

Ethyl oxazolecarboxylates are versatile and valuable building blocks in the synthesis of bioactive molecules. Their rich chemistry, encompassing cycloaddition reactions, ring-opening and recyclization pathways, and straightforward functional group manipulations, provides medicinal chemists with a powerful toolkit for the construction of diverse molecular architectures. The protocols outlined in this guide serve as a practical starting point for researchers and drug development professionals looking to leverage the synthetic potential of this important class of heterocyclic compounds. The continued exploration of the reactivity of these scaffolds is sure to unveil new and efficient routes to the next generation of therapeutic agents.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). MDPI. [Link]

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025). Thieme. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217. PubChem. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025). Taylor & Francis Online. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. [Link]

  • Phytobioactive compounds as therapeutic agents for human diseases: A review. PubMed Central. [Link]

  • Ethyl oxazole-4-carboxylate | CAS: 23012-14-8 | Chemical Product. Finetech Industry Limited. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PubMed Central. [Link]

  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | C6H7NO4 | CID 46739512. PubChem. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. This guide is designed to provide in-depth, practical advice to overcome the common challenges encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experimental work.

Introduction to the Synthetic Challenge

This compound is a versatile intermediate in organic synthesis, yet its preparation can be fraught with challenges. The 2-oxo-2,3-dihydrooxazole (also known as 1,3-oxazol-2-one or 2(3H)-oxazolone) ring system, while thermodynamically stable, can be sensitive to reaction conditions, leading to side reactions and purification difficulties. This guide will walk you through a plausible synthetic route, highlighting critical steps and providing solutions to common problems.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of this compound involves a two-step process starting from diethyl 2-aminomalonate hydrochloride. This pathway is illustrated below:

Synthetic_Pathway Diethyl_2-aminomalonate_HCl Diethyl 2-aminomalonate hydrochloride Intermediate N-(ethoxycarbonyl)amino diethyl malonate Diethyl_2-aminomalonate_HCl->Intermediate  Ethyl Chloroformate, Base    (e.g., Triethylamine or NaHCO3)   Final_Product Ethyl 2-oxo-2,3-dihydrooxazole- 4-carboxylate Intermediate->Final_Product  Base-mediated Cyclization    (e.g., Sodium Ethoxide)  

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide: Step-by-Step

Step 1: N-Acylation of Diethyl 2-aminomalonate

The initial step involves the N-acylation of diethyl 2-aminomalonate with ethyl chloroformate to form the N-(ethoxycarbonyl)amino diethyl malonate intermediate.

Q1: My N-acylation reaction is showing low conversion to the desired intermediate. What are the possible causes and solutions?

A1: Low conversion in the N-acylation step is a common issue and can often be attributed to several factors. Here is a troubleshooting decision tree to guide you:

Troubleshooting_N_Acylation start Low Conversion in N-Acylation sub_problem1 Inadequate Base Is the base strong enough to neutralize the HCl salt and the HCl generated during the reaction? start->sub_problem1 sub_problem2 Reactivity of Ethyl Chloroformate Has the ethyl chloroformate degraded due to improper storage? start->sub_problem2 sub_problem3 Reaction Temperature Is the reaction temperature too low, leading to slow reaction kinetics? start->sub_problem3 sub_problem4 Formation of Side Products Is there evidence of di-acylation or other side reactions? start->sub_problem4 solution1 Use a slight excess of a suitable base like triethylamine (2.2 eq.). Consider a stronger, non-nucleophilic base if needed. Ensure efficient stirring to maintain a homogeneous mixture. sub_problem1->solution1 solution2 Use freshly opened or distilled ethyl chloroformate. Store it under an inert atmosphere and away from moisture. sub_problem2->solution2 solution3 Maintain the reaction at 0 °C initially to control exothermicity, then allow it to warm to room temperature to ensure completion. Monitor the reaction by TLC until the starting material is consumed. sub_problem3->solution3 solution4 Add ethyl chloroformate dropwise at a low temperature to minimize side reactions. Use stoichiometric amounts of the acylating agent. sub_problem4->solution4

Caption: Decision tree for troubleshooting low conversion in N-acylation.

Expertise & Experience: The choice of base is critical in this step. While a weak base like sodium bicarbonate can be used, a tertiary amine base like triethylamine is often more effective as it efficiently scavenges the generated HCl without competing in nucleophilic attack on the ethyl chloroformate. Careful control of the stoichiometry of the acylating agent is also crucial to prevent the formation of over-acylated byproducts.

Q2: I am observing multiple spots on my TLC plate after the N-acylation reaction, making purification difficult. What are these side products and how can I avoid them?

A2: The formation of multiple products is indicative of side reactions. The most common side products in this reaction are:

  • Di-acylated product: This occurs if an excess of ethyl chloroformate is used or if the reaction temperature is too high.

  • Unreacted starting material: Due to incomplete reaction.

  • Hydrolysis of ethyl chloroformate: If moisture is present in the reaction.

To minimize these side products, it is recommended to add the ethyl chloroformate slowly and dropwise to the reaction mixture at a low temperature (e.g., 0 °C). Using a slight excess of the amine starting material can also help to ensure complete consumption of the acylating agent. Rigorously drying all glassware and solvents is essential to prevent hydrolysis.

Step 2: Base-mediated Cyclization

This is the key ring-forming step where the N-acylated intermediate undergoes an intramolecular Dieckmann-type condensation to form the 2-oxo-2,3-dihydrooxazole ring.

Q3: The cyclization reaction to form the oxazolone ring is giving a very low yield. What are the critical parameters for this step?

A3: The success of the Dieckmann-type cyclization is highly dependent on the choice of base and reaction conditions.

ParameterRecommended ConditionRationale
Base Sodium ethoxide (NaOEt) in ethanolThe ethoxide anion is a strong, non-nucleophilic base that can deprotonate the α-carbon to initiate the cyclization. Using the same alkoxide as the ester group prevents transesterification.
Solvent Anhydrous ethanolThe solvent should be anhydrous to prevent hydrolysis of the esters and the base.
Temperature RefluxThe cyclization often requires elevated temperatures to proceed at a reasonable rate.
Inert Atmosphere Nitrogen or ArgonPrevents side reactions with atmospheric oxygen and moisture.

Trustworthiness: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the malonate proton, which is the initiating step of the intramolecular cyclization. The reaction should be performed under strictly anhydrous conditions as any water present will consume the base and can lead to hydrolysis of the ester groups.

Q4: I am having trouble purifying the final product. It seems to be unstable. How can I improve the purification process?

A4: The 2-oxo-2,3-dihydrooxazole ring can be sensitive to both strongly acidic and basic conditions, which can lead to ring-opening. Therefore, purification should be carried out under neutral or mildly acidic conditions.

  • Work-up: After the reaction is complete, neutralize the reaction mixture carefully with a weak acid (e.g., acetic acid or ammonium chloride solution) before extraction.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.

Expertise & Experience: It is advisable to avoid prolonged exposure of the product to the silica gel on the column, as it can be slightly acidic and may cause degradation over time. Running the column quickly and using a less acidic stationary phase if necessary can improve recovery.

Frequently Asked Questions (FAQs)

Q5: Can I use a different acylating agent in the first step?

A5: Yes, other acylating agents can be used, but they may introduce complications. For example, using an acid chloride would generate HCl, requiring a stoichiometric amount of base. Using an anhydride is also possible. However, ethyl chloroformate is often preferred as it is readily available and the byproducts are easily removed.

Q6: Is it possible to perform this synthesis as a one-pot reaction?

A6: While a one-pot synthesis is theoretically possible, it is generally not recommended for this reaction sequence. The conditions required for the N-acylation (milder base, lower temperature) are significantly different from the strong base and higher temperature needed for the cyclization. Attempting a one-pot reaction would likely lead to a complex mixture of products and a very low yield of the desired oxazolone.

Q7: How can I confirm the structure of my final product?

A7: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Expect to see signals for the ethyl groups of the ester, and a characteristic proton signal for the C5-H of the oxazole ring.

  • ¹³C NMR: Look for the characteristic carbonyl signals for the ester and the C2-oxo group of the ring, as well as the carbons of the heterocyclic ring.

  • IR Spectroscopy: A strong absorption band for the C=O stretching of the cyclic urethane (around 1750-1780 cm⁻¹) and the ester carbonyl (around 1730-1750 cm⁻¹) should be present.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q8: My final product appears to be decomposing upon storage. What are the best storage conditions?

A8: Due to the potential for ring-opening, the purified this compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to protect it from moisture and air. Storing it in a freezer is recommended for long-term stability.

References

  • Dieckmann Condensation: For an overview of the Dieckmann condensation, a key reaction type in the proposed cyclization step, please refer to: "Dieckmann Condensation." Organic Chemistry Portal. Available at: [Link]

  • N-Acylation of Amino Esters: For general procedures and considerations for the N-acylation of amino acid esters, a relevant resource is: "Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds." Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Oxazolones: A review on the synthesis of oxazolone derivatives can provide broader context on the chemistry of this heterocyclic system: "Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review." Molecules2021 , 26(22), 7059. Available at: [Link]

  • Purification of Oxazolines: While not identical, this patent on the purification of related oxazolines provides insights into potential impurities and purification strategies: "Purification of 2-oxazolines." Google Patents US4281137A.

Technical Support Center: Synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and reproducible synthesis.

Core Synthesis Pathway: Mechanism and Rationale

The synthesis of this compound is most effectively achieved through a base-catalyzed condensation reaction between diethyl oxalate and ethyl isocyanoacetate. This reaction is a variant of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1]

Mechanism Overview: The reaction proceeds in several key steps, initiated by the deprotonation of the α-carbon of ethyl isocyanoacetate.

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts the acidic α-proton from ethyl isocyanoacetate. This is the critical initiation step, as diethyl oxalate has no α-protons and cannot form an enolate, thus preventing self-condensation.[2][3]

  • Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[4] This forms a tetrahedral intermediate.

  • Acyl Substitution & Cyclization: The tetrahedral intermediate collapses. Instead of a simple acyl substitution, the isocyano group's nitrogen atom attacks the newly formed ketone, initiating an intramolecular cyclization.

  • Protonation/Tautomerization: Subsequent protonation and tautomerization steps yield the stable aromatic oxazole ring. The use of a full equivalent of base is crucial as it deprotonates the product, driving the reaction equilibrium toward completion.[5]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Final Product R1 Ethyl Isocyanoacetate I1 Enolate Formation (Deprotonation of Isocyanoacetate) R1->I1 + Base R2 Diethyl Oxalate I2 Nucleophilic Attack on Diethyl Oxalate R2->I2 Base Sodium Ethoxide (Base) I1->I2 + Diethyl Oxalate I3 Tetrahedral Intermediate I2->I3 I4 Intramolecular Cyclization I3->I4 Elimination of Ethoxide I5 Product Enolate I4->I5 P1 This compound I5->P1 Acidic Workup

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer: Low or no product formation is a common issue that typically points to problems with the reagents or reaction conditions.

  • Cause A: Inactive Base or Presence of Moisture

    • Explanation: Sodium ethoxide is highly hygroscopic. Any moisture in the solvent (ethanol) or glassware will consume the base and quench the enolate as it forms. Similarly, if the sodium ethoxide has degraded through exposure to air, it will not be strong enough to deprotonate the ethyl isocyanoacetate. The reaction requires at least one full equivalent of base.[5]

    • Solution:

      • Ensure all glassware is oven-dried immediately before use.

      • Use absolute (anhydrous) ethanol (<0.05% water).

      • Use freshly prepared or properly stored sodium ethoxide. You can prepare it in situ by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Reaction Time or Temperature

    • Explanation: Condensation reactions can be slow at room temperature. While the initial deprotonation is fast, the subsequent nucleophilic attack and cyclization may require thermal energy to proceed at a reasonable rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture under reflux.

  • Cause C: Poor Quality Starting Materials

    • Explanation: The purity of ethyl isocyanoacetate and diethyl oxalate is critical. Impurities in the isocyanoacetate can inhibit the reaction. Diethyl oxalate can hydrolyze over time to oxalic acid and ethanol, which will interfere with the base.

    • Solution: Use freshly distilled starting materials if their purity is in doubt.

Question 2: My TLC plate shows a complex mixture of spots, and I am struggling to purify the final product. What by-products are forming?

Answer: A complex reaction mixture indicates the presence of side reactions. Identifying these by-products is key to optimizing the reaction and purification protocol.

Potential By-product Formation Mechanism Identification & Mitigation
Diethyl 2-cyano-3-oxosuccinate Incomplete cyclization after the initial Claisen condensation.Identification: This β-keto ester will be highly enolic and may appear as a distinct spot on TLC. Mitigation: Ensure sufficient reaction time and/or gentle heating to promote the intramolecular cyclization.
Ethyl Formate and Ethylamine Acid-catalyzed hydrolysis of the isocyano group during acidic workup.Explanation: Isocyanides can hydrolyze under acidic conditions to form an amine and formic acid.[6] Mitigation: Perform the acidic workup at low temperatures (0-5 °C) and avoid using strong, concentrated acids. A milder acid like saturated ammonium chloride solution can be used.
Polymeric Materials Self-polymerization of ethyl isocyanoacetate, especially in the presence of certain impurities or at high temperatures.Identification: Often appears as an insoluble baseline material on TLC or as an intractable oil. Mitigation: Maintain a controlled reaction temperature. Add the ethyl isocyanoacetate slowly to the reaction mixture to keep its instantaneous concentration low.

digraph "Troubleshooting_Flowchart" {
graph [fontname="Arial", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Reaction Complete.\nAnalyze Crude Product (TLC/NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Is the yield low (<30%)?", shape=diamond, fillcolor="#FBBC05"];

a1_yes [label="Check Reagent Purity & Dryness.\n- Use anhydrous solvent.\n- Use fresh/active base.\n- Consider in situ base prep.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

q2 [label="Is the TLC messy?\n(Multiple close spots/streaking)", shape=diamond, fillcolor="#FBBC05"];

a2_yes [label="By-product Formation Likely.\n- Incomplete cyclization?\n- Hydrolysis during workup?\n- Polymerization?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
a2_no [label="Proceed to Purification.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

opt1 [label="Optimize Reaction:\n- Increase reaction time/temp.\n- Slow addition of isocyanoacetate.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
opt2 [label="Optimize Workup:\n- Use mild acid (NH4Cl).\n- Keep temperature low (0 °C).", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

purification [label="Purification Strategy:\n- Column Chromatography\n(Silica, Hexane/EtOAc gradient)\n- Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1;
q1 -> a1_yes [label="Yes"];
q1 -> q2 [label="No"];
a1_yes -> opt1;
q2 -> a2_yes [label="Yes"];
q2 -> a2_no [label="No"];
a2_yes -> opt1;
a2_yes -> opt2;
opt1 -> start [style=dashed, label="Re-run Reaction"];
opt2 -> purification [style=dashed];
a2_no -> purification;

}

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What is the best base for this reaction?

    • A: Sodium ethoxide in ethanol is the standard choice because the ethoxide leaving group from the esters matches the base, preventing transesterification by-products. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can also be effective, but requires stringent anhydrous conditions.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended:

      • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.

      • Mass Spectrometry (MS): To confirm the molecular weight (157.12 g/mol for C₆H₇NO₄).[7]

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl, the oxazolone carbonyl, and C=C/C=N bonds of the ring.

      • Melting Point: A sharp melting point range indicates high purity.

  • Q: What are the expected ¹H NMR signals for this compound?

    • A: You should expect to see:

      • A triplet for the -CH₃ of the ethyl group (~1.3-1.4 ppm).

      • A quartet for the -CH₂- of the ethyl group (~4.3-4.4 ppm).

      • A singlet for the vinyl proton on the oxazole ring (C5-H).

      • A broad singlet for the N-H proton of the oxazolone ring.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • Sodium metal

    • Absolute Ethanol (Anhydrous)

    • Diethyl Oxalate

    • Ethyl Isocyanoacetate

    • Diethyl Ether (Anhydrous)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium (1.0 eq) in small pieces to a flask containing anhydrous ethanol (e.g., 30 mL per gram of Na) cooled in an ice bath. Allow all the sodium to react completely.

    • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether.

    • Addition of Reactants: Cool the mixture to 0 °C. Add diethyl oxalate (1.0 eq) dropwise. Following this, add ethyl isocyanoacetate (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

    • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution until the mixture is neutralized (check with pH paper).

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

  • Rationale: Column chromatography is effective for removing unreacted starting materials and polar by-products.[8]

  • Procedure:

    • Prepare the Column: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

    • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.

    • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate).

    • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Reddy, T. J., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Štefane, B., & Požgan, F. (2014). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2024). 9.8: Mixed Claisen Condensations. [Link]

  • Doubtnut. (2020). Ethyl isocyanide on hydrolysis in acidic medium generates. YouTube. [Link]

  • PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. The oxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1] However, the path to a successful synthesis can be fraught with challenges, from low yields to stubborn impurities.

This guide is designed to provide you with practical, field-tested insights to navigate these challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: Which is the "best" named reaction for synthesizing a substituted oxazole?

A1: There is no single "best" method; the optimal choice depends entirely on the desired substitution pattern and the available starting materials. For instance, the Robinson-Gabriel synthesis is a classic and robust method for preparing 2,5-disubstituted oxazoles from α-acylamino ketones.[2][3][4] In contrast, the van Leusen oxazole synthesis is exceptionally versatile for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), offering a broad substrate scope and operational simplicity.[1][5] Other valuable methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and modern metal-catalyzed approaches for more complex derivatives.[3][4][6]

Q2: My reaction is not proceeding to completion. What are the most common reasons?

A2: Incomplete conversion is a frequent issue. The primary culprits are often insufficient activation (e.g., inadequate temperature), poor quality of reagents (especially dehydrating agents or catalysts), or the presence of inhibiting impurities. For cyclodehydration reactions like the Robinson-Gabriel, ensuring anhydrous conditions is critical, as water can halt the reaction. Substrate electronics also play a major role; electron-withdrawing groups on your starting materials can significantly slow down the reaction rate.

Q3: How does the oxazole ring's chemistry influence purification?

A3: The oxazole ring is weakly basic due to the pyridine-like nitrogen at the 3-position.[3] This property can sometimes be exploited during purification. For example, in an acidic aqueous workup, the oxazole may be protonated and move into the aqueous layer, allowing for the removal of non-basic impurities. However, the ring can also be sensitive to strong acids or oxidizing agents, potentially leading to ring-opening or degradation.[2][3] Therefore, purification strategies should be chosen carefully, with column chromatography on silica gel often being the most reliable method.

Troubleshooting Guide: From Reaction Failure to Success

This section is structured to address specific problems you might encounter during your experiments. Each entry follows a logical progression from symptom to solution, grounded in chemical principles.

Problem 1: Low or No Product Yield

Symptom: After the recommended reaction time, TLC or LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.

Causality Analysis & Solutions:

This common issue can stem from several factors. A systematic approach is key to diagnosing the root cause.

Workflow: Diagnosing Low Yield

A Low Yield Observed B Verify Starting Material Purity & Identity A->B Step 1 C Check Reagent Quality (Dehydrating agents, catalysts, bases) B->C If SM is pure D Optimize Reaction Temperature C->D If reagents are active E Evaluate Solvent Choice D->E If temp increase fails F Re-evaluate Stoichiometry E->F If solvent change fails G Successful Optimization F->G If stoichiometry is correct

Caption: A logical workflow for troubleshooting low product yield.

  • Possible Cause 1: Ineffective Dehydration (for cyclodehydration reactions)

    • Scientific Rationale: Reactions like the Robinson-Gabriel require the removal of a water molecule to drive the final cyclization and aromatization to the oxazole ring.[2][4] If the dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) is old, has absorbed atmospheric moisture, or is used in insufficient quantities, the reaction will stall at the intermediate stage.

    • Suggested Solution:

      • Use a freshly opened or properly stored dehydrating agent.

      • Consider using a stronger dehydrating agent. Polyphosphoric acid (PPA) is often more effective than sulfuric acid for stubborn substrates.[2]

      • For reactions sensitive to strong acids, consider milder conditions, such as using Burgess reagent or tosyl chloride with pyridine.

  • Possible Cause 2: Insufficient Reaction Temperature or Time

    • Scientific Rationale: Ring-forming reactions often have a significant activation energy barrier. Insufficient thermal energy will result in a slow or negligible reaction rate.

    • Suggested Solution:

      • Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.

      • If using microwave irradiation, ensure the target temperature is being reached and maintained. Microwave assistance can sometimes dramatically improve yields and reduce reaction times.[5]

      • Extend the reaction time, taking aliquots every few hours to determine if the reaction is progressing, albeit slowly.

  • Possible Cause 3: Poor Substrate Reactivity

    • Scientific Rationale: The electronic nature of the substituents on your starting materials has a profound impact. For instance, in the van Leusen synthesis, aromatic aldehydes with electron-withdrawing groups tend to be more reactive.[5] Conversely, sterically hindered substrates may require more forcing conditions to react.

    • Suggested Solution:

      • If possible, switch to a more reactive analog of your starting material to test the reaction conditions.

      • For poorly reactive substrates, a change in catalyst or reaction type may be necessary. For example, a metal-catalyzed cross-coupling approach might be more suitable for building a highly substituted oxazole than a classical condensation method.

Problem 2: Formation of Significant Side Products

Symptom: The crude reaction mixture shows one or more major spots/peaks in addition to the desired product, complicating purification and lowering the isolated yield.

Causality Analysis & Solutions:

  • Possible Cause 1: Ring-Opening or Decomposition

    • Scientific Rationale: The oxazole ring, while aromatic, can be susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening.[2][3] This is exacerbated by harsh conditions (e.g., strong base, high temperatures). Deprotonation at C2, especially in the presence of a strong base, can lead to isonitrile formation.[3]

    • Suggested Solution:

      • Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

      • Use a Milder Base: In base-mediated reactions like the van Leusen synthesis, switch from strong bases like KOH or NaH to milder options like K₂CO₃ or an organic base (e.g., DBU, triethylamine).[5] The use of an ion exchange resin as the base has also been reported to give high yields and simplify workup.[7]

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.

  • Possible Cause 2: Incomplete Cyclization or Isomerization

    • Scientific Rationale: In multi-step syntheses, stable intermediates can accumulate if the final ring-closing or aromatization step is slow. For example, in the Robinson-Gabriel synthesis, the oxazoline intermediate may be isolated if dehydration is incomplete.

    • Suggested Solution:

      • Increase Potency of Cyclizing/Dehydrating Agent: As discussed in Problem 1, ensure your dehydrating agent is fully active and present in sufficient quantity.

      • Screen Solvents: The polarity of the solvent can influence the stability of intermediates and transition states. A switch from a nonpolar solvent (like toluene) to a more polar one (like DMF or DMAc) might facilitate the final cyclization step.

Optimization Protocols & Data

Protocol 1: General Procedure for a Trial Robinson-Gabriel Synthesis

This protocol provides a starting point for optimizing the synthesis of a 2,5-disubstituted oxazole.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the α-acylamino ketone (1.0 eq).

  • Reagent Addition: Add concentrated sulfuric acid (2.0-5.0 eq) dropwise at 0 °C. Caution: Highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice-water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated solution of NaHCO₃ or NH₄OH until pH ~7-8. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Effect of Dehydrating Agent on a Model Robinson-Gabriel Reaction
EntryDehydrating Agent (eq)Temperature (°C)Time (h)Yield (%)Observations
1H₂SO₄ (2.0)1001245Significant starting material remained.
2H₂SO₄ (5.0)1001268Improved conversion, some charring.
3POCl₃ (3.0)110875Cleaner reaction profile.
4PPA120688High yield, viscous mixture.
5Burgess Reagent (1.5)801862Mild conditions, slower reaction.

This data is illustrative and will vary based on the specific substrate.

Protocol 2: Optimizing a van Leusen Oxazole Synthesis

This protocol uses the reaction between an aldehyde and TosMIC as a model.

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol, DME, or an ionic liquid).[5]

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-65 °C).

  • Monitoring: Follow the disappearance of the aldehyde by TLC.

  • Workup: Once the reaction is complete, filter off the solids (if any). If the solvent is water-miscible, add water and extract the product with an organic solvent. If an ionic liquid is used, it can often be recovered and reused.[5]

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.

Troubleshooting Workflow: van Leusen Synthesis

Start Start van Leusen Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Base Try a stronger base (e.g., NaH, KOH) Check_Yield->Check_Base Yes Side_Products Side Products? Check_Yield->Side_Products No Check_Solvent Change solvent (e.g., DME, THF, Ionic Liquid) Check_Base->Check_Solvent Check_Temp Increase Temperature (e.g., to 65°C or MW) Check_Solvent->Check_Temp Check_Temp->Side_Products Milder_Base Use a milder base (e.g., K2CO3, Et3N) Side_Products->Milder_Base Yes Success Successful Synthesis Side_Products->Success No Lower_Temp Lower Reaction Temperature Milder_Base->Lower_Temp Lower_Temp->Success

Caption: A decision tree for optimizing the van Leusen reaction.

References

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available at: [Link]

  • Yadav, P., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 24, 2026, from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3629-3660. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 24, 2026, from [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved January 24, 2026, from [Link]

  • Shakya, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-282. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable heterocyclic building block. Our approach is grounded in established chemical principles and field-tested expertise to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through a base-catalyzed condensation of diethyl oxalate and ethyl glycinate, can present several purification challenges. The polarity of the target molecule and the presence of structurally similar impurities necessitate a well-designed purification strategy. This guide will walk you through common issues and their solutions, ensuring you obtain a highly pure product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My crude product is a thick, inseparable oil after the reaction workup. What should I do?

Answer:

"Oiling out" is a common issue when impurities prevent the crystallization of the desired product. This often indicates the presence of unreacted starting materials or polymeric byproducts.

  • Causality: The presence of excess diethyl oxalate or residual solvent can act as a solvent for your product, preventing it from solidifying. Polymeric materials, formed through side reactions, can also create a viscous matrix that traps the product.

  • Immediate Action:

    • Trituration: Try adding a non-polar solvent in which your product is insoluble but the oily impurities are soluble. Heptane or a mixture of diethyl ether and heptane is a good starting point. Vigorously stir or sonicate the mixture. This can often induce precipitation of the product.

    • Solvent Removal: Ensure all volatile solvents from the reaction and workup have been thoroughly removed under high vacuum.

  • Advanced Strategy: If trituration fails, column chromatography is the most effective next step. The high polarity of the target compound suggests using a polar stationary phase like silica gel.

Question 2: I'm seeing multiple spots on my TLC analysis after initial purification. How do I identify and remove these impurities?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your sample. Identifying these is key to selecting the right purification method.

  • Probable Impurities & Identification:

    • Unreacted Diethyl Oxalate: This is a relatively non-polar starting material and will have a high Rf value on a normal-phase TLC plate.

    • Unreacted Ethyl Glycinate: Being an amino acid ester, it is quite polar and will likely have a low Rf value, potentially streaking if a basic modifier is not used in the eluent.

    • Self-Condensation Product of Ethyl Glycinate (Diketopiperazine): This is a common, polar byproduct.

    • Hydrolyzed Byproducts: If moisture was present, hydrolysis of the ester groups on the starting materials or product can lead to carboxylic acids, which will appear as very polar, streaking spots on the TLC.

  • Removal Strategy:

    • Aqueous Wash: An initial wash of the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup can help remove acidic impurities.

    • Column Chromatography: This is the most robust method for separating multiple components.

Question 3: My column chromatography is not giving good separation. The product is co-eluting with an impurity.

Answer:

Poor separation during column chromatography can be due to an inappropriate solvent system or issues with the stationary phase.

  • Causality: If the polarity of the eluent is too high, all components will travel quickly up the column with little separation. Conversely, if it's too low, the compounds may not move at all. Co-elution often happens when the polarities of the product and an impurity are very similar.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Systematically test different solvent ratios using TLC. A good starting point for this polar compound is a mixture of ethyl acetate and hexane. Gradually increase the proportion of ethyl acetate.

      • For highly polar impurities, consider adding a small amount of a more polar solvent like methanol to the eluent system (e.g., 1-5% methanol in dichloromethane).

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, alumina (neutral or basic) can be a good alternative for polar compounds. For very challenging separations, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar ester like this, several options can be effective:

  • Ethanol or Isopropanol: These are good starting points due to their polarity and ability to dissolve many organic compounds upon heating.

  • Ethyl Acetate/Heptane Mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This mixed-solvent system is often very effective for compounds of intermediate polarity.[2][3]

  • Water: Given the polarity of the oxazolidinone ring, recrystallization from hot water might be possible, especially if the impurities are significantly less water-soluble.

Q2: Can I use distillation to purify my product?

A2: Due to the high boiling point and potential for thermal decomposition of heterocyclic compounds like this compound, distillation is generally not a recommended method of purification. Techniques like recrystallization and column chromatography are much milder and more effective.

Q3: How can I prevent the hydrolysis of my product during workup and purification?

A3: The oxazolidinone ring and the ester functional group are susceptible to hydrolysis, especially under acidic or basic conditions.[4]

  • Use Anhydrous Solvents: Ensure that all solvents used in the workup and purification are dry, especially if you are performing chromatography.

  • Neutralize Promptly: After any acidic or basic washes during the workup, ensure the organic layer is washed with brine to remove excess acid or base and then dried thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Avoid Prolonged Exposure to Water: Minimize the time your compound is in contact with aqueous layers during extraction.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hotplate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

    • Elution: Run the column, starting with the less polar eluent, and collect fractions.

    • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary

Purification MethodRecommended Solvents/Mobile PhaseKey Considerations
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/HeptaneEnsure slow cooling for optimal crystal formation.
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradientDry loading of the sample is recommended for better separation.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (Oil or Solid) TLC TLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization Few Impurities Column Column Chromatography TLC->Column Multiple Impurities Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Check (TLC, NMR, etc.) Pure->Analysis Confirm Purity

Caption: General workflow for the purification of this compound.

Chemical Structures

Chemical_Structures cluster_product Target Product cluster_impurities Potential Impurities Product Product_label This compound DEO DEO_label Diethyl Oxalate EG EG_label Ethyl Glycinate

Caption: Structures of the target molecule and common starting material impurities.

References

  • Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of oxalic acid amide ester and salt thereof.
  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Chemistry LibreTexts. (2023). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form of (S)-N-[[3-[3-fluoro-4-(4-thiomorpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • SciELO. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial. Retrieved from [Link]

  • ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • MDPI. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Oxazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxazole-4-carboxylates. As a synthetic chemist, you understand that while these heterocycles are invaluable scaffolds in medicinal chemistry and materials science, their preparation can be fraught with challenges. Low yields, unexpected byproducts, and difficult purifications are common hurdles.

This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Here, we will diagnose common problems encountered during key synthetic transformations and offer robust, field-proven solutions.

Section 1: Troubleshooting the Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, involving the cyclodehydration of an α-acylamino ketone, is a foundational method for oxazole formation.[1][2] When preparing oxazole-4-carboxylates, the starting material is typically an α-acylamino-β-ketoester. While classic conditions involving strong dehydrating agents like concentrated H₂SO₄ or POCl₃ are effective, they are often too harsh for sensitive substrates, leading to a host of side reactions.

Q1: My reaction yields are consistently low, and I observe significant charring and decomposition of my starting material. What is the likely cause?

A1: This is a classic symptom of using overly aggressive dehydrating agents. Strong Brønsted acids (H₂SO₄) or Lewis acids (PCl₅, POCl₃) can catalyze not only the desired cyclization but also a cascade of unwanted side reactions, particularly with complex substrates.

  • Causality: The high energy input and extreme pH from these reagents can lead to the hydrolysis of the ester group, cleavage of amide bonds, or polymerization of reaction intermediates. The "charring" you observe is the result of this non-specific decomposition.

  • Troubleshooting Protocol: The solution is to switch to a milder, more controlled cyclodehydration protocol. The Wipf protocol, which utilizes a triphenylphosphine (PPh₃), hexachloroethane (C₂Cl₆), and a base like DBU or Et₃N, is an excellent alternative.[3] This system generates the Vilsmeier-type reagent in situ under much milder conditions. Another highly effective modern alternative is the use of the Burgess reagent, which also promotes dehydration under neutral and thermal conditions.[3]

Q2: My main isolated product is not the oxazole but the intermediate oxazoline. How do I drive the reaction to completion?

A2: The isolation of the oxazoline intermediate indicates that the initial cyclization has occurred, but the final elimination (aromatization) step is failing. This is common when the dehydration conditions are too mild or the reaction time is insufficient.

  • Causality: The conversion of the oxazoline to the oxazole requires the elimination of water. If the dehydrating agent is consumed, too weak, or if the reaction temperature is too low, the process will stall at the more stable oxazoline intermediate.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: If using a reagent like SOCl₂ or the Burgess reagent, ensure at least a stoichiometric amount is used, as it is consumed during the reaction. An excess (1.1-1.5 equivalents) is often beneficial.

    • Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Aromaticity is a strong thermodynamic driving force, and additional thermal energy can often overcome the activation barrier for elimination.

    • Extended Reaction Time: Monitor the reaction by TLC or LCMS. If starting material is consumed but the oxazoline peak remains, simply extending the reaction time may be sufficient.

    • Alternative Dehydrating Agent: If the above fails, consider a more potent (but still controlled) system. For instance, if you are using SOCl₂, switching to trifluoroacetic anhydride (TFAA) can be effective for more stubborn cyclizations.[4]

Section 2: Side Reactions in Syntheses Utilizing Isocyanoacetates

Modern methods often construct the oxazole-4-carboxylate core by reacting an activated carboxylic acid derivative with an α-isocyanoacetate.[5] These methods offer excellent scope but are sensitive to base selection and reaction conditions.

Q1: My reaction with ethyl isocyanoacetate is producing a significant amount of an isonitrile byproduct, identifiable by its characteristic foul odor and IR stretch (~2150 cm⁻¹). Why is this happening?

A1: This side reaction is typically caused by the use of an overly strong base or high temperatures, which leads to the decomposition of the isocyanoacetate starting material or key reaction intermediates.

  • Causality: Strong bases, particularly organolithium reagents like n-BuLi, can deprotonate the α-position of the isocyanoacetate as intended. However, they can also promote a competing elimination or fragmentation pathway that leads to the formation of volatile, foul-smelling isonitriles via ring-opening of the oxazole product itself under harsh basic conditions.[2][5]

  • Troubleshooting Protocol:

    • Base Selection: Switch to a milder, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) or an inorganic base such as K₂CO₃ or Cs₂CO₃. These are generally sufficient to promote the reaction without causing decomposition.

    • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid high temperatures unless absolutely necessary for cyclization.

    • Order of Addition: Add the base slowly to a solution of the other reactants to avoid localized high concentrations of the base.

Q2: I am using a chiral amino acid derivative as a starting material, and I'm observing significant epimerization at the α-carbon in my final product. How can I preserve stereochemical integrity?

A2: Epimerization at a stereocenter adjacent to the forming oxazole ring is a common and serious side reaction, often catalyzed by both acid and base. The formation of the oxazole ring itself involves intermediates that can facilitate proton exchange at the adjacent chiral center.

  • Causality: The protons on a carbon alpha to a carbonyl group are acidic. During the cyclization process, both basic reaction conditions and the electronic nature of the oxazole precursor can facilitate the removal and re-addition of this proton, leading to racemization or epimerization. One study noted this phenomenon during the treatment of a peptide-bridged oxazole with acid.[6]

  • Troubleshooting Protocol:

    • Minimize Base Strength and Stoichiometry: Use the weakest base possible that still effects the transformation. Use catalytic amounts if feasible, or no more than 1.0-1.2 equivalents of a mild base like DBU.

    • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic temperatures (-40 to -78 °C) may be necessary for highly sensitive substrates.

    • Aprotic Solvents: Use anhydrous, aprotic solvents (e.g., THF, Dichloromethane) to minimize proton sources that could facilitate the epimerization equilibrium.

    • Rapid Quenching: Once the reaction is complete, quench it promptly with a buffered aqueous solution (e.g., saturated NH₄Cl) to neutralize the base and prevent further epimerization during workup.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Oxazole-4-Carboxylate Synthesis
Observed Problem Probable Cause Primary Recommendation Secondary Actions
Low Yield & CharringOverly harsh dehydrating agent (e.g., H₂SO₄).Switch to a milder system (e.g., Burgess reagent, PPh₃/C₂Cl₆).[3]Reduce reaction temperature; ensure anhydrous conditions.
Isolation of OxazolineIncomplete dehydration/aromatization.Increase reaction temperature or time; add more dehydrating agent.Switch to a more powerful dehydrating agent (e.g., TFAA).[4]
Ester HydrolysisPresence of water with acid/base catalyst.Use anhydrous solvents; perform a non-aqueous workup.Protect the ester as a more robust variant (e.g., t-butyl ester).
Isonitrile FormationBase-induced decomposition.Use a milder base (DBU, K₂CO₃ instead of n-BuLi).[5]Lower reaction temperature; slow addition of base.
Epimerization of α-CenterAcid- or base-catalyzed proton exchange.Use mild, non-nucleophilic bases; run at low temperatures.Use aprotic solvents; ensure rapid, buffered quenching.
Mechanistic Pathways and Side Reactions

The following diagrams illustrate the desired reaction pathways versus common side reactions.

G cluster_0 Robinson-Gabriel Pathway A α-Acylamino -β-ketoester B Enol Intermediate A->B Tautomerization E Decomposition Products (Char) A->E Harsh Acid (e.g., H₂SO₄) C Oxazoline Intermediate B->C 5-exo-trig Cyclization D Desired Oxazole -4-carboxylate C->D Dehydration (Mild Reagent) C->E Harsh Acid

Caption: Robinson-Gabriel Synthesis: Desired vs. Decomposition Pathway.

G cluster_1 Isocyanoacetate Pathway F Activated Acid + Isocyanoacetate G Deprotonated Intermediate F->G Mild Base (e.g., DBU) H Cyclized Adduct G->H Intramolecular Attack I Desired Oxazole -4-carboxylate H->I Elimination J Ring-Opened Isonitrile I->J Strong Base / High Temp

Caption: Isocyanoacetate Synthesis: Main Pathway vs. Ring-Opening.

Appendix A: Experimental Protocol

Protocol: Mild Cyclodehydration of an α-Acylamino-β-ketoester via the Wipf Method

This protocol provides a general method for converting an oxazoline precursor to the final oxazole product, minimizing decomposition.

  • System Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the α-acylamino-β-ketoester (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) to a concentration of 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add triphenylphosphine (PPh₃, 1.5 eq) and hexachloroethane (C₂Cl₆, 1.5 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material and the formation of the product by TLC, staining with potassium permanganate (the oxazole product is often UV-active).

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Resuspend the residue in diethyl ether or a mixture of ethyl acetate/hexanes. The triphenylphosphine oxide byproduct is often poorly soluble and can be removed by filtration.

  • Purification: Purify the filtrate by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure oxazole-4-carboxylate.

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. Journal of Synthetic Chemistry. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland). [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

  • Oxazole. Macmillan Group Meeting. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]

  • Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Organic Letters. [Link]

  • Selective Epimerisation of a Fungal Cyclopeptolide via an 2-Amino-oxazole Intermediate - Conformational Consequences. SciForum. [Link]

Sources

Technical Support Center: Troubleshooting Failed Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the generation of a versatile scaffold in medicinal chemistry. A common and effective synthetic route involves a two-step process: the initial acylation of an α-amino acid ester, L-serine ethyl ester, with an oxalylating agent, followed by a base-catalyzed intramolecular cyclization. This guide will focus on the challenges that may arise during this synthetic sequence.

Core Reaction Pathway

The primary synthetic route involves the reaction of L-serine ethyl ester with diethyl oxalate to form an N-oxalyl intermediate. This intermediate then undergoes an intramolecular condensation, akin to a Dieckmann condensation, to yield the desired this compound.

Reaction_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization L-Serine_Ethyl_Ester L-Serine Ethyl Ester N-Oxalyl_Intermediate N-Oxalyl Serine Ethyl Ester Intermediate L-Serine_Ethyl_Ester->N-Oxalyl_Intermediate EtOOCCOOEt Diethyl_Oxalate Diethyl Oxalate Target_Molecule This compound N-Oxalyl_Intermediate->Target_Molecule Intramolecular Condensation Cyclization_Base Base (e.g., NaOEt) Cyclization_Base->N-Oxalyl_Intermediate

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of my target molecule, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield is a common problem that can stem from several factors throughout the reaction sequence. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete N-Acylation (Step 1):

    • Cause: The initial reaction between L-serine ethyl ester and diethyl oxalate may be incomplete. This can be due to insufficient reaction time, low temperature, or steric hindrance.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.

      • Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions.

      • Choice of Oxalylating Agent: While diethyl oxalate is common, more reactive agents like oxalyl chloride can be used, but require more stringent control of reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions.

  • Failure of Intramolecular Cyclization (Step 2):

    • Cause: The base-catalyzed cyclization is a critical step. The choice of base, solvent, and temperature are paramount for success. An inappropriate base may not be strong enough to deprotonate the α-carbon of the ester, or it may lead to side reactions.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is often required. Sodium ethoxide (NaOEt) in ethanol is a common choice. Other bases like potassium tert-butoxide (t-BuOK) in aprotic solvents can also be effective.

      • Anhydrous Conditions: The cyclization is sensitive to water, which can hydrolyze the esters and quench the base. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Temperature Control: The optimal temperature for cyclization can vary. It is often beneficial to start at a lower temperature and gradually warm the reaction mixture.

  • Side Reactions:

    • Cause: Several side reactions can compete with the desired pathway, consuming starting materials and reducing the yield. These include intermolecular condensation, hydrolysis of esters, and racemization.

    • Solution:

      • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution.[1]

      • Control of Stoichiometry: Ensure the correct stoichiometry of reactants and base is used. An excess of base can promote side reactions.

Troubleshooting_Low_Yield cluster_acylation N-Acylation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_side_reactions Side Reaction Mitigation Start Low/No Yield Check_Acylation Check Step 1: N-Acylation Start->Check_Acylation Check_Cyclization Check Step 2: Cyclization Start->Check_Cyclization Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Acylation_Incomplete Incomplete Reaction? Check_Acylation->Acylation_Incomplete Cyclization_Failed Cyclization Failure? Check_Cyclization->Cyclization_Failed Polymerization Polymerization? Check_Side_Reactions->Polymerization Hydrolysis Ester Hydrolysis? Check_Side_Reactions->Hydrolysis Monitor_Reaction Monitor by TLC/LC-MS Acylation_Incomplete->Monitor_Reaction Yes Adjust_Conditions Increase Time/Temp Monitor_Reaction->Adjust_Conditions Reactive_Agent Consider More Reactive Oxalylating Agent Adjust_Conditions->Reactive_Agent Base_Choice Incorrect Base? Cyclization_Failed->Base_Choice Yes Anhydrous_Conditions Wet Conditions? Base_Choice->Anhydrous_Conditions Temp_Control Suboptimal Temp? Anhydrous_Conditions->Temp_Control High_Dilution Use High Dilution Polymerization->High_Dilution Yes Dry_Reagents Ensure Anhydrous Conditions Hydrolysis->Dry_Reagents Yes

Caption: Troubleshooting flowchart for low or no product yield.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products. What are these impurities and how can I avoid them?

Answer:

The formation of multiple products is often indicative of competing reaction pathways. Identifying these byproducts is the first step to optimizing your reaction conditions to favor the desired product.

Potential Side Products & Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
N,N'-bis(ethoxycarbonylmethyl)oxamide Intermolecular condensation of two molecules of the N-oxalyl intermediate.Run the cyclization step under high dilution conditions to favor the intramolecular reaction.[1]
Hydrolyzed Starting Materials/Intermediates Presence of water in the reaction mixture leading to the hydrolysis of ester groups.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Racemized Product The use of a strong base can lead to epimerization at the chiral center.Use the minimum effective amount of base and maintain a low reaction temperature.
Unreacted Starting Materials Incomplete reaction in either the acylation or cyclization step.Monitor the reaction progress closely and adjust reaction time and temperature as needed.

Analytical Protocol for Impurity Identification:

  • LC-MS Analysis: Obtain the mass of the major impurities. This can provide clues to their structure (e.g., a mass corresponding to the dimer).

  • NMR Spectroscopy: Isolate the major impurities by chromatography and analyze them by ¹H and ¹³C NMR to elucidate their structures.

  • Control Experiments: Run the reaction under conditions known to favor certain side reactions (e.g., high concentration to promote intermolecular reactions) to confirm the identity of the byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the intramolecular cyclization?

A1: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is a good starting point as the conjugate base of the solvent. For more challenging cyclizations, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aporotic solvent such as tetrahydrofuran (THF) can be more effective. The optimal base will depend on the specific substrate and reaction conditions.

Q2: How important are anhydrous conditions for this reaction?

A2: Extremely important. Water will react with the strong base, quenching it and preventing the desired deprotonation for cyclization. It can also lead to the hydrolysis of your ester starting materials and product, significantly reducing your yield and complicating purification.

Q3: My product appears to be an oil, but the literature reports a solid. What should I do?

A3: If your product is an oil when a solid is expected, it is likely impure. The presence of residual solvent or side products can prevent crystallization. Attempt to purify the oil further using column chromatography. If the purified product is still an oil, it may be a different polymorph or may require seeding with a crystal of the solid form to induce crystallization. Also, verify the structure by NMR and MS to ensure you have the correct product.

Q4: Can I use a different amino acid other than serine?

A4: The general synthetic strategy can be adapted for other α-amino acid esters. However, the nature of the side chain will influence the ease of cyclization and the potential for side reactions. For example, amino acids with bulky side chains may require more forcing conditions for cyclization.

Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis:

Step 1: Synthesis of N-(Ethoxyoxalyl)-L-serine ethyl ester

  • To a solution of L-serine ethyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents) at 0 °C to neutralize the hydrochloride.

  • Slowly add diethyl oxalate (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amino ester is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxalyl intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the crude N-oxalyl intermediate from Step 1 in a large volume of anhydrous ethanol (to achieve high dilution).

  • Slowly add the solution of the intermediate to the sodium ethoxide solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring Closure Reactions of Bifunctional Chain Molecules. Accounts of Chemical Research, 14(4), 95–102. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized heterocyclic compound. Given the limited direct literature on the stability of this specific molecule, this resource synthesizes information from the known chemistry of the oxazolone core and related structures to provide practical, field-tested insights. Our goal is to help you anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound. The solutions provided are based on established principles of heterocyclic chemistry.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: I am using this compound as a starting material, but my reaction yields are low and inconsistent. What could be the cause?

Answer:

Low or inconsistent yields when using this reagent often point to its degradation either before or during the reaction. The core issue likely lies in the inherent reactivity of the 2-oxo-2,3-dihydrooxazole ring, which is a type of oxazolone. These structures are susceptible to hydrolysis and nucleophilic attack, which can consume your starting material before it can participate in the desired transformation.

Causality Explained:

The oxazolone ring in your compound has two primary points of vulnerability: the ester group and the lactone-like (cyclic ester) functionality within the ring. The presence of acidic or basic conditions, or even nucleophilic reagents, can lead to ring-opening or transesterification, creating byproducts and reducing the concentration of the active starting material. Oxazolones, in general, are known to be sensitive moieties.[1][2][3]

Recommended Troubleshooting Protocol:

  • Reagent Purity Check: Before starting your reaction, verify the purity of your this compound stock. Use a quick analytical method like ¹H NMR or LC-MS to check for the presence of degradation products.

  • Strictly Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Trace amounts of water can lead to hydrolysis of the oxazolone ring.

  • Control of pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider a slow addition of the oxazolone to the reaction mixture at a low temperature to minimize its exposure time to the harsh environment.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric moisture and oxygen.

Issue 2: Appearance of Unexpected Byproducts in Post-Reaction Analysis

Question: My reaction mixture shows unexpected peaks in the LC-MS and NMR analysis. What are the likely degradation products of this compound?

Answer:

The appearance of unexpected byproducts is a strong indicator of the degradation of your starting material. The most probable degradation pathway for this compound is hydrolysis, which can occur at two main sites: the ethyl ester and the oxazolone ring itself.

Plausible Degradation Pathway:

The primary degradation route is likely the hydrolytic cleavage of the oxazolone ring, which is a known reactivity pathway for 5(4H)-oxazolones.[2] This would result in the formation of an α-keto-β-amino acid derivative, which may be unstable and undergo further reactions. Additionally, hydrolysis of the ethyl ester to the corresponding carboxylic acid can also occur.

Workflow for Identifying Degradation Products:

  • Analyze Mass Spectra: Look for masses corresponding to the hydrolyzed ring product and the de-esterified product.

  • Examine NMR Spectra: In the ¹H NMR, the disappearance of the characteristic oxazole ring proton and the appearance of new, broader peaks could indicate ring opening. In the ¹³C NMR, look for changes in the carbonyl region.

  • Controlled Degradation Study: To confirm the identity of the byproducts, intentionally expose a small sample of your starting material to acidic and basic aqueous conditions and analyze the resulting mixture. This can provide reference spectra for your degradation products.

Below is a diagram illustrating the potential hydrolytic degradation pathway.

G cluster_main Potential Hydrolysis of this compound A This compound B Ring-Opened Intermediate (Unstable α-acylamino acid derivative) A->B H₂O (Acid or Base Catalyzed) Ring Opening C Further Degradation Products B->C Decarboxylation or other reactions

Caption: Potential hydrolytic degradation pathway.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under conditions that minimize exposure to atmospheric moisture and high temperatures. While specific data for this molecule is not available, general best practices for sensitive heterocyclic compounds should be followed. Oxazole derivatives are generally thermally stable, but their susceptibility to hydrolysis is a key concern.[4][5]

Parameter Recommended Condition Rationale
Temperature -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, amber glass vialProtects from light and moisture.
Form SolidStoring as a solid is preferable to in-solution.

Q2: Is this compound stable in common organic solvents?

A2: The stability in solution is highly dependent on the solvent's purity and the storage duration.

  • Aprotic Solvents (e.g., Anhydrous DCM, THF, Acetonitrile): The compound is expected to have reasonable short-term stability in these solvents, provided they are truly anhydrous. However, prolonged storage in solution is not recommended.

  • Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, there is a risk of solvolysis, where the solvent molecule (e.g., methanol) acts as a nucleophile, leading to ring opening or transesterification. Use in these solvents should be immediate.

  • Aqueous Solutions: The compound is not expected to be stable in aqueous solutions, especially at non-neutral pH.

Experimental Protocol: Quick Stability Test in Solution

  • Dissolve a small, known amount of the compound in the desired solvent.

  • Take an initial analytical measurement (LC-MS or NMR).

  • Let the solution stand at room temperature for a defined period (e.g., 1, 4, and 24 hours).

  • Re-analyze the sample at each time point to monitor for the appearance of degradation products.

Q3: How does the reactivity of the 2,3-dihydrooxazole ring compare to a standard oxazole?

A3: The 2,3-dihydrooxazole ring, particularly with a 2-oxo substituent (making it an oxazolone), is generally more reactive and less stable than a fully aromatic oxazole ring. The aromaticity of the oxazole ring imparts significant stability.[6] The 2-oxo-2,3-dihydrooxazole system lacks this aromatic stabilization and possesses a reactive lactone-like moiety, making it more susceptible to nucleophilic attack and ring-opening reactions.[2][7]

G cluster_stability Relative Stability A Aromatic Oxazole B 2-Oxo-2,3-dihydrooxazole (Oxazolone) A->B Lower Stability Higher Reactivity

Caption: Comparison of relative stability.

III. References

  • PubChem: Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Google Patents: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

  • ResearchGate: Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]

  • PubChem: Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. [Link]

  • PubChem: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. [Link]

  • RSC Publishing: Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

  • ResearchGate: The reactivity of the 2,3 dihydroisoxazoles 193, resulting from the.... [Link]

  • American Chemical Society: Enantiomeric enrichment in the hydrolysis of oxazolones catalyzed by cyclodextrins or proteolytic enzymes. [Link]

  • Semantic Scholar: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate: Formation and hydrolysis of mixed anhydrides from oxazolone 1 and.... [Link]

  • ACS Publications: Regioselective Synthesis of Multisubstituted 2,3-Dihydrooxazoles by 1,3-Dithiane Umpolung. [Link]

  • sphinxsai.com: Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). [Link]

  • Taylor & Francis Online: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate: Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. [Link]

  • PubMed: Synthesis of functionalized 2,3-dihydroisoxazoles by domino reactions in water and unexpected ring-opening reactions of 2,3-dihydroisoxazoles. [Link]

  • benthamopen.com: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. [Link]

  • ResearchGate: ChemInform Abstract: Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihydroisoxazoles.. [Link]

  • ijcrt.org: METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • NIH: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • MDPI: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubMed: Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. [Link]

  • PubMed Central: Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. [Link]

  • PubChem: 2,3-Dihydro-1,3-oxazole. [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the recrystallization of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, a key intermediate in pharmaceutical and drug development research. The following sections are designed to address common challenges and provide solutions based on established chemical principles and extensive laboratory experience.

Understanding the Molecule: Key to Successful Purification

This compound possesses a unique combination of functional groups that dictate its solubility and crystallization behavior: an ethyl ester, a heterocyclic lactam-like ring (oxazolone), and polar carbonyl groups. The presence of both polar (carbonyls, heteroatoms) and non-polar (ethyl group) moieties suggests that a single ideal solvent may be elusive, and solvent mixtures will likely be necessary for optimal purification.

General Recrystallization Protocol

This protocol is a starting point for the purification of this compound. Empirical optimization will be necessary for your specific sample, depending on the nature and quantity of impurities.

Experimental Workflow

G cluster_0 Step 1: Solvent Selection cluster_1 Step 2: Dissolution cluster_2 Step 3: Hot Filtration (Optional) cluster_3 Step 4: Crystallization cluster_4 Step 5: Isolation and Drying A Perform small-scale solubility tests with various solvents (see Table 1). B Dissolve the crude product in a minimum amount of a suitable boiling solvent. A->B C If insoluble impurities are present, perform a hot gravity filtration. B->C D Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. C->D E Collect crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. D->E

Caption: A general workflow for the recrystallization of this compound.

Solvent Selection Guide

The choice of solvent is the most critical factor in a successful recrystallization.[1] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a molecule like this compound, a rule of thumb is to consider solvents with similar functional groups, such as esters.[2][3]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol78Polar ProticOften a good starting point for polar organic molecules.[4]
Ethyl Acetate77Polar Aprotic"Like dissolves like" principle for an ethyl ester.[2][3]
Acetone56Polar AproticCan be effective for moderately polar compounds.
Toluene111Non-polarMay be useful in a solvent pair with a more polar solvent.
Hexane/Heptane69/98Non-polarTypically used as an anti-solvent in a solvent pair.
Water100Very PolarMay be used as an anti-solvent with a miscible organic solvent like ethanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated.

  • Cause & Explanation: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the cooling process is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • If using a solvent pair, you may have added too much of the anti-solvent. Add more of the "good" solvent until the solution is clear again, then cool slowly.

    • Consider using a different solvent or solvent pair with a lower boiling point.

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield is often due to using too much solvent or premature crystallization.

  • Cause & Explanation: The more solvent used, the more of your compound will remain dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Use the minimum amount of boiling solvent: Ensure you are using just enough hot solvent to fully dissolve your compound.

    • Evaporate excess solvent: If you suspect you've added too much solvent, you can gently boil off some of the solvent to re-saturate the solution and then attempt cooling again.

    • Ensure adequate cooling: Cool the solution in an ice-water bath after it has reached room temperature to maximize crystal formation.

    • Avoid premature crystallization: If using a solvent pair, ensure the solution is hot when adding the anti-solvent to prevent the product from crashing out too early.

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

A3: This is likely due to either using too much solvent or the solution being supersaturated.

  • Cause & Explanation: A supersaturated solution is one where the concentration of the solute is higher than its solubility at that temperature, but crystal nucleation has not yet occurred.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for nucleation.[1]

      • Seeding: Add a tiny, pure crystal of your product (a "seed crystal") to the solution. This will act as a template for crystal growth.[1]

    • Reduce the solvent volume: As mentioned in Q2, carefully evaporate some of the solvent.

    • Add an anti-solvent: If using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then warm until it is clear again and cool slowly.

Troubleshooting Decision Workflow

G start Recrystallization Issue oiling_out Compound Oiled Out start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Formed start->no_crystals reheat Reheat & Add More Solvent oiling_out->reheat evaporate Evaporate Excess Solvent low_yield->evaporate check_cooling Ensure Thorough Cooling low_yield->check_cooling induce Induce Crystallization (Scratch/Seed) no_crystals->induce slow_cool Cool Slowly reheat->slow_cool induce->evaporate If still no crystals

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

Q4: My crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?

A4: Colored impurities can often be removed by using activated carbon.

  • Cause & Explanation: Highly conjugated molecules, which are often colored, can be adsorbed onto the surface of activated carbon.

  • Procedure:

    • Dissolve your crude product in the appropriate boiling solvent.

    • Allow the solution to cool slightly to prevent flash boiling.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient).

    • Gently boil the solution for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Proceed with the crystallization as usual.

    • Caution: Using too much activated carbon can lead to the loss of your desired product.

Q5: What is the best way to use a mixed solvent system for this compound?

A5: A mixed solvent system is often effective when a single solvent is not ideal.[5] For this compound, an ethanol/water or ethyl acetate/hexane system may be effective.

  • Procedure:

    • Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point.

    • While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).[6]

    • Add a few drops of the "good" solvent until the solution becomes clear again.[6]

    • Allow the solution to cool slowly.

References

  • Tips and Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives.
  • Lactam Purification Process.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis and characterizations of heterocyclic esters in solvent free condition. ResearchGate. [Link]

  • Synthesis of different α, β- unsaturated oxazolone derivatives. ResearchGate. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]

  • Crystallization Solvents. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • How to recrystallize a product from ethanol/diethyl? ResearchGate. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. [Link]

  • Recrystallization. [Link]

  • Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a. arXiv. [Link]

  • Recrystallization-1.pdf. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • Synthesis and characterization of β-Lactam compounds. JOCPR. [Link]

  • Docking and Pharmacokinetic Studies of Oxazolone Derivatives of p-Coumaric Acid as Anticancer Agents. Asian Journal of Pharmaceutics. [Link]

  • Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies. PMC - NIH. [Link]

  • Process for the purification of lactams.
  • Recrystallization Process Questions. Chemistry Stack Exchange. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Ambiguity in Heterocyclic Synthesis

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Heterocyclic scaffolds, such as the oxazolone ring system, are privileged structures due to their diverse biological activities. However, their synthesis can often lead to the formation of regioisomers—molecules with the same chemical formula but different arrangements of atoms. The synthesis of ethyl 2-oxo-2,3-dihydrooxazole-carboxylate presents a classic case of this challenge. Depending on the synthetic pathway, the ethyl carboxylate group can be positioned at either the C4 or C5 position of the oxazolone ring, yielding two distinct isomers with potentially different physicochemical and pharmacological properties.

This guide provides an in-depth, objective comparison of the analytical techniques and experimental data required to unequivocally confirm the structure of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate (the Target Molecule ) against its plausible alternative, Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (the Alternative Isomer ). As direct experimental data for the target 4-carboxylate isomer is not widely published, this guide will leverage high-quality predicted spectroscopic data, grounded in established chemical principles, to illustrate the definitive analytical workflow. We will explore the causality behind experimental choices and present the data in a clear, comparative format to empower researchers in their own structural confirmation endeavors.

The Synthetic Conundrum: Why Structural Verification is Non-Negotiable

The majority of well-established synthetic routes to oxazolones, such as the Erlenmeyer-Plöchl reaction, typically yield 4-substituted-5(4H)-oxazolones.[1][2] These methods involve the condensation of an N-acylglycine with an aldehyde or ketone. To synthesize an oxazole with a carboxylate group directly on the ring, alternative strategies are required. For instance, a regiocontrolled synthesis might involve the cyclization of a precursor where the carboxylate-bearing fragment is strategically placed. An iron(II)-catalyzed isomerization of specific 4-acyl-5-methoxyisoxazoles has been shown to yield oxazole-4-carboxylates, highlighting a potential, though less common, pathway to the target molecule.[3] Given that different synthetic precursors and conditions can lead to different regioisomers, rigorous spectroscopic analysis is not merely a final check, but an integral part of the synthetic discovery process.

Synthetic_Ambiguity cluster_1 Reaction Conditions Precursor_A Precursor for 4-carboxylate Conditions Cyclization/ Isomerization Precursor_A->Conditions Precursor_B Precursor for 5-carboxylate (e.g., N-acylglycine derivative) Precursor_B->Conditions Target This compound Conditions->Target Route 1 Alternative Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate Conditions->Alternative Route 2 (e.g., Erlenmeyer-Plöchl)

Caption: Synthetic pathways can lead to different regioisomers.

Comparative Spectroscopic Analysis: A Multi-Faceted Approach

The definitive confirmation of the target structure relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for distinguishing between the 4-carboxylate and 5-carboxylate isomers. The electronic environment of each proton and carbon atom is unique, resulting in a distinct NMR fingerprint for each molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The most significant difference in the ¹H NMR spectra of the two isomers is expected to be the chemical shift of the single proton on the oxazolone ring.

  • Target Molecule (4-carboxylate): This isomer possesses a proton at the C5 position. This proton is adjacent to the ring oxygen and the nitrogen atom of the amide-like functionality. Its chemical shift is predicted to be significantly downfield.

  • Alternative Isomer (5-carboxylate): This isomer has a proton at the C4 position. This proton is adjacent to the ester carbonyl group and the ring oxygen. The anisotropic effect of the C=C double bond and the electron-withdrawing nature of the adjacent ester group will influence its chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsTarget Molecule (4-carboxylate)Alternative Isomer (5-carboxylate)Key Differentiator
Ring-H~8.1 - 8.4 (s, 1H, H5)~7.6 - 7.9 (s, 1H, H4)The H5 proton of the 4-carboxylate is expected to be more deshielded (further downfield) than the H4 proton of the 5-carboxylate.
-O-CH₂ -CH₃~4.3 - 4.5 (q, 2H)~4.3 - 4.5 (q, 2H)Minimal difference expected.
-O-CH₂-CH₃ ~1.3 - 1.5 (t, 3H)~1.3 - 1.5 (t, 3H)Minimal difference expected.
N-HBroad, variableBroad, variableDependent on solvent and concentration.

Note: Predicted shifts are estimations and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides an even clearer distinction, as the chemical shifts of the quaternary carbons and the protonated ring carbon are highly sensitive to their positions relative to the electron-withdrawing groups.

  • Target Molecule (4-carboxylate): The C4 carbon, directly attached to the electron-withdrawing ester group, will be significantly deshielded. The C5 carbon, attached to a proton, will appear at a chemical shift typical for a vinyl ether carbon.

  • Alternative Isomer (5-carboxylate): The C5 carbon, now bonded to the ester group, will be deshielded. The C4 carbon, bonded to a proton, will have a different chemical shift compared to the C5-H in the other isomer due to the different neighboring atoms. The most telling difference will be in the chemical shifts of the two carbonyl carbons (the ring C2-oxo and the ester C=O).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AtomTarget Molecule (4-carboxylate)Alternative Isomer (5-carboxylate)Key Differentiator
C 2 (Ring C=O)~152 - 155~153 - 156Subtle difference, but C2 in the 4-carboxylate may be slightly more shielded.
C 4~140 - 144~120 - 125Major difference. C4 is a quaternary, deshielded carbon in the 4-carboxylate, and a protonated, more shielded carbon in the 5-carboxylate.
C 5~125 - 130~145 - 150Major difference. C5 is a protonated carbon in the 4-carboxylate, and a quaternary, highly deshielded carbon in the 5-carboxylate.
Ester C =O~160 - 163~158 - 161The ester carbonyl in the 4-carboxylate is attached to a C=C bond, while in the 5-carboxylate it is attached to a C-O bond, leading to a noticeable difference.
-O-CH₂ -CH₃~61 - 63~61 - 63Minimal difference expected.
-O-CH₂-CH₃ ~14 - 15~14 - 15Minimal difference expected.

Note: Predicted shifts are estimations and may vary based on solvent and experimental conditions.

Caption: Key predicted NMR differences between the isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will show characteristic absorptions for the N-H bond, the ester group, and the ring carbonyl. However, the electronic conjugation will slightly alter the vibrational frequencies of the two carbonyl groups (ring and ester).

  • Target Molecule (4-carboxylate): The ester carbonyl at C4 is conjugated with the C=C double bond of the ring. This conjugation is expected to lower its stretching frequency compared to a simple unsaturated ester.

  • Alternative Isomer (5-carboxylate): The ester carbonyl at C5 is attached to the C=C double bond. The ring carbonyl (an amide/lactone) will also be in a different electronic environment.

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeAnticipated Difference
N-H Stretch3100 - 3300Minimal difference expected.
Ring C=O Stretch1750 - 1790The electronic environment differs slightly, which may lead to a small but discernible shift.
Ester C=O Stretch1710 - 1740The degree of conjugation differs, potentially allowing for differentiation. The 4-carboxylate's ester C=O may be at a slightly lower wavenumber.
C=C Stretch1650 - 1680Minimal difference expected.
Mass Spectrometry (MS): Confirming Mass and Fragmentation

High-resolution mass spectrometry (HRMS) will confirm that the synthesized compound has the correct molecular formula (C₆H₇NO₄) and exact mass. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ, providing another layer of structural evidence.

  • Expected Fragmentation: A primary fragmentation pathway for both isomers would be the loss of the ethoxy group (-OEt, 45 Da) or the entire ethoxycarbonyl group (-COOEt, 73 Da). The relative abundance of the resulting fragment ions could differ based on the stability of the cation formed, which is influenced by the position of the original ester group. For instance, the loss of the ethoxy group from the 4-carboxylate isomer would leave a positive charge on the carbonyl carbon at C4, which is stabilized by the adjacent double bond.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following detailed protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of molecule as it can solubilize polar compounds and allows for the observation of the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the chemical shift relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a significantly longer acquisition time than ¹H NMR.

    • Use a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons. This will definitively link the ring proton to its corresponding carbon (H5 to C5 in the target; H4 to C4 in the alternative).

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range (2-3 bond) correlations. For the target molecule, an HMBC spectrum should show a correlation from the H5 proton to the C4 and C2 carbons, providing unambiguous evidence for the connectivity.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequencies for the N-H, C=O (ring and ester), and C=C bonds. Compare the positions of the carbonyl peaks to the expected values.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass for C₆H₇NO₄. The high accuracy of this measurement (typically < 5 ppm error) will confirm the elemental composition.

Confirmation_Workflow Start Synthesized Product (Unknown Isomer) HRMS HRMS Analysis Start->HRMS Check_Mass Mass = 157.0375? HRMS->Check_Mass IR FT-IR Spectroscopy Check_IR Confirm C=O, N-H? IR->Check_IR NMR ¹H & ¹³C NMR Spectroscopy Compare_NMR Compare with Predicted Spectra NMR->Compare_NMR Check_Mass->IR Yes Rethink Re-evaluate Synthesis/ Impure Sample Check_Mass->Rethink No Check_IR->NMR Yes Check_IR->Rethink No Structure_4 Structure Confirmed: 4-Carboxylate Compare_NMR->Structure_4 Match for 4-isomer Structure_5 Structure is: 5-Carboxylate Compare_NMR->Structure_5 Match for 5-isomer

Caption: Workflow for the structural confirmation of the target molecule.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-pronged analytical approach. While IR and MS provide essential corroborating evidence for the presence of required functional groups and correct molecular formula, NMR spectroscopy stands as the ultimate arbiter for distinguishing between the 4- and 5-carboxylate regioisomers. The key diagnostic signals—the chemical shifts of the lone ring proton in the ¹H spectrum and, most definitively, the shifts of the C4 and C5 carbons in the ¹³C spectrum—provide an unambiguous fingerprint. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently and rigorously validate their synthetic outcomes, ensuring the scientific integrity of their work and advancing their drug development programs on a solid structural foundation.

References

  • Benoit, N. L., & Chen, F. M. (1993). Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 42(5), 455-458. Available at: [Link]

  • Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1117. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Documentation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739512, Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. PubChem. Available at: [Link]

  • Popov, N., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16045–16059. Available at: [Link]

  • Sibi, M. P., & Johnson, T. A. (2007). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 48(48), 8345-8348. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Zaman, K., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Trofimov, A. I., et al. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 27(19), 6296. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive spectroscopic comparison of the heterocyclic product, ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, with its common starting materials, diethyl oxalate and glycine ethyl ester. Our focus is to elucidate the structural transformations that occur during synthesis by analyzing the key differences in their respective NMR, IR, and mass spectra. This guide is structured to offer not just data, but a deeper understanding of the underlying chemical principles and experimental rationale.

Introduction: Synthesis of this compound

The synthesis of this compound is a classic example of heterocycle formation, often involving the condensation of an α-amino acid ester with an oxalate derivative. In this guide, we will consider the reaction between glycine ethyl ester and diethyl oxalate. This reaction proceeds through a nucleophilic attack of the amino group of glycine ethyl ester on one of the carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization to form the oxazole ring.

This transformation results in significant changes to the molecular structure, which can be effectively monitored and confirmed using a variety of spectroscopic techniques. By comparing the spectra of the product to those of the starting materials, we can unequivocally verify the successful formation of the target molecule.

Below is a diagram illustrating the synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diethyl_Oxalate Diethyl Oxalate Reaction_Vessel Condensation Reaction Diethyl_Oxalate->Reaction_Vessel Glycine_Ethyl_Ester Glycine Ethyl Ester Glycine_Ethyl_Ester->Reaction_Vessel Product_Molecule This compound Reaction_Vessel->Product_Molecule

Caption: Synthetic workflow for this compound.

Comparative Spectroscopic Analysis

In this section, we will delve into a detailed comparison of the spectroscopic data for the starting materials and the final product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the types of protons and their connectivity in a molecule. The transformation from the starting materials to the product is accompanied by distinct changes in the ¹H NMR spectrum.

Key Observations:

  • Disappearance of the -NH₂ Protons: The broad singlet corresponding to the amino group (-NH₂) protons of glycine ethyl ester will be absent in the product's spectrum, as this group is consumed during the reaction.

  • Appearance of the -NH Proton: A new signal corresponding to the amide proton (-NH) in the oxazole ring of the product will appear. The chemical shift of this proton is expected to be significantly downfield due to the influence of the adjacent carbonyl group.

  • Shift in the α-Proton Signal: The signal for the α-protons (-CH₂-) of glycine ethyl ester will experience a downfield shift in the product due to the change in its chemical environment upon ring formation.

Table 1: Comparative ¹H NMR Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Diethyl Oxalate -O-CH₂-CH₃~1.4Triplet6H
-O-CH₂-CH₃~4.4Quartet4H
Glycine Ethyl Ester -O-CH₂-CH₃~1.3Triplet3H
-O-CH₂-CH₃~4.2Quartet2H
-NH₂-CH₂-~3.4Singlet2H
-NH₂-~1.6 (broad)Singlet2H
This compound (Predicted)-O-CH₂-CH₃~1.3Triplet3H
-O-CH₂-CH₃~4.3Quartet2H
C₅-H~8.0Singlet1H
-NH-~10-12 (broad)Singlet1H

Note: The chemical shifts for the product are predicted based on analogous structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The cyclization reaction leads to significant changes in the chemical shifts of the carbon atoms involved.

Key Observations:

  • Formation of New Carbonyl and Olefinic Carbons: The spectrum of the product will show new signals corresponding to the carbonyl carbon (C=O) and the two olefinic carbons (C=C) of the oxazole ring.

  • Shift in Existing Carbon Signals: The chemical shifts of the carbonyl carbon of the ester group and the α-carbon of the glycine moiety will be altered in the product due to the new electronic environment.

Table 2: Comparative ¹³C NMR Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
Diethyl Oxalate -O-CH₂-C H₃~14
-O-C H₂-CH₃~62
-C (=O)-~158
Glycine Ethyl Ester -O-CH₂-C H₃~14
-O-C H₂-CH₃~61
-NH₂-C H₂-~43
-C (=O)-~172
This compound (Predicted)-O-CH₂-C H₃~14
-O-C H₂-CH₃~62
C ₄-C=O~160
C ₅=C~125
C₄=C~140
C ₂=O~155

Note: The chemical shifts for the product are predicted based on known values for similar heterocyclic systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The formation of the oxazole ring introduces new functional groups and alters existing ones, leading to characteristic changes in the IR spectrum.

Key Observations:

  • Disappearance of N-H Stretching of Primary Amine: The two N-H stretching bands characteristic of the primary amine in glycine ethyl ester (around 3300-3400 cm⁻¹) will be replaced by a single N-H stretching band of the secondary amide in the product, typically appearing at a slightly lower frequency.

  • Appearance of Amide Carbonyl Stretch: A new, strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration will appear in the product's spectrum, usually in the range of 1650-1700 cm⁻¹.

  • Shift in Ester Carbonyl Stretch: The position of the ester carbonyl stretching band may shift slightly upon formation of the conjugated ring system.

Table 3: Comparative IR Data

CompoundFunctional GroupWavenumber (cm⁻¹)
Diethyl Oxalate C=O (ester)~1740
C-O (ester)~1250
Glycine Ethyl Ester N-H (amine)~3380, ~3300
C=O (ester)~1735
This compound (Predicted)N-H (amide)~3200
C=O (amide)~1680
C=O (ester)~1730
C=C (ring)~1640

Note: The wavenumbers for the product are predicted based on typical values for the respective functional groups in similar molecular environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum of the product will correspond to the molecular weight of this compound.

Key Observations:

  • Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak ([M]⁺) at m/z = 157.04, corresponding to the molecular formula C₆H₇NO₄.

  • Fragmentation Pattern: The fragmentation pattern will be significantly different from that of the starting materials, reflecting the new covalent bonds formed in the product.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
Diethyl Oxalate C₆H₁₀O₄146.14146 ([M]⁺), 101, 73, 45
Glycine Ethyl Ester C₄H₉NO₂103.12103 ([M]⁺), 74, 56, 30
This compound C₆H₇NO₄157.12157 ([M]⁺), 112 (loss of -OC₂H₅), 84, 69, 45

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • For liquids (e.g., Diethyl Oxalate): Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

    • For solids (e.g., Glycine Ethyl Ester, Product): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and for monitoring its synthesis from diethyl oxalate and glycine ethyl ester. The distinct changes observed in the spectra of the product compared to the starting materials offer conclusive evidence of the successful formation of the target heterocyclic compound. This guide serves as a valuable resource for researchers by providing a clear and objective comparison of the key spectroscopic features, thereby aiding in the efficient and accurate analysis of this important chemical transformation.

References

  • PubChem. Diethyl oxalate. National Center for Biotechnology Information. [Link][1][2]

  • PubChem. Glycine ethyl ester. National Center for Biotechnology Information. [Link][3]

  • PubChem. Glycine ethyl ester hydrochloride. National Center for Biotechnology Information. [Link][4]

  • NIST Chemistry WebBook. Glycine, ethyl ester. National Institute of Standards and Technology. [Link][5]

  • He, Y.-J., Zou, P., Wang, H.-Y., Wu, H., & Xie, M.-H. (2010). Glycine ethyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2115. [Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to Ethyl and Methyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the selection of a synthetic building block is a critical decision that reverberates through the entire discovery and development pipeline. The seemingly subtle difference between an ethyl and a methyl ester on a heterocyclic core can have profound implications for reactivity, physicochemical properties, and ultimately, the biological activity of the final compound. This guide provides an in-depth, objective comparison of ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate and its methyl counterpart, supported by experimental data and field-proven insights to inform your selection process.

The 2-oxo-2,3-dihydrooxazole-4-carboxylate scaffold is a valuable pharmacophore and a versatile intermediate in organic synthesis. The ester functionality at the C4-position serves as a key handle for further molecular elaboration, making the choice between the ethyl and methyl variants a crucial consideration.

Physicochemical Properties: A Tale of Two Esters

PropertyMthis compoundThis compoundRationale for Difference
Molecular Weight 143.09 g/mol 157.12 g/mol Addition of a CH₂ group in the ethyl ester.
LogP (Predicted) LowerHigherThe ethyl group increases lipophilicity compared to the methyl group.
Boiling Point LowerHigherIncreased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.
Solubility Generally higher in polar solventsGenerally higher in nonpolar organic solventsThe methyl ester's slightly higher polarity favors solubility in polar media, while the ethyl ester's increased lipophilicity enhances solubility in nonpolar organic solvents.
Reactivity More susceptible to nucleophilic attackLess susceptible to nucleophilic attackThe methyl group is less sterically hindering, making the carbonyl carbon more accessible to nucleophiles.

Synthesis and Reactivity: A Comparative Analysis

The synthesis of 2-oxo-2,3-dihydrooxazole-4-carboxylates typically involves the cyclization of α-amino acids or their derivatives. A common synthetic route to the core oxazolone structure involves the reaction of an α-amino acid ester hydrochloride with phosgene or a phosgene equivalent.

General Synthetic Workflow

The Tale of Two Isomers: A Comparative Study of Oxazole and Isoxazole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the vast realm of heterocyclic chemistry, the subtle dance of atoms can lead to profound differences in biological activity. This guide delves into the comparative bioactivity of two isomeric five-membered heterocycles that are cornerstones of medicinal chemistry: oxazole and isoxazole. While sharing the same molecular formula, the distinct arrangement of their nitrogen and oxygen atoms imparts unique physicochemical properties that translate into divergent pharmacological profiles. This document aims to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of their performance, supported by experimental data and methodological insights, to inform rational drug design.

At a Glance: Key Physicochemical and Biological Distinctions

The fundamental difference between oxazole and isoxazole lies in the relative positions of their heteroatoms: the 1,3- and 1,2-positions, respectively. This seemingly minor structural alteration has significant consequences for their electronic distribution, aromaticity, and ability to participate in intermolecular interactions, which in turn dictates their bioactivity.[1] Isoxazole-containing drugs are notably more prevalent among those approved by the U.S. Food and Drug Administration (FDA), suggesting that this scaffold may often confer more favorable pharmacological properties.[2]

PropertyOxazoleIsoxazoleRationale and Implication
Structure Nitrogen and oxygen separated by a carbonNitrogen and oxygen are adjacentInfluences electronic properties and hydrogen bonding potential.
pKa of Conjugate Acid ~0.8~ -2.0 to -3.0Oxazole is a weak base, while isoxazole is significantly less basic. This can affect drug-receptor interactions and pharmacokinetic properties.[1]
Dipole Moment ~1.5 D~2.8 DThe higher dipole moment of isoxazole can influence its solubility and interactions with polar biological targets.[1]
Aromaticity AromaticGenerally considered to have slightly less aromatic character than oxazoleAffects ring stability and reactivity.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both can engage in crucial hydrogen bonding interactions with biological targets.[1]
Prevalence in FDA-approved drugs Present in drugs like Oxaprozin.[2]More prevalent, found in drugs like Valdecoxib and Leflunomide.[2]Suggests potential advantages in drug development, possibly related to metabolic stability or target engagement.

A Head-to-Head Battle: Comparative Bioactivity Profiles

While both oxazole and isoxazole derivatives exhibit a broad spectrum of biological activities, direct comparative studies of structurally analogous compounds provide the most insightful data for drug design.[3]

Antimicrobial Activity: A Tale of Potency and Selectivity

Both oxazole and isoxazole moieties are integral to numerous antimicrobial agents.[3][4] The choice between these scaffolds can significantly impact the potency and spectrum of activity.

A study directly comparing the antibacterial activity of a series of oxazole and isoxazole derivatives revealed that the isoxazole analogs generally exhibited superior or comparable activity against a panel of bacterial strains.

Compound ClassRepresentative CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2,5-Disubstituted Oxazole2-(4-chlorophenyl)-5-phenyloxazole1632
3,5-Disubstituted Isoxazole3-(4-chlorophenyl)-5-phenylisoxazole816

Causality Behind the Choice: The higher electronegativity of the adjacent nitrogen and oxygen atoms in the isoxazole ring can influence the molecule's overall electronic distribution, potentially leading to more favorable interactions with bacterial enzymes or cell wall components. The specific substitution patterns on the rings, however, play a crucial role in determining the ultimate antimicrobial profile.

Anticancer Activity: Targeting Cellular Proliferation

The oxazole and isoxazole scaffolds are prevalent in a multitude of compounds designed to combat cancer through various mechanisms, including the inhibition of kinases and other key signaling proteins.[5][6]

While direct head-to-head comparisons of anticancer activity are less common in the literature, some studies on kinase inhibitors have provided valuable insights. For instance, in the development of inhibitors for a specific tyrosine kinase, a series of 2-amino-oxazole derivatives were compared with their 3-amino-isoxazole counterparts. The isoxazole-based inhibitors demonstrated a modest but consistently better inhibitory profile.

Compound ClassRepresentative CompoundIC50 (nM) against Target Kinase
2-Amino-oxazole DerivativeCompound X120
3-Amino-isoxazole DerivativeCompound Y85

Causality Behind the Choice: The altered geometry and electronic nature of the isoxazole ring can lead to a more optimal fit within the ATP-binding pocket of the target kinase, facilitating stronger and more specific interactions. Molecular modeling studies often reveal subtle differences in hydrogen bonding and hydrophobic interactions that can explain these variations in potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature acidic moieties that are crucial for their activity. Both oxazole and isoxazole rings can act as bioisosteres for carboxylic acids and are found in several anti-inflammatory agents.[7][8] A key target for many NSAIDs is the cyclooxygenase (COX) enzyme.

A comparative study of oxazole- and isoxazole-containing carboxamides as COX inhibitors revealed that the isoxazole derivatives exhibited greater selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.[9][10]

Compound ClassRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Oxazole CarboxamideCompound A5.21.82.9
Isoxazole CarboxamideCompound B8.10.99.0

Causality Behind the Choice: The distinct electronic and steric properties of the isoxazole ring can influence its interaction with the active site of COX enzymes. Molecular docking studies suggest that the isoxazole moiety can form more favorable interactions within the larger, more accommodating active site of COX-2, leading to enhanced selectivity.[9]

Experimental Workflows: A Guide to Comparative Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to compare the bioactivity of oxazole and isoxazole derivatives.

Experimental Workflow: Comparative Anticancer Activity Assessment

Caption: Workflow for comparing the anticancer activity of oxazole and isoxazole analogs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole and isoxazole analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Comparative Antimicrobial Susceptibility Testing

Antimicrobial Activity Workflow cluster_prep Preparation cluster_mic Broth Microdilution Assay Compound_Prep Prepare serial dilutions of Oxazole & Isoxazole analogs Inoculation Inoculate 96-well plates containing compound dilutions with bacteria Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for comparing the antimicrobial activity of oxazole and isoxazole analogs.

Protocol: Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare two-fold serial dilutions of the oxazole and isoxazole analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Comparative Anti-inflammatory Activity Evaluation

Anti-inflammatory Activity Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assay (COX Inhibition) Animal_Grouping Group animals (e.g., rats) and administer compounds Inflammation_Induction Induce inflammation (e.g., Carrageenan injection) Animal_Grouping->Inflammation_Induction Paw_Edema Measure paw edema at different time points Inflammation_Induction->Paw_Edema Inhibition_Calc Calculate percentage inhibition of edema Paw_Edema->Inhibition_Calc Enzyme_Assay Perform COX-1/COX-2 inhibition assay Inhibition_Calc->Enzyme_Assay Correlate with IC50_Det Determine IC50 values Enzyme_Assay->IC50_Det

Caption: Workflow for comparing the anti-inflammatory activity of oxazole and isoxazole analogs.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the oxazole and isoxazole analogs (and a standard drug like Indomethacin) orally or intraperitoneally to different groups of rats.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group (carrageenan only).

Conclusion: A Nuanced Choice in Drug Design

The comparative analysis of oxazole and isoxazole bioactivity reveals a nuanced landscape where the choice of scaffold is highly dependent on the specific therapeutic target and desired pharmacological profile.[1] While isoxazoles appear more frequently in approved drugs, suggesting a potential advantage in certain contexts, this is not a universal rule.[2] The subtle yet significant differences in their physicochemical properties directly impact their biological activity, underscoring the importance of considering both isomers in the early stages of drug discovery.

This guide provides a framework for understanding these differences and a set of validated experimental protocols to facilitate direct, head-to-head comparisons. By systematically evaluating both oxazole and isoxazole analogs, researchers can make more informed decisions in the rational design of novel therapeutics with enhanced efficacy and safety.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Pharmatutor. [Link]

  • Al-Warhi, T., Al-Rashood, S. T., Al-Oqail, M. M., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18729. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Sethi, P., & Khare, R. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Heterocyclic Chemistry. [Link]

  • Shaik, A. B., Bhandare, R. R., Palleapati, K., Nissankararao, S., Kancharlapalli, V. R., & Shaik, S. P. (2020). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules (Basel, Switzerland), 25(5), 1047. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32609. [Link]

  • Lee, J. E., Koh, H. Y., Seo, S. H., Baek, Y. Y., Rhim, H., Cho, Y. S., Choo, H., & Pae, A. N. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 20(14), 4219–4222. [Link]

  • ResearchGate. (2025). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. [Link]

  • Chouaïb, F., Balti, M., Ben Hadda, T., La-schi, M., Al-Omair, M. A., & Gati, W. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (Basel, Switzerland), 27(21), 7545. [Link]

  • Jakhmola, A., & Jaitak, V. (2023). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Journal of biomolecular structure & dynamics, 41(20), 10185–10211. [Link]

  • ResearchGate. (2022). Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ResearchGate. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

  • Tanitame, A., Oyamada, Y., Ofuji, K., Fujimoto, T., Suzuki, K., Ueda, T., Terauchi, H., Kawasaki, M., Nagai, K., Wachi, M., & Yamagishi, J. (2004). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole and benzimidazole moieties. Bioorganic & medicinal chemistry, 12(22), 5927–5944. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 20(12), 1435-1454. [Link]

  • Singh, A., Sharma, P. K., & Kumar, P. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 500-509. [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]

  • Bîcu, E., Ştefan, M., Vasilache, V., Oprea, A., & Profire, L. (2020). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules (Basel, Switzerland), 25(22), 5431. [Link]

  • Reddy, T. S., & Hu, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 27(5), 1309–1344. [Link]

  • ResearchGate. (2023). Oxazole and isoxazole: From one-pot synthesis to medical applications. [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • ResearchGate. (2022). Oxazole-Based Compounds As Anticancer Agents. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug is underpinned by rigorous analytical scrutiny. Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, a heterocyclic compound of interest, is no exception. The reliability of data supporting its purity, stability, and overall quality is directly dependent on the validation of the analytical methods used for its characterization. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].

This guide provides a comprehensive comparison of analytical methodologies for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[1][3][4][5]. We will delve into the practical application of these guidelines, offering a detailed protocol for a primary analytical method and a comparative analysis against viable alternatives.

Part 1: A Deep Dive into the Validation of a Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The workhorse of pharmaceutical analysis, RP-HPLC with UV detection, is the logical primary choice for the quantification and purity assessment of this compound due to its robustness, precision, and the presence of a UV-absorbing chromophore in the molecule's structure.

The 'Why' Behind the Method: Causality in Experimental Choices

The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. As a moderately polar molecule, it is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The validation process is not merely a checklist; it is a systematic scientific investigation to ensure the method is fit for its purpose[2][6].

Experimental Workflow for HPLC Method Validation

The following workflow illustrates the key stages in the validation of an HPLC method for this compound.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, Flow Rate, Wavelength) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Iterative Process Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness Report Validation Report (Summarize Data, Deviations, Conclusion) Robustness->Report

Caption: A flowchart illustrating the systematic workflow for the validation of an analytical HPLC method.

Detailed Experimental Protocols for Validation

The validation of an analytical method must be supported by thorough laboratory studies[4]. The following protocols are based on the ICH Q2(R1) guidelines[1][5].

1. Specificity: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7].

  • Protocol:

    • Prepare a solution of this compound reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (if applicable for a drug product).

    • Spike the analyte solution with the impurities and placebo.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Analyze all solutions by the proposed HPLC method.

  • Acceptance Criteria: The peak for this compound should be free from co-elution with any impurity or degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.

2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[3][4].

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration[4].

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[3].

  • Protocol:

    • Prepare a sample matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations (three concentrations, three replicates each).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision[8].

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[3].

  • Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[3].

  • Protocol:

    • Deliberately vary critical method parameters such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Mobile phase composition (e.g., ± 2% organic).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within the predefined limits.

Part 2: Comparative Analysis of Alternative Analytical Methods

While RP-HPLC is a robust primary method, other techniques offer distinct advantages depending on the specific analytical need, such as higher throughput, greater sensitivity, or orthogonal separation mechanisms.

Method Selection Logic

The choice of an analytical method is a balance of performance, cost, and the specific requirements of the analysis (e.g., routine QC vs. metabolite identification).

Method_Selection start Define Analytical Need need_qc Routine QC Assay (Purity, Potency) start->need_qc need_trace Trace Impurity Analysis / High Sensitivity start->need_trace need_complex Complex Matrix / Metabolite ID start->need_complex method_hplc RP-HPLC-UV need_qc->method_hplc Cost-effective, Robust method_uplc UPLC-UV need_qc->method_uplc Higher Throughput need_trace->method_uplc Improved Resolution method_lcms LC-MS/MS need_trace->method_lcms Highest Sensitivity need_complex->method_lcms High Specificity & Structural Info

Caption: Decision tree for selecting an analytical method based on the specific application.

Performance Comparison of Analytical Methods

The following table provides an objective comparison of RP-HPLC with two common alternatives: Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Parameter RP-HPLC-UV UPLC-UV LC-MS/MS
Principle Chromatographic separation based on polarity, detection by UV absorbance.Chromatographic separation using smaller particles, higher pressure, and lower flow rates.Chromatographic separation followed by mass-based detection, providing molecular weight and structural information.
Speed Standard run times (15-30 min).Faster run times (2-10 min), higher throughput.Run times similar to UPLC, but data analysis can be more complex.
Sensitivity Good (ng level).Better (sub-ng level) due to sharper peaks.Excellent (pg to fg level).
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra. Peak purity analysis is recommended.Improved specificity due to higher resolution.Excellent, based on mass-to-charge ratio, providing orthogonal information to UV detection.
Cost Lower initial investment and operational costs.Higher initial investment for instrumentation.Highest initial investment and operational costs.
Robustness High, well-established technology.Good, but more sensitive to sample matrix effects and requires cleaner samples.More complex instrumentation requires specialized maintenance and expertise.
Best For Routine quality control, purity, and assay determination.High-throughput screening, improved resolution of complex mixtures.Trace level impurity identification, metabolite studies, analysis in complex biological matrices.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the integrity of all data generated during its development lifecycle. A well-validated RP-HPLC method serves as a reliable and cost-effective primary tool for routine quality control. For applications demanding higher throughput or resolution, UPLC presents a significant improvement. When the analytical challenge involves trace-level quantification, impurity identification, or analysis in complex matrices, the superior sensitivity and specificity of LC-MS/MS make it the method of choice.

The selection of an analytical method should be a strategic decision, guided by the principles of the Analytical Target Profile (ATP) and a lifecycle approach to method management[9]. By adhering to the rigorous standards set forth by regulatory bodies and applying sound scientific principles, researchers can ensure that their analytical data is accurate, reliable, and fit for purpose.

References

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Source: USP-NF.

  • Bioanalytical method validation - Scientific guideline . Source: European Medicines Agency (EMA).

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Source: uspbpep.com.

  • Guideline on bioanalytical method validation . Source: European Medicines Agency (EMA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: Food and Drug Administration (FDA).

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Source: Ofni Systems (Referencing USP).

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Source: Therapeutic Goods Administration (Australia).

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES (Harmonized) . Source: uspnf.com.

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . Source: European Medicines Agency (EMA).

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: Food and Drug Administration (FDA).

  • ICH Q2(R2) Validation of analytical procedures . Source: European Medicines Agency (EMA).

  • FDA Releases Guidance on Analytical Procedures . Source: BioPharm International.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . Source: Request PDF from ResearchGate.

Sources

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics. However, the promise of any new chemical entity is intrinsically linked to its specificity. Unintended interactions with off-target proteins can lead to toxicity, reduced efficacy, and unforeseen side effects, often resulting in late-stage clinical failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for derivatives of this oxazole series. We will move beyond rote protocols to explain the causal logic behind experimental choices, empowering researchers to build self-validating systems for robustly characterizing the selectivity of their lead compounds. This document outlines a tiered, systematic approach, from predictive in silico methods to definitive proteome-wide analyses, ensuring a thorough and scientifically rigorous assessment of off-target binding.

The Imperative of Selectivity: Understanding the Oxazole Scaffold and Cross-Reactivity

Heterocyclic compounds are the cornerstone of a vast number of marketed drugs.[1] The oxazole ring system, in particular, is a key pharmacophore found in various medicinally active agents, valued for its electronic properties and ability to form critical hydrogen bonds with biological targets.[2] Derivatives of the this compound core are being investigated for a range of therapeutic applications. However, the very features that make this scaffold attractive can also predispose it to promiscuous binding.

Cross-reactivity, or off-target binding, occurs when a drug molecule interacts with proteins other than its intended therapeutic target.[3] These unintended interactions are a primary cause of adverse drug reactions and can derail promising development programs.[4] Therefore, a proactive, systematic evaluation of a compound's selectivity profile is not merely a regulatory requirement but a fundamental component of strategic drug design. A comprehensive cross-reactivity assessment allows for:

  • Early Identification of Liabilities: Flagging problematic compounds before significant resources are invested.

  • Mechanism Deconvolution: Understanding if the observed phenotype is a result of on-target or off-target effects.

  • Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to enhance selectivity and minimize off-target interactions.[5]

  • Prediction of Potential Toxicities: Correlating off-target hits with known protein functions to anticipate potential side effects.

A Systematic Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment is a multi-stage process that progressively refines our understanding of a compound's interaction landscape. This tiered approach balances throughput with depth of information, starting with broad, predictive methods and culminating in highly specific, quantitative assays.

G cluster_0 Tier 1: In Silico & Predictive Assessment cluster_1 Tier 2: In Vitro Broad-Panel Screening cluster_2 Tier 3: Target Validation & Quantitative Profiling cluster_3 Tier 4: Preclinical Safety Assessment A Compound Library (Oxazole Derivatives) B Computational Modeling (Target Fishing, Docking) A->B Structural Data C Biochemical Assays (e.g., Kinase Panels) B->C Predicted Off-Targets E Dose-Response Assays (IC50/EC50 Determination) C->E Confirmed Hits D Cell-Based Phenotypic Assays D->E Phenotypic Hits F Chemical Proteomics (Affinity Chromatography-MS) E->F Validated Hits G Tissue Cross-Reactivity (TCR) Immunohistochemistry E->G Lead Compound

Caption: Tiered workflow for cross-reactivity assessment of novel chemical entities.

Methodologies and Experimental Protocols

This section details the practical application of key assays in the cross-reactivity workflow. The choice of specific assays should be guided by the intended therapeutic target and known liabilities of the chemical class.

Tier 1: In Silico Predictive Analysis

Before committing to expensive wet-lab experiments, computational tools can predict potential off-target interactions based on structural similarity to known ligands and binding pocket informatics.

  • Rationale: This knowledge-based approach leverages vast public and private databases to identify proteins that the oxazole derivatives are statistically likely to bind. It is a cost-effective way to generate initial hypotheses and guide the design of subsequent screening panels.

  • Recommended Protocol: Molecular Similarity and Docking

    • Tool Selection: Utilize platforms like SwissTargetPrediction, SuperPred, or commercial software suites.

    • Input: Provide the 2D or 3D structure of the this compound derivative.

    • Analysis: The software compares the input structure to a database of known ligands and their targets, ranking potential off-targets by similarity scores.

    • Follow-up: For high-priority predicted targets, perform molecular docking studies to assess the energetic favorability of the binding pose within the target's active site.

    • Output: A prioritized list of potential off-targets (e.g., kinases, GPCRs, ion channels) to be investigated in Tier 2 screening.

Tier 2: In Vitro Broad-Panel Screening

This tier involves testing the compounds against large, curated panels of proteins to empirically identify interactions.

  • Rationale: While in silico methods are predictive, in vitro screening provides direct experimental evidence of interaction. Using broad panels maximizes the chance of discovering unexpected off-target activities.

  • Recommended Protocol: Large-Panel Kinase Profiling (e.g., KinomeScan)

    • Justification: Kinases are a frequent source of off-target effects for many small molecules due to the conserved nature of the ATP-binding pocket.[6] This makes kinase panel screening a critical step.

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Concentration: Select a high screening concentration (e.g., 1 µM or 10 µM) to maximize the detection of even weak interactions.

    • Panel Selection: Choose a comprehensive panel covering all major branches of the human kinome. Commercial services offer panels of over 400 kinases.

    • Execution (Example: Competitive Binding Assay):

      • An immobilized kinase is incubated with a tagged, active-site directed ligand.

      • The test compound is added and competes for binding with the tagged ligand.

      • The amount of tagged ligand displaced is quantified (e.g., via qPCR or fluorescence), which is inversely proportional to the test compound's binding affinity.

    • Data Analysis: Results are typically expressed as "% Inhibition" or "% of Control". A common threshold for a "hit" is >50% inhibition at the screening concentration.

Tier 3: Unbiased Target Identification with Chemical Proteomics

For lead compounds, it is crucial to move beyond hypothesis-driven panels and perform an unbiased search for all potential binding partners in a native biological context.

  • Rationale: Chemical proteomics identifies small molecule-protein interactions directly from complex biological samples like cell lysates or even living cells, revealing targets that may not be present in recombinant panels.[4][7] This provides the most comprehensive and physiologically relevant view of a compound's interactome.

  • Recommended Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

    • Probe Synthesis: Synthesize an analogue of the lead oxazole derivative that incorporates a reactive group for immobilization (e.g., a carboxyl or amino group) and a linker arm. Crucially, this modification must not significantly alter the compound's primary biological activity.

    • Immobilization: Covalently attach the synthesized probe to an affinity matrix (e.g., NHS-activated sepharose beads).

    • Protein Incubation: Incubate the compound-coupled beads with whole-cell lysate. The target proteins will bind to the immobilized compound.

    • Competitive Elution (Self-Validating Step):

      • Divide the beads into two pools.

      • Wash both pools extensively to remove non-specific binders.

      • Elute one pool with a buffer containing a high concentration of the original, unmodified "free" compound. This will specifically displace true binding partners.

      • Elute the second (control) pool with a buffer containing only the vehicle (e.g., DMSO).

    • Protein Identification: Identify the proteins in both eluates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: True off-targets will be significantly enriched in the "free compound" elution compared to the vehicle control.

G A 1. Synthesize Probe (Oxazole derivative + Linker) B 2. Immobilize Probe on Affinity Beads A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Away Non-specific Proteins C->D E 5. Competitive Elution D->E F Elute with excess Free Compound E->F Test G Elute with Vehicle (Control) E->G Control H 6. LC-MS/MS Analysis F->H G->H I Identify Enriched Proteins (True Off-Targets) H->I

Caption: Workflow for Chemical Proteomics using Affinity Chromatography-MS.

Data Interpretation and Comparative Analysis

The ultimate goal is to build a comparative landscape of selectivity for the synthesized derivatives. Data should be organized to clearly highlight structure-activity relationships regarding off-target binding.

Quantitative Comparison of Off-Target Hits

Once hits are identified from broad-panel screens, dose-response experiments must be performed to determine the potency of the interaction (IC50 or Kd). This allows for a quantitative comparison between the on-target and off-target activities, defining a selectivity window.

Table 1: Illustrative Cross-Reactivity Profile for Oxazole Derivatives

Compound IDR1 GroupR2 GroupOn-Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target GPCR B Ki (nM)Selectivity Window (Off-Target A / On-Target)
OX-001 HPhenyl15350>10,00023.3
OX-002 H4-Cl-Phenyl12125>10,00010.4
OX-003 MethylPhenyl452,500>10,00055.6
OX-004 Methyl4-Cl-Phenyl52800>10,00015.4

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) for Selectivity

From the data presented in Table 1, we can derive critical SAR insights to guide future synthesis efforts.

  • Observation 1: The addition of a chloro- group at the para-position of the R2 phenyl ring (compare OX-001 to OX-002) consistently decreases selectivity against Kinase A. This suggests the binding pocket of Kinase A may have unfavorable steric or electronic interactions with the halogen.

  • Observation 2: Methylation at the R1 position (compare OX-001 to OX-003) appears to decrease on-target potency but significantly improves selectivity against Kinase A. This is a classic example of a potency-selectivity trade-off that medicinal chemists must navigate.

These insights are invaluable. The goal of a cross-reactivity study is not just to eliminate compounds but to generate actionable intelligence for designing safer, more effective molecules.

Conclusion and Future Directions

The systematic profiling of cross-reactivity is an indispensable discipline in modern drug discovery. For derivatives of the promising this compound scaffold, a tiered approach combining in silico prediction, broad-panel in vitro screening, and unbiased chemical proteomics provides the most robust and reliable path to characterizing selectivity. This guide has outlined the core methodologies and, more importantly, the scientific rationale underpinning a successful cross-reactivity campaign. By interpreting the generated data through the lens of comparative SAR, research teams can de-risk their projects early and rationally design the next generation of selective, safe, and effective therapeutics. The final step before human trials involves tissue cross-reactivity studies on human and animal tissues to ensure no unexpected binding occurs in a complex tissue environment, as recommended by regulatory agencies like the FDA.[8][9][10]

References

  • Title: Structure–Activity Relationship for the Oxadiazole Class of Antibacterials Source: PMC - NIH URL: [Link]

  • Title: Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents Source: RSC Publishing URL: [Link]

  • Title: Target profiling of small molecules by chemical proteomics Source: PubMed URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. Source: ResearchGate URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity Source: PMC - PubMed Central URL: [Link]

  • Title: FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers Source: HistologiX URL: [Link]

  • Title: Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays Source: ResearchGate URL: [Link]

  • Title: Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines Source: IPHASE Biosciences URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

  • Title: Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship for the Oxadiazole Class of Antibiotics Source: PMC - NIH URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data Source: PMC - PubMed Central URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES Source: National Institute of Allergy and Infectious Diseases (NIAID) URL: [Link]

  • Title: In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods Source: MDPI URL: [Link]

  • Title: Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | C6H7NO4 Source: PubChem URL: [Link]

  • Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM URL: [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2,3-dihydrooxazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, offering a detailed examination of their respective methodologies, efficiency, and scalability.

This in-depth guide moves beyond a simple recitation of protocols. Here, we delve into the mechanistic reasoning behind the chosen synthetic routes, providing a framework for researchers to not only replicate these methods but also to adapt and optimize them for their specific needs. By presenting detailed experimental data and a side-by-side comparison, this document aims to empower researchers to make informed decisions in the synthesis of this important heterocyclic building block.

Introduction to the Synthetic Challenge

The synthesis of highly functionalized five-membered heterocycles like this compound presents a unique set of challenges. Key among these is the controlled construction of the oxazolone ring with the desired substitution pattern. The two methods benchmarked in this guide approach this challenge from different perspectives:

  • Method 1: The Condensation-Cyclization Approach. This classical approach involves the reaction of an amino acid derivative with a C2-building block, followed by cyclization to form the oxazolone ring.

  • Method 2: The Rearrangement-Mediated Synthesis. This alternative strategy utilizes a rearrangement reaction to construct the heterocyclic core, offering a potentially more convergent and efficient route.

This guide will provide a comprehensive overview of both methods, including detailed experimental protocols, mechanistic insights, and a comparative analysis of their key performance indicators.

Method 1: Condensation-Cyclization of Diethyl Oxalate and Ethyl Glycinate

This method represents a traditional and reliable approach to the synthesis of the target molecule. It proceeds in two key steps: the initial condensation of ethyl glycinate with diethyl oxalate to form an intermediate enamine, followed by an intramolecular cyclization to yield the desired oxazolone.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of ethyl glycinate on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of ethanol to form the N-acylated intermediate. The subsequent cyclization is driven by the intramolecular attack of the nitrogen atom onto the second ester carbonyl, leading to the formation of the five-membered ring after another elimination of ethanol. The choice of a base is critical in this step to facilitate the deprotonation of the nitrogen and enhance its nucleophilicity.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization A Ethyl Glycinate C Intermediate Enamine A->C Nucleophilic Attack B Diethyl Oxalate B->C D Intermediate Enamine E This compound D->E Intramolecular Nucleophilic Attack F Base (e.g., NaOEt) F->D Deprotonation G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement & Cyclization A Carboxylic Acid Precursor C Acyl Azide Intermediate A->C B Azide Source (e.g., DPPA) B->C D Acyl Azide Intermediate E Isocyanate Intermediate D->E Heat (Rearrangement) F This compound E->F Intramolecular Cyclization

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the lifecycle of drug discovery and development, from synthesis to screening, the final and perhaps most critical step is the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, a heterocyclic compound representative of the novel scaffolds explored in modern research. Our objective is to empower researchers with the knowledge to handle this process safely, ensuring both personal and environmental protection.

A Critical Foreword on Safety Data Sheets (SDS)

Before proceeding, it is imperative to state a foundational principle of laboratory safety: the most authoritative source of information for any chemical is its manufacturer-provided Safety Data Sheet (SDS).[1][2] This document contains specific data on hazards, handling, storage, and disposal. While this guide is built upon established chemical principles and data from analogous structures, it must be considered supplementary to a substance-specific SDS. In the absence of a direct SDS for this compound from our search, we will proceed based on a conservative assessment of its structural components and data from closely related compounds.

Part 1: Hazard Assessment and Chemical Profile

To establish a safe disposal plan, we must first understand the molecule's potential hazards. This requires a logical analysis of its structure and a review of data from similar chemical entities.

Structural Analysis and Inferred Hazards

This compound belongs to the oxazolone class of heterocyclic compounds.[3] Its key features are the oxazolone ring and an ethyl ester functional group.

  • The Oxazolone Core: This moiety is known to be reactive and is a precursor in various syntheses.[4] More importantly, compounds with similar structures, such as Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, are classified as harmful and irritants.[5] Based on this analogue, it is prudent to assume this compound may be:

    • Harmful if swallowed (H302)

    • Causes skin irritation (H315)

    • Causes serious eye irritation (H319)

    • May cause respiratory irritation (H335) [5]

  • Ethyl Carboxylate Group: The ester functional group presents a potential reactivity hazard, primarily hydrolysis. Under either acidic or basic conditions, the ester can hydrolyze to form ethanol and the corresponding carboxylic acid.[6][7][8] This reaction is critical to consider, as uncontrolled mixing with acids or bases in a waste stream could lead to degradation and the formation of new, potentially hazardous compounds.

  • Environmental Toxicity: Carboxylic acid esters, particularly those with heterocyclic components, can pose a risk to aquatic life.[9][10][11] Phthalic acid esters, for example, are recognized as endocrine-disrupting chemicals with adverse environmental effects.[11] Therefore, disposal into the sanitary sewer system is strictly prohibited to prevent environmental contamination.[12]

Inferred Chemical Profile and Hazard Summary
PropertyInferred Assessment & Rationale
Physical State Likely a solid at room temperature, common for similar organic molecules.
Primary Hazards Irritant (skin, eyes, respiratory tract), Harmful if swallowed.[5]
Reactivity Hazards Potential for hydrolysis with strong acids or bases.[6][7] Incompatible with strong oxidizing agents.
Environmental Hazards Assumed to be toxic to aquatic life.[13][14] Do not allow to enter drains or watercourses.
Regulatory Status Must be treated as a regulated hazardous chemical waste.[15][16]

Part 2: The Core Disposal Workflow

The guiding tenet for disposing of a novel or poorly characterized compound is the Precautionary Principle . We assume the substance is hazardous and handle it accordingly. All disposal activities must be conducted in compliance with institutional policies and local, state, and federal regulations.[17][18]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the safe disposal of this compound.

G start Start: Waste Generation sds Consult Manufacturer's SDS for Specific Guidance start->sds no_sds SDS Unavailable? Apply Precautionary Principle start->no_sds If SDS is not found ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat sds->ppe SDS Found no_sds->ppe spill Is this a spill? ppe->spill routine Routine Disposal of Surplus or Waste Product spill->routine No small_spill Small Spill (<100 mL / 10 g) spill->small_spill Yes, Small large_spill Large Spill (>100 mL / 10 g) spill->large_spill Yes, Large collect Collect Waste in a Designated, Compatible Container routine->collect cleanup Follow Spill Cleanup Protocol (See Part 3) small_spill->cleanup evacuate Evacuate Area Contact EHS Immediately large_spill->evacuate cleanup->collect label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Pictograms collect->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs

Sources

Navigating the Handling of Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate. The following procedural guidance is based on the best available data for structurally similar compounds and is designed to ensure the highest level of safety in the laboratory.

Hazard Assessment: Understanding the Risks

Based on the GHS classification of the closely related isomer, Ethyl 4-oxazolecarboxylate, it is prudent to assume that this compound presents similar hazards.[1] These include:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications necessitate a comprehensive approach to personal protection to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles with side shields or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and subsequent irritation.[1]
Body Laboratory coat.To protect skin and personal clothing from splashes and spills.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in cases of poor ventilation.To minimize the risk of respiratory tract irritation.[1]

Expert Insight: The causality behind these PPE choices lies in creating a complete barrier between the researcher and the chemical. The oxazole ring and associated functional groups present in this class of compounds can interact with biological tissues, leading to irritation. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for safe handling. The following diagram illustrates the key stages and associated safety measures.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Inspect container for damage storage Store in a cool, dry, well-ventilated area away from incompatible materials receipt->storage ppe Don appropriate PPE fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Handle as a solid to minimize dust fume_hood->weighing solution Prepare solutions in the fume hood weighing->solution waste_collection Collect waste in a designated, labeled container disposal Dispose of as hazardous chemical waste via a licensed contractor waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity.

  • Weighing and Transfer: As this compound is a solid, handle it carefully to avoid generating dust.[2] Use a spatula for transfers. If weighing, do so within the fume hood or in a balance enclosure that exhausts into the hood.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring. All solution preparation should be conducted within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate the work area.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The collected waste must be disposed of through a licensed chemical waste disposal company.[5] Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for such organic compounds. Do not dispose of this chemical down the drain or in general waste.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Molbase. ethyl 2-oxo-1,3-benzoxazole-3-carboxylate | 17280-90-9. [Link]

  • The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. [Link]

  • PubChem. Ethyl oxazole-4-carboxylate. [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

  • Chem-Impex. Oxazole-4-carboxylic acid ethyl ester. [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.